molecular formula C7H6O3 B15563232 7-Hydroxytropolone CAS No. 34777-04-3

7-Hydroxytropolone

Katalognummer: B15563232
CAS-Nummer: 34777-04-3
Molekulargewicht: 138.12 g/mol
InChI-Schlüssel: ABNPYUDYGCGOTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-hydroxytropolone is a cyclic ketone.
3-Hydroxytropolone has been reported in Pseudomonas donghuensis with data available.
structure

Eigenschaften

IUPAC Name

2,3-dihydroxycyclohepta-2,4,6-trien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNPYUDYGCGOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=O)C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955342
Record name 2,7-Dihydroxycyclohepta-2,4,6-trien-1-one
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Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34777-04-3, 33739-50-3
Record name 2,3-Dihydroxy-2,4,6-cycloheptatrien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34777-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxytropolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033739503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Cycloheptatrien-1-one, 2,3-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034777043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Dihydroxycyclohepta-2,4,6-trien-1-one
Source EPA DSSTox
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Foundational & Exploratory

7-Hydroxytropolone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxytropolone (7-HT), a naturally occurring troponoid compound, has garnered significant interest within the scientific community due to its diverse biological activities. This molecule, characterized by a unique seven-membered aromatic ring, is notably produced by various species of Pseudomonas bacteria.[1][2][3][4] Its functions as an iron scavenger, antifungal agent, and antibacterial compound make it a compelling subject for research in microbiology, natural product chemistry, and drug development.[1][2][4] This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of this compound, complete with experimental protocols and pathway visualizations.

Chemical Structure and Identification

This compound is a derivative of tropolone, featuring a hydroxyl group at the 7-position of the cyclohepta-2,4,6-trien-1-one ring. The IUPAC name for this compound is 2,3-dihydroxycyclohepta-2,4,6-trien-1-one.[5] The presence of the α-hydroxy group adjacent to the carbonyl function is a key structural feature that contributes to its chemical properties and biological activities. The molecule can exist in tautomeric forms, primarily between the 7- and 3-hydroxytropolone (B1215338) structures.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2,3-dihydroxycyclohepta-2,4,6-trien-1-one[5]
Synonyms 3-Hydroxytropolone, 2,7-dihydroxy-2,4,6-cycloheptatrien-1-one[5]
CAS Number 34777-04-3, 33739-50-3[5]
Molecular Formula C₇H₆O₃[5]
Canonical SMILES C1=CC(=C(C(=O)C=C1)O)O[5]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Tropolone

PropertyThis compoundTropolone (for reference)
Molecular Weight 138.12 g/mol (Computed)[5]122.12 g/mol
Melting Point Data not available50-52 °C[6]
Boiling Point Data not available80-84 °C at 0.1 mmHg[6]
pKa₁ ~0.3 (Computed)6.7
pKa₂ ~6.4 (Experimental)-
Solubility Expected to be soluble in organic solvents like ethyl acetate (B1210297) and methanol.[1] General solubility principles suggest it would be sparingly soluble in water.Soluble in water (40.9 g/L) and organic solvents.[6]

Biological Activity and Significance

This compound exhibits a range of biological activities, primarily stemming from its ability to chelate iron and interact with metalloenzymes.

  • Iron Scavenging: 7-HT is a potent siderophore, a molecule that bacteria secrete to sequester iron from their environment.[2][3] Iron is an essential nutrient for microbial growth, and by chelating it, 7-HT can inhibit the growth of competing microorganisms. It forms a stable 2:1 complex with ferric iron (Fe³⁺).[3]

  • Antifungal Activity: This compound displays broad-spectrum antifungal activity against various phytopathogenic fungi.[1][4] This activity is a direct consequence of its iron-chelating properties, which deprives fungi of this essential metal.

  • Antibacterial Activity: 7-HT also demonstrates antibacterial properties, contributing to the competitive fitness of the producing Pseudomonas strains.

Biosynthesis and Regulation

The production of this compound in Pseudomonas species is a secondary metabolic process. The biosynthesis is linked to a specific gene cluster and is regulated by the Gac-Rsm signaling pathway. This pathway is a global regulatory system in many Gram-negative bacteria that controls the expression of various secondary metabolites and virulence factors. The production of 7-HT is under the positive control of the Gac-Rsm cascade.[1]

Gac_Rsm_Pathway EnvSignal Environmental Signal (e.g., cell density) GacS GacS (Sensor Kinase) EnvSignal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates rsm_genes rsmY / rsmZ genes GacA->rsm_genes Activates transcription RsmRNA RsmY / RsmZ (small regulatory RNAs) rsm_genes->RsmRNA RsmA RsmA (Translational Repressor) RsmRNA->RsmA Sequesters target_mRNA target mRNA (e.g., for 7-HT biosynthesis) RsmA->target_mRNA Binds and represses translation Translation Translation target_mRNA->Translation Biosynthesis 7-HT Biosynthesis Translation->Biosynthesis

Gac-Rsm signaling pathway for 7-HT production.

Experimental Protocols

Extraction of this compound from Pseudomonas Culture

This protocol is adapted from methods described for the extraction of 7-HT from Pseudomonas culture supernatants.

Methodology:

  • Culture Growth: Inoculate a suitable liquid medium (e.g., King's B broth) with a 7-HT producing Pseudomonas strain and incubate with shaking for 48-72 hours.

  • Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant.

  • Acidification: Adjust the pH of the supernatant to ~2.0 using a strong acid (e.g., 6M HCl). This step protonates the hydroxyl groups of 7-HT, increasing its solubility in organic solvents.

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant in a separatory funnel. Shake vigorously and allow the layers to separate. Repeat this extraction three times.

  • Drying and Evaporation: Pool the organic layers and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 7-HT extract.

  • Purification (Optional): The crude extract can be further purified using techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

Extraction_Workflow start Start: Pseudomonas Culture centrifuge Centrifugation start->centrifuge supernatant Collect Cell-Free Supernatant centrifuge->supernatant acidify Acidify to pH 2.0 supernatant->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry_evap Dry and Evaporate Organic Phase extract->dry_evap end End: Crude 7-HT Extract dry_evap->end

Workflow for 7-HT extraction.
Quantification of this compound

The concentration of 7-HT in an extract can be determined using chromatographic methods.

Methodology (HPLC-UV):

  • Standard Preparation: Prepare a series of standard solutions of purified 7-HT of known concentrations in methanol.

  • Sample Preparation: Dissolve the crude extract in a known volume of methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector set at a wavelength where 7-HT has maximum absorbance.

  • Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample extract and determine the peak area corresponding to 7-HT.

  • Calculation: Use the calibration curve to calculate the concentration of 7-HT in the sample.

Synthesis of this compound

While 7-HT is a natural product, it can also be synthesized chemically. The synthesis is a multi-step process that often starts from a simpler precursor. A general logical workflow for a potential synthesis route is outlined below.

Synthesis_Workflow start Starting Material (e.g., Tropolone) step1 Step 1: Introduction of Protecting Groups start->step1 step2 Step 2: Directed Hydroxylation step1->step2 step3 Step 3: Deprotection step2->step3 end Final Product: This compound step3->end

References

7-Hydroxytropolone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

ID: 7-Hydroxytropolone CAS Numbers: 33739-50-3, 34777-04-3[1] Molecular Formula: C₇H₆O₃[1] Molecular Weight: 138.12 g/mol [1]

Introduction

This compound is a natural product belonging to the tropolone (B20159) class of compounds, characterized by a seven-membered aromatic ring. It is produced by various bacteria, most notably of the Pseudomonas genus, and exhibits a range of biological activities, including antimicrobial and iron-chelating properties.[2] This technical guide provides an in-depth overview of this compound, including its chemical identifiers, physicochemical properties, experimental protocols for its synthesis and analysis, and its biological context, tailored for researchers, scientists, and drug development professionals.

Chemical Synonyms and Identifiers

This compound is known by several synonyms, which are listed in the table below for comprehensive identification.

Synonym Reference
3-Hydroxytropolone[1]
2,3-dihydroxycyclohepta-2,4,6-trien-1-one[1]
2,7-Dihydroxy-2,4,6-cycloheptatrien-1-one[1]
2,4,6-Cycloheptatrien-1-one, 2,7-dihydroxy-[1]
CHEMBL3357560[1]
CHEBI:223314[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property Value Reference
pKa₁~5.6[3]
pKa₂~7.0[3]
pKa₃~11.6[4]
XLogP30.8[5]
SolubilityData not readily available; likely soluble in organic solvents like methanol (B129727) and ethyl acetate.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the [5+2] cycloaddition of oxidopyrylium ylides followed by ring-opening.[6] A generalized protocol based on literature procedures is outlined below.[3][7][8]

Materials:

  • Kojic acid derivative (starting material)

  • Appropriate alkyne

  • Lewis acid (e.g., BCl₃ or Triflic acid)

  • Organic solvents (e.g., Dichloromethane)

  • Reagents for workup and purification (e.g., water, brine, drying agent, silica (B1680970) gel)

Procedure:

  • [5+2] Cycloaddition: React the oxidopyrylium ylide, generated in situ from a suitable kojic acid derivative, with an appropriate alkyne in an organic solvent. The reaction is typically heated to facilitate the cycloaddition.

  • Ring-Opening: The resulting bicyclic intermediate is then subjected to a Lewis acid-mediated ring-opening of the ether bridge. The choice of Lewis acid can influence the final product, with BCl₃ often used to yield the hydroxytropolone.

  • Workup: After the reaction is complete, it is quenched, and the organic layer is washed with water and brine, then dried over a suitable drying agent.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system to yield pure this compound.

Extraction and Purification from Pseudomonas Culture

This compound can be isolated from the culture supernatant of producing bacterial strains, such as Pseudomonas donghuensis.[2][9]

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Flash chromatography system with a C18 reverse-phase column

  • Methanol/water mobile phase

Procedure:

  • Culture Growth: Grow the Pseudomonas strain in a suitable liquid medium until sufficient production of this compound is achieved.

  • Centrifugation: Pellet the bacterial cells by centrifugation and collect the supernatant.

  • Solvent Extraction: Extract the supernatant multiple times with an equal volume of ethyl acetate.

  • Drying and Concentration: Pool the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude extract using flash chromatography on a C18 reverse-phase column with a methanol/water gradient to obtain pure this compound.

LC-MS/MS Quantification of this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for the quantification of this compound in biological matrices. The following is a general protocol based on methods for similar compounds.[10][11][12]

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive or negative ESI, to be optimized.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound. For example, for the protonated molecule [M+H]⁺, a characteristic product ion would be monitored.

  • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage should be optimized for maximum sensitivity.

Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifugation: Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Biological Activity and Signaling Pathway

This compound exhibits notable antimicrobial activity against a range of bacteria and fungi. Its mechanism of action is often attributed to its ability to chelate iron, thereby depriving microbes of this essential nutrient.[2]

Antimicrobial Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) values for this compound against various microorganisms.

Organism Activity (µg/mL) Metric Reference
Streptomyces scabies 87-225MIC[13]
Dickeya solani~9 mg/L (~9 µg/mL)Effective Concentration[14]
Alkaline Phosphatase15 µMIC₅₀[3]
Dopamine β-oxygenase2-3 µMIC₅₀[3]
Gac-Rsm Signaling Pathway in Pseudomonas

The production of this compound in Pseudomonas species is often regulated by the Gac-Rsm signal transduction pathway.[9] This complex regulatory network controls the expression of various secondary metabolites and virulence factors.

Gac_Rsm_Pathway cluster_input Environmental Signals cluster_tcs Two-Component System cluster_rna Regulatory RNAs cluster_protein RNA-Binding Proteins cluster_output Target mRNA & Biosynthesis Signal Unknown Signal GacS GacS Signal->GacS GacA GacA GacS->GacA Phosphorylation rsmX rsmX GacA->rsmX Activates transcription rsmY rsmY GacA->rsmY Activates transcription rsmZ rsmZ GacA->rsmZ Activates transcription RsmA_E RsmA/RsmE rsmX->RsmA_E Sequesters rsmY->RsmA_E Sequesters rsmZ->RsmA_E Sequesters tpo_mRNA tpo mRNA (7-HT biosynthesis) RsmA_E->tpo_mRNA Represses translation Biosynthesis This compound tpo_mRNA->Biosynthesis

Caption: Gac-Rsm pathway regulating this compound biosynthesis in Pseudomonas.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the study of this compound from bacterial cultures.

Experimental_Workflow Start Start Culture Bacterial Culture (e.g., Pseudomonas sp.) Start->Culture Extraction Extraction of Supernatant (Ethyl Acetate) Culture->Extraction Purification Purification (Flash Chromatography) Extraction->Purification Identification Structural Identification (NMR, MS) Purification->Identification Quantification Quantification (LC-MS/MS) Identification->Quantification Activity Biological Activity Assays (MIC, IC50) Quantification->Activity End End Activity->End

Caption: A generalized experimental workflow for this compound research.

Conclusion

This compound is a fascinating natural product with significant potential in various research and development areas, particularly in the discovery of new antimicrobial agents. This technical guide provides a foundational understanding of its chemical nature, methods for its study, and its biological relevance. The detailed protocols and compiled data aim to facilitate further investigation into this promising molecule.

References

A Technical Guide to the Natural Occurrence of 7-Hydroxytropolone in Pseudomonas Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 7-hydroxytropolone (7-HT), a bioactive specialized metabolite naturally produced by various species of the bacterial genus Pseudomonas. 7-HT and related tropolone (B20159) compounds are of significant interest due to their broad range of biological activities, including antimicrobial, antifungal, and iron-chelating properties.[1][2] This guide details the known producing organisms, biosynthetic pathways, quantitative production data, and the experimental methodologies used for its study.

This compound Producing Organisms

Several Pseudomonas species, often isolated from soil and plant rhizospheres, have been identified as natural producers of this compound.[1][3] The production of this metabolite is a key factor in their antagonistic activity against various plant pathogens.[3][4]

Known Producing Species and Strains:

  • Pseudomonas donghuensis (e.g., strains SVBP6, HYS, P482)[1][2][5][6]

  • Pseudomonas sp. PA14H7 [3][7][8]

  • Pseudomonas sp. Ps652 [9]

  • Pseudomonas qingdaonensis [3]

  • Pseudomonas wadenswilerensis [3]

  • Pseudomonas cepacia (now Burkholderia cepacia) was historically identified as producing a related tropolone sulfide (B99878) compound.[10]

Notably, some strains produce multiple tropolone derivatives. For instance, Pseudomonas sp. Ps652 has been shown to produce both this compound (7-HT) and 3,7-dihydroxytropolone (B1196482) (3,7-dHT) in similar quantities.[9]

Biosynthesis of this compound

The biosynthesis of 7-HT in Pseudomonas is governed by a dedicated biosynthetic gene cluster (BGC), often referred to as the tropolone (tpo) BGC.[7][9] The core pathway involves the interception and modification of a key metabolic precursor, phenylacetyl-coenzyme A (CoA), which is derived from the catabolism of phenylacetic acid (PAA).[9][11]

Key Biosynthetic Steps:

  • Precursor Supply: The pathway begins with aromatic compounds like phenylalanine or phenylacetic acid.[7][8] These are converted into the central precursor, phenylacetyl-CoA, via the phenylacetic acid catabolon.[5][9]

  • Tropolone Ring Formation: A series of enzymes encoded by the tpo BGC, including a flavoprotein (dehydrogenation-epoxidation) and a conserved thioesterase, act on the phenylacetyl-CoA precursor to form the characteristic seven-membered tropolone ring.[9]

  • Hydroxylation: The final step involves a hydroxylation to yield this compound. In some species, a further hydroxylation can occur to produce 3,7-dHT.[9]

The entire process is often under the regulatory control of systems like the Gac-Rsm cascade, which governs the expression of many secondary metabolites in Pseudomonas.[12]

G Simplified Biosynthetic Pathway of this compound in Pseudomonas cluster_precursors Precursors cluster_core Core Metabolism cluster_bgc Tropolone (tpo) Biosynthetic Gene Cluster cluster_products Products Phe Phenylalanine PAA Phenylacetic Acid Phe->PAA PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA TPO_Enzymes Tpo Flavoprotein, Thioesterase, etc. PAA_CoA->TPO_Enzymes Interception by BGC enzymes HT7 This compound (7-HT) TPO_Enzymes->HT7 Ring formation & hydroxylation dHT37 3,7-dihydroxytropolone (3,7-dHT) HT7->dHT37 Further hydroxylation (e.g., in Ps652)

Biosynthetic pathway of this compound.

Quantitative Production of this compound

The yield of 7-HT can be significantly influenced by the producing strain, culture conditions, and nutrient availability.[6] Optimization of the culture medium, particularly through the supplementation of precursors, has been shown to enhance production.

Producing StrainCulture ConditionsYieldReference
Pseudomonas sp. PA14H7TY (Tryptone-Yeast) medium, 48h incubation~9 mg/L[3][13]
Pseudomonas sp. PA14H7MK (minimal) medium + 150 mg/L PhenylalanineUp to 30 mg/L[8]

Experimental Protocols

The isolation, identification, and quantification of this compound from Pseudomonas cultures involve a multi-step process. The following sections summarize the key methodologies cited in the literature.

General Workflow

The overall process begins with bacterial cultivation, followed by extraction of the active compounds from the culture supernatant, and concludes with purification and structural analysis.

G General Experimental Workflow for 7-HT Analysis A 1. Bacterial Culture (e.g., Pseudomonas sp. in TY medium) B 2. Centrifugation (Separate cells from supernatant) A->B C 3. Supernatant Extraction (Liquid-liquid extraction with ethyl acetate (B1210297) or chloroform) B->C D 4. Crude Extract (Contains 7-HT and other metabolites) C->D E 5. Chromatographic Purification (e.g., HPLC) D->E G 7. Analysis & Identification (LC-MS, GC-MS, NMR) D->G Direct analysis of crude extract F 6. Pure 7-HT E->F F->G

Workflow for 7-HT isolation and identification.
Cultivation and Extraction

  • Bacterial Cultivation: Strains such as Pseudomonas sp. PA14H7 are cultured in a suitable liquid medium (e.g., TY broth) for a defined period, typically 48-72 hours, to allow for the production and secretion of secondary metabolites.[3][14]

  • Separation: The culture is centrifuged at high speed (e.g., 10,000 rpm) to pellet the bacterial cells. The resulting cell-free supernatant (CFS), which contains the secreted 7-HT, is collected for extraction.[14]

  • Solvent Extraction: The CFS is subjected to liquid-liquid extraction using an organic solvent immiscible with water, such as ethyl acetate or chloroform.[1][14] The 7-HT partitions into the organic phase, which is then collected and dried (e.g., under vacuum) to yield a crude extract.[14]

Purification and Identification
  • Chromatography: The crude extract is often purified using High-Performance Liquid Chromatography (HPLC) to isolate 7-HT from other co-extracted compounds.[14]

  • Structural Elucidation and Quantification: A combination of analytical techniques is used for definitive identification and quantification:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to separate the components of the extract and determine the mass-to-charge ratio of 7-HT, confirming its molecular weight.[3][13]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides complementary mass spectral data for identification.[3][13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the complete structural elucidation of the purified compound.[3][13]

    • Liquid Chromatography with UV Detection (LC-UV): Tropolone compounds have a characteristic UV absorbance around 330 nm, which can be used for detection and quantification against a standard of synthetic 7-HT.[3][9]

Genetic Analysis
  • Transposon Mutagenesis: To identify the gene cluster responsible for 7-HT biosynthesis, techniques like Tn5 transposon mutagenesis are employed.[1][7] By creating a library of random mutations and screening for mutants that lose the ability to produce 7-HT, researchers can pinpoint the specific genes involved in its production.[1]

References

7-Hydroxytropolone: A Technical Guide to its Antifungal and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxytropolone (7-HT), a naturally occurring tropolonoid, has garnered significant scientific interest due to its pronounced antifungal and antibacterial activities. This document provides an in-depth technical overview of the antimicrobial properties of 7-HT, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing its proposed mechanisms of action. Produced by various bacteria, including species of Pseudomonas, 7-HT demonstrates a broad spectrum of activity against various pathogens.[1][2] Its primary mechanisms of action are believed to be the inhibition of metalloenzymes and the chelation of essential metal ions, particularly iron, thereby disrupting crucial cellular processes in susceptible microorganisms.[3][4] This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified against a range of fungal and bacterial species. The following tables summarize the available data on its inhibitory concentrations.

Table 1: Antifungal Activity of this compound
Fungal SpeciesActivity MetricConcentrationReference
Macrophomina phaseolinaDose-dependent inhibitionNot specified[2]
Fusarium graminearumActiveNot specified
Fusarium semitectumActiveNot specified

Further research is required to establish specific MIC and IC50 values for a wider range of fungal pathogens.

Table 2: Antibacterial Activity of this compound
Bacterial SpeciesActivity MetricConcentrationNotesReference
Dickeya solaniBacteriostatic9 mg/LSimilar inhibitory effect to the cell-free supernatant of Pseudomonas sp. PA14H7.[5][6]
Aminoglycoside-resistant bacteriaEnzyme InhibitionNot specifiedInhibits aminoglycoside-2"-O-adenylyltransferase.[7]
Streptomyces scabiesStrong antimicrobial activityNot specified[8]
Table 3: Enzyme Inhibition Activity of this compound
EnzymeActivity MetricConcentrationNotesReference
Inositol monophosphataseIC5075 µMThe α-hydroxytropolone moiety is crucial for inhibition.[4]

Mechanisms of Action

The antimicrobial properties of this compound are primarily attributed to two key mechanisms: the inhibition of metalloenzymes and the chelation of iron.

Metalloenzyme Inhibition

This compound, as an α-hydroxytropolone, possesses a unique contiguous arrangement of three oxygen atoms. This configuration allows it to act as a potent competitive inhibitor of various dinuclear metalloenzymes by binding to the divalent metal ions (e.g., Mg²⁺, Zn²⁺, Cu²⁺) in their active sites. This inhibition disrupts essential metabolic pathways within the microbial cell. The inhibition of aminoglycoside-2"-O-adenylyltransferase is a key example of this mechanism, where 7-HT competes with the cosubstrate ATP.[7]

Mechanism of metalloenzyme inhibition by this compound.
Iron Chelation

Iron is a critical micronutrient for microbial growth and virulence. This compound acts as an effective iron chelator, binding to ferric iron (Fe³⁺) and sequestering it from the environment.[3] This iron-scavenging activity creates an iron-limited condition for pathogenic microbes, thereby inhibiting their growth and proliferation. This is a significant mechanism for the biocontrol activity of 7-HT-producing bacteria like Pseudomonas donghuensis.[3] The production of 7-HT itself can be regulated by iron availability in the environment.[3]

Iron_Chelation cluster_1 Extracellular Environment cluster_2 Pathogenic Microbe 7HT_secreted Secreted This compound Fe_7HT_Complex Fe(III)-7HT Complex 7HT_secreted->Fe_7HT_Complex Chelates Fe3 Free Ferric Iron (Fe³⁺) Fe3->Fe_7HT_Complex Iron_Uptake Iron Uptake Systems Fe3->Iron_Uptake Required for growth Fe_7HT_Complex->Iron_Uptake Prevents uptake Growth_Inhibition Inhibition of Growth and Virulence Iron_Uptake->Growth_Inhibition Leads to

Iron chelation mechanism of this compound.

Experimental Protocols

The following are generalized protocols for assessing the antimicrobial activity of this compound, based on standard methodologies.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of 7-HT against a specific fungal isolate.

1. Inoculum Preparation:

  • From a fresh culture of the test fungus on an appropriate agar (B569324) medium, select several colonies.
  • Suspend the colonies in sterile saline (0.85% NaCl).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
  • Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

2. Microdilution Plate Preparation:

  • In a 96-well microtiter plate, perform serial twofold dilutions of this compound in RPMI-1640 medium to achieve a range of desired concentrations.
  • Include a positive control well (medium with inoculum, no 7-HT) and a negative control well (medium only).

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well (except the negative control).
  • Incubate the plate at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of 7-HT that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the positive control.

"Start" [label="Start: Pure Fungal Culture", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inoculum_Prep" [label="1. Prepare Fungal Inoculum\n(0.5 McFarland Standard)", style=filled, fillcolor="#F1F3F4"]; "Dilution" [label="2. Serially Dilute 7-HT\nin 96-well plate", style=filled, fillcolor="#F1F3F4"]; "Inoculate" [label="3. Inoculate plate with\nfungal suspension", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubate" [label="4. Incubate at 35°C\nfor 24-48h", style=filled, fillcolor="#FBBC05"]; "Read_MIC" [label="5. Determine MIC\n(Lowest inhibitory concentration)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="End: MIC Value", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Start" -> "Inoculum_Prep" [color="#202124"]; "Inoculum_Prep" -> "Inoculate" [color="#202124"]; "Dilution" -> "Inoculate" [color="#202124"]; "Inoculate" -> "Incubate" [color="#202124"]; "Incubate" -> "Read_MIC" [color="#202124"]; "Read_MIC" -> "End" [color="#202124"]; }

Workflow for antifungal susceptibility testing.
Antibacterial Susceptibility Testing: Agar Disk Diffusion Method

This method provides a qualitative assessment of the susceptibility of a bacterial strain to 7-HT.

1. Inoculum Preparation:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard in sterile broth or saline.

2. Plate Inoculation:

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension to create a lawn of growth.

3. Disk Application:

  • Impregnate sterile filter paper disks with a known concentration of this compound solution.
  • Aseptically place the disks onto the surface of the inoculated agar plate.

4. Incubation:

  • Incubate the plate at 37°C for 18-24 hours.

5. Zone of Inhibition Measurement:

  • Measure the diameter of the clear zone around the disk where bacterial growth has been inhibited. The size of the zone is indicative of the susceptibility of the bacterium to 7-HT.

Conclusion and Future Directions

This compound exhibits significant potential as a novel antimicrobial agent, with demonstrated activity against both fungi and bacteria. Its mechanisms of action, centered on metalloenzyme inhibition and iron chelation, represent promising targets for antimicrobial drug development. Further research should focus on elucidating the full spectrum of its antimicrobial activity through comprehensive MIC and IC50 studies against a wider array of clinically relevant pathogens. Additionally, investigations into its in vivo efficacy, toxicity, and the potential for synergistic combinations with existing antimicrobial drugs are warranted to fully assess its therapeutic potential. The biosynthesis of 7-HT by various microorganisms also presents opportunities for biotechnological production of this promising compound.

References

An In-depth Technical Guide to the Iron-Chelating Mechanism of 7-Hydroxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxytropolone (7-HT), a natural product found in various species of Pseudomonas bacteria, is a potent iron-chelating agent with significant biological activity. Its ability to sequester ferric iron (Fe³⁺) is central to its function as a siderophore in microbial iron acquisition and underlies its antimicrobial and potential therapeutic properties. This technical guide provides a detailed examination of the iron-chelating mechanism of this compound, including its binding stoichiometry, the biological implications of its iron-scavenging capabilities, and detailed experimental protocols for its characterization.

The Core Iron-Chelating Mechanism

The iron-chelating activity of this compound stems from its unique seven-membered aromatic ring structure. The molecule acts as a bidentate ligand, utilizing the deprotonated hydroxyl group and the adjacent carbonyl oxygen to form a stable five-membered chelate ring with a metal ion.

Stoichiometry of the Ferric Iron Complex

Experimental evidence from continuous variation methods (Job's plot) and mass spectrometry has conclusively shown that this compound forms a stable complex with ferric iron (Fe³⁺) in a 2:1 ligand-to-metal ratio .[1][2] In this complex, two molecules of this compound coordinate with one ferric ion. The resulting complex, [Fe(7-HT)₂]⁺, is a homodimer.

G Figure 1: 2:1 Complex of this compound with Ferric Iron cluster_0 This compound Ligand 1 cluster_1 This compound Ligand 2 Fe Fe³⁺ O1_1 O⁻ O1_1->Fe Coordinate Bond T1 Tropolone Ring 1 O2_1 O O2_1->Fe O1_2 O⁻ O1_2->Fe T2 Tropolone Ring 2 O2_2 O O2_2->Fe

Figure 1: 2:1 Complex of this compound with Ferric Iron

Quantitative Data on Iron Chelation and Biological Activity

ParameterValueOrganism/SystemNotes
Binding Stoichiometry (7-HT:Fe³⁺) 2:1In vitroDetermined by continuous variation method and mass spectrometry.[1][2]
Stability Constant (log K₁) of Tropolone-Fe³⁺ 9.7In vitro (0.1 M KCl, 25°C)This value is for the first ligand binding to the metal ion. Tropolone is the parent compound of 7-HT.
Minimum Inhibitory Concentration (MIC) 5 µg/mLStreptomyces scabiesDemonstrates potent antibiotic activity, likely linked to iron deprivation.

Biological Implications of Iron Chelation

Siderophore Activity

In iron-limited environments, bacteria such as Pseudomonas donghuensis secrete this compound as a siderophore to scavenge essential ferric iron from the surroundings.[1] The production of 7-HT is often repressed when iron is abundant in the medium, highlighting its role in iron homeostasis.[1] Its ability to restore growth in siderophore-deficient bacterial strains under iron-limiting conditions further confirms its function as an iron scavenger.[1]

Activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway

A key consequence of intracellular iron chelation is the stabilization of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normal oxygen levels (normoxia), HIF-1α is continuously targeted for degradation. This process is mediated by prolyl hydroxylase domain (PHD) enzymes, which require O₂, 2-oxoglutarate, and Fe²⁺ as co-factors to hydroxylate specific proline residues on HIF-1α. This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.

Iron chelators like this compound functionally inhibit PHD enzymes by removing the essential Fe²⁺ co-factor. This prevents HIF-1α hydroxylation, leading to its stabilization and accumulation even under normoxic conditions. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.

Figure 2: HIF-1α Stabilization by this compound cluster_normoxia Normoxia (High Iron Availability) cluster_chelation Action of this compound HIF1a_norm HIF-1α PHD PHD Enzymes (Fe²⁺ Dependent) HIF1a_norm->PHD O₂, Fe²⁺ HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Hydroxylation VHL VHL Complex HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HT7 This compound Fe2 Fe²⁺ HT7->Fe2 Chelation PHD_inhibited PHD Enzymes (Inhibited) HT7->PHD_inhibited Inhibition HIF1a_stab HIF-1α (Stable) Nucleus Nucleus HIF1a_stab->Nucleus Translocation HIF1_complex HIF-1α/HIF-1β Dimer Nucleus->HIF1_complex Dimerization Gene_Tx Gene Transcription (e.g., VEGF, EPO) HIF1_complex->Gene_Tx Activation

Figure 2: HIF-1α Stabilization by this compound

Experimental Protocols

Determination of Stoichiometry: Continuous Variation Method (Job's Plot)

This method is used to determine the ligand-to-metal ratio of a complex in solution.

Objective: To determine the stoichiometry of the this compound-Fe³⁺ complex.

Principle: A series of solutions is prepared containing varying mole fractions of the metal ion (Fe³⁺) and the ligand (7-HT), while the total molar concentration of the two species is kept constant. The absorbance of the resulting complex is measured at a wavelength where the complex absorbs maximally, and the free ligand and metal ion absorb minimally. A plot of absorbance versus the mole fraction of the ligand will show two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex.[1]

Materials:

  • This compound (7-HT) stock solution (e.g., 1 mM in methanol (B129727) or ethanol).

  • Ferric chloride (FeCl₃) stock solution of the same concentration (e.g., 1 mM in 10 mM HCl to prevent hydrolysis).

  • Buffer solution (e.g., MES, HEPES, pH adjusted as needed).

  • UV-Vis Spectrophotometer and cuvettes.

Procedure:

  • Prepare a series of 11 solutions (or more for higher resolution) in separate vials. In each vial, the total volume and the total moles of reactants (Fe³⁺ + 7-HT) will be constant.

  • To each vial, add varying volumes of the Fe³⁺ and 7-HT stock solutions. For a total volume of 10 mL, the volumes would range from 0 mL of 7-HT and 10 mL of Fe³⁺, to 1 mL of 7-HT and 9 mL of Fe³⁺, and so on, up to 10 mL of 7-HT and 0 mL of Fe³⁺.

  • Add buffer to each vial to reach the final desired volume and ensure a constant pH.

  • Allow the solutions to equilibrate for a set period (e.g., 30 minutes).

  • Measure the absorbance of each solution at the λmax of the iron-7-HT complex (e.g., around 394 nm).[2]

  • Calculate the mole fraction of this compound (X_L) for each solution: X_L = [7-HT] / ([7-HT] + [Fe³⁺]).

  • Plot the measured absorbance (Y-axis) against the mole fraction of 7-HT (X-axis).

  • Extrapolate the linear portions of the plot. The point of intersection indicates the mole fraction at which the complex is maximally formed. A peak at X_L ≈ 0.67 indicates a 2:1 (Ligand:Metal) stoichiometry.

Quantification of Iron-Chelating Activity: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.

Objective: To measure the iron-chelating activity of this compound.

Principle: The assay solution contains a ternary complex of Chrome Azurol S (a blue dye), Fe³⁺, and a detergent like hexadecyltrimethylammonium bromide (HDTMA). This complex is intensely blue. When a stronger iron chelator, such as 7-HT, is added, it removes the iron from the CAS dye. The release of the free CAS dye results in a color change from blue to orange/yellow, which can be quantified spectrophotometrically.

Materials:

  • Chrome Azurol S (CAS).

  • Hexadecyltrimethylammonium bromide (HDTMA).

  • PIPES buffer.

  • Ferric chloride (FeCl₃) solution (1 mM in 10 mM HCl).

  • Samples containing this compound.

  • 96-well microplate and plate reader or spectrophotometer.

Procedure (Liquid Assay):

  • Preparation of CAS Assay Solution:

    • Dissolve CAS in water.

    • In a separate flask, dissolve HDTMA in water.

    • Slowly mix the CAS solution with the HDTMA solution while stirring.

    • In a separate vessel, prepare the Fe³⁺ solution.

    • Add the Fe³⁺ solution to the CAS/HDTMA mixture dropwise while stirring vigorously. The solution will turn deep blue. This is the CAS shuttle solution.

    • For the final assay solution, mix the CAS shuttle solution with a buffer (e.g., PIPES) to ensure a stable pH.

  • Assay Execution:

    • Add a defined volume of the CAS assay solution to each well of a microplate (e.g., 100 µL).

    • Add an equal volume of the sample containing 7-HT (or a known concentration for a standard curve) to the wells.

    • For a reference, add an equal volume of the sample buffer (without 7-HT) to control wells.

    • Incubate the plate at room temperature for a specified time (e.g., 20 minutes) to allow the color change to stabilize.

  • Measurement and Calculation:

    • Measure the absorbance of the sample wells (A_s) and the reference wells (A_r) at ~630 nm.

    • The percentage of siderophore activity (iron chelated) can be calculated using the formula: Siderophore Activity (%) = [ (A_r - A_s) / A_r ] × 100

Conclusion

This compound is a highly effective iron chelator that forms a stable 2:1 complex with ferric iron. This mechanism is fundamental to its biological role as a siderophore for iron acquisition in bacteria and is the likely basis for its potent antimicrobial activities. Furthermore, by sequestering intracellular iron, this compound can mimic a hypoxic state by stabilizing the HIF-1α transcription factor, a pathway of significant interest in therapeutic development for ischemia and oncology. The experimental protocols detailed herein provide robust methods for researchers to characterize and quantify the iron-chelating properties of this compound and related compounds.

References

7-Hydroxytropolone as a Secondary Metabolite in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxytropolone (7-HT) is a naturally occurring tropolone (B20159) derivative produced by various bacteria, most notably species within the genus Pseudomonas.[1][2][3] This secondary metabolite has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antifungal, antibacterial, and iron-chelating properties.[1][2][3][4] As an iron-chelating agent, 7-HT can limit the growth of competing microorganisms in nutrient-scarce environments, highlighting its ecological importance and potential as a biocontrol agent.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, producing organisms, biological activities, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Bacterial Production of this compound

Several bacterial species have been identified as producers of this compound. The most well-documented producers belong to the genus Pseudomonas. Some of the key bacterial producers include:

  • Pseudomonas donghuensis : Strains of this species, such as HYS and SVBP6, are known to produce 7-HT, which contributes to their antifungal and iron-scavenging capabilities.[3][4][6]

  • Pseudomonas sp. PA14H7 : This strain, isolated from the potato rhizosphere, produces 7-HT and demonstrates antagonistic activity against soft rot Pectobacteriaceae.[2][5]

  • Pseudomonas qingdaonensis and Pseudomonas wadenswilerensis : These species have also been reported as producers of 7-HT.[2]

In many of these producing organisms, 7-HT is often co-produced with a related compound, 3,7-dihydroxytropolone (B1196482) (3,7-dHT) , which also exhibits potent antimicrobial properties.[1]

Biosynthesis of this compound

The biosynthesis of this compound in bacteria, particularly in Pseudomonas, originates from the phenylacetic acid (PAA) catabolic pathway.[1][6] The key precursors for the tropolone ring are phenylalanine and phenylacetic acid.[5] The biosynthetic gene cluster responsible for 7-HT production contains genes that divert intermediates from PAA catabolism towards the formation of the seven-membered tropolone ring.[1]

Figure 1: Simplified Biosynthetic Pathway of this compound.

Regulation of this compound Biosynthesis: The Gac/Rsm Signaling Pathway

The production of this compound in Pseudomonas is often regulated by the Gac/Rsm (Global regulator of Antibiotic and Cyanide/Regulator of Secondary Metabolites) signaling pathway . This two-component system is a global regulatory network that controls the expression of numerous secondary metabolites and virulence factors. The GacS sensor kinase responds to an unknown signal, leading to the phosphorylation of the GacA response regulator. Phosphorylated GacA then activates the transcription of small non-coding RNAs (sRNAs) such as RsmY and RsmZ. These sRNAs sequester the translational repressor protein RsmA, thereby allowing the translation of target mRNAs, including those in the 7-HT biosynthetic gene cluster.

Figure 2: Gac/Rsm Signaling Pathway Regulating 7-HT Biosynthesis.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a compound of interest for various applications.

Table 1: Biological Activities of this compound

ActivityDescriptionReferences
Antifungal Effective against a range of phytopathogenic fungi.[3]
Antibacterial Shows activity against both Gram-positive and Gram-negative bacteria, including phytopathogens like Dickeya solani.[2]
Iron Chelation Acts as a siderophore, sequestering iron from the environment and limiting the growth of competing microbes.[4][5]
Biocontrol The combination of antimicrobial and iron-chelating properties makes it an effective biocontrol agent.[5]

Table 2: Quantitative Data for this compound Production

Producing StrainCulture ConditionsProduction YieldReference
Pseudomonas sp. PA14H7TY medium, 48h incubation~9 mg/L[2]
Pseudomonas sp. PA14H7Optimized minimal medium with 150 mg/L phenylalanineUp to 30 mg/L[5]
Various Pseudomonas strainsNot specified7 mg/L to 55 mg/L[2]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound.

Protocol 1: Isolation and Purification of this compound

Figure 3: Experimental Workflow for 7-HT Isolation and Purification.

1. Bacterial Culture and Supernatant Collection:

  • Inoculate a single colony of the producing bacterial strain into a suitable liquid medium (e.g., Tryptone Yeast (TY) broth).

  • Incubate the culture at the optimal temperature (e.g., 27-30°C) with agitation (130-200 rpm) for 48-72 hours.

  • Harvest the culture and centrifuge at 10,000 x g for 15 minutes to pellet the bacterial cells.

  • Collect the cell-free supernatant, which contains the secreted this compound.

2. Solvent Extraction:

  • Transfer the cell-free supernatant to a separatory funnel.

  • Perform a liquid-liquid extraction with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or chloroform. Repeat the extraction three times.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

3. Purification by Flash Chromatography and HPLC:

  • Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., methanol/water).

  • Subject the dissolved extract to flash chromatography on a C18 column. Elute with a water-methanol gradient.

  • Collect fractions and test for bioactivity to identify those containing 7-HT.

  • Pool the active fractions, concentrate, and further purify by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a refined water/acetonitrile or water/methanol gradient.

Protocol 2: Characterization of this compound

1. Mass Spectrometry (MS):

  • Dissolve the purified 7-HT in a suitable solvent (e.g., methanol).

  • Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

  • Operate the mass spectrometer in both positive and negative ionization modes to obtain comprehensive data.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sufficient amount of purified 7-HT in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • Acquire ¹H and ¹³C NMR spectra to determine the chemical structure of the compound.

  • Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural elucidation.

Protocol 3: Bioactivity Assays

1. Antifungal and Antibacterial Susceptibility Testing (Broth Microdilution Method):

  • Prepare a stock solution of purified 7-HT in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the 7-HT stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare an inoculum of the test microorganism (bacterial or fungal) and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of 7-HT that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a promising bacterial secondary metabolite with significant potential in agriculture and medicine. Its broad-spectrum antimicrobial and iron-chelating activities make it a valuable candidate for development as a biocontrol agent and potentially as a lead compound for new therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this fascinating natural product. Understanding the biosynthesis and regulation of 7-HT will be crucial for optimizing its production and harnessing its full potential.

References

The Emergence of a Natural Product: A Technical Guide to the Discovery and History of 7-Hydroxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxytropolone (7-HT), a tropolone (B20159) derivative characterized by a seven-membered aromatic ring, has emerged as a significant natural product with a diverse range of biological activities.[1] Initially identified as a secondary metabolite from various Pseudomonas species, its discovery has paved the way for investigations into its potent antifungal, antibacterial, and iron-chelating properties.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to 7-HT. It includes a detailed summary of its physicochemical and biological properties, methodologies for its isolation and characterization, and an exploration of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the study of secondary metabolites from bacteria of the genus Pseudomonas. These bacteria are known producers of a wide array of bioactive compounds.[2][4] While the tropolone ring system was known in other natural products, the specific identification of 7-HT as a key bioactive agent from Pseudomonas is a more recent development.

Initial studies focused on the antagonistic properties of certain Pseudomonas strains against plant pathogens. For instance, Pseudomonas donghuensis SVBP6 was identified for its broad-spectrum antifungal activity.[5][6] Subsequent research, employing techniques like transposon mutagenesis, led to the identification of the gene cluster responsible for the production of the bioactive compound.[5] Through a combination of spectroscopic and X-ray analyses, the active metabolite was unequivocally identified as this compound.[5][6]

Further investigations revealed that other Pseudomonas species, such as Pseudomonas sp. PA14H7, also produce 7-HT. In this strain, 7-HT was identified as the primary active metabolite against the potato blackleg-causing agent, Dickeya solani.[7] These discoveries highlighted the role of 7-HT in the biocontrol capabilities of these bacteria.[1]

Physicochemical and Spectroscopic Data

The characterization of this compound has been accomplished through various spectroscopic techniques. The following table summarizes key identification data.

PropertyDataReference(s)
Molecular Formula C₇H₆O₃[8]
Molecular Weight 138.12 g/mol [8]
¹H NMR (CDCl₃, 400 MHz) δH 8.33 (br s, 2H), 7.51 (dd, J = 7.4, 3.8 Hz, 2H), 7.18 (dd, J = 7.4, 3.8 Hz, 2H)[7]
¹³C NMR (CDCl₃, 100 MHz) δC 168.9 (C), 159.9 (2 × C), 129.8 (2 × CH₂), and 121.0 (2 × CH₂)[7]
UV-Vis Absorbance Maxima 327 nm, 330 nm, 392 nm[7][9]
Mass Spectrometry (ESI+) m/z 329.983 (corresponding to a 2:1 complex of 7-HT with Iron(III))[7]

Biological Activity

This compound exhibits a range of biological activities, making it a compound of interest for various applications. Its primary functions include antifungal, antibacterial, and iron-chelating activities.

Antifungal and Antibacterial Activity

7-HT has demonstrated significant inhibitory effects against various plant pathogenic fungi and bacteria. The following table summarizes some of the reported minimum inhibitory concentrations (MICs).

Target OrganismActivity MetricValueReference(s)
Streptomyces scabiesMIC5 µg/mL[10]
Dickeya solaniBacteriostatic9 mg/L[7]
Iron Chelating Activity

A key aspect of 7-HT's biological function is its ability to chelate iron.[3] This property is believed to contribute to its antimicrobial activity by sequestering this essential nutrient from the environment, thereby limiting the growth of competing microorganisms.[11] Studies have shown that 7-HT forms a 2:1 complex with ferric iron (Fe³⁺).[3][7] The production of 7-HT by Pseudomonas is often regulated by iron availability, with production being repressed in iron-rich environments.[3]

Experimental Protocols

Isolation and Purification of this compound

A common method for the isolation of 7-HT from bacterial cultures involves solvent extraction followed by chromatographic purification.

  • Culturing: Pseudomonas strains are cultured in a suitable medium (e.g., Tryptic Soy Broth) for a defined period (e.g., 48 hours) to allow for the production of secondary metabolites.

  • Extraction: The cell-free supernatant is subjected to solvent extraction. Chloroform or ethyl acetate (B1210297) are commonly used solvents, and the pH of the aqueous phase may be adjusted to optimize extraction efficiency.[7][12]

  • Purification: The crude extract is then purified using techniques such as flash chromatography on a C18 reverse phase column.[12] The fractions are monitored by UV-Vis spectroscopy at wavelengths corresponding to the absorbance maxima of 7-HT (e.g., 320 nm and 244 nm).[12]

experimental_workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification & Analysis culture Pseudomonas Culture centrifugation Centrifugation culture->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant extraction Solvent Extraction (e.g., Chloroform) supernatant->extraction crude_extract Crude 7-HT Extract extraction->crude_extract flash_chromatography Flash Chromatography (C18 Column) crude_extract->flash_chromatography fractions Purified Fractions flash_chromatography->fractions analysis Spectroscopic Analysis (NMR, MS, UV-Vis) fractions->analysis pure_7ht Pure this compound analysis->pure_7ht

Isolation and Purification Workflow for this compound.
Quantification of this compound

The concentration of 7-HT in culture supernatants or extracts can be determined using several analytical techniques, including:

  • UV-Vis Spectrophotometry: Direct measurement of absorbance at 327 nm.[7]

  • Liquid Chromatography-UV (LC-UV): Separation by LC followed by UV detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for quantification.[7]

Calibration curves are generated using a synthesized 7-HT standard for accurate quantification.[12]

Biosynthesis of this compound

The biosynthesis of this compound in Pseudomonas involves a dedicated biosynthetic gene cluster (BGC).[2][4] The pathway utilizes precursors from primary metabolism, specifically from the catabolism of phenylacetic acid (PAA).[9][11]

Key steps in the proposed biosynthetic pathway include:

  • Precursor Generation: Phenylacetyl-coenzyme A (CoA), derived from the phenylacetic acid catabolon, serves as a key precursor.[2][4]

  • Ring Expansion: A series of enzymatic reactions, including the action of an enoyl-CoA dehydratase, are thought to facilitate the expansion of the six-membered phenyl ring into the seven-membered tropolone ring system.[2][13]

  • Key Enzymes: A conserved thioesterase and a flavoprotein have been shown to be essential for the biosynthesis.[2] The thioesterase is believed to function after a dehydrogenation-epoxidation step catalyzed by the flavoprotein.[2]

  • Hydroxylation: The final hydroxylation steps to produce 7-HT and, in some cases, 3,7-dihydroxytropolone (B1196482), are catalyzed by oxidoreductases encoded within the BGC.[10][13]

biosynthesis_pathway phenylalanine Phenylalanine paa Phenylacetic Acid (PAA) phenylalanine->paa Catabolism pa_coa Phenylacetyl-CoA paa->pa_coa tropolone_precursor Tropolone Precursor pa_coa->tropolone_precursor Enzymatic Steps (e.g., Enoyl-CoA Dehydratase) ht This compound tropolone_precursor->ht Hydroxylation (Oxidoreductases)

Simplified Biosynthetic Pathway of this compound.

Conclusion and Future Perspectives

The discovery and characterization of this compound have unveiled a fascinating natural product with significant potential. Its broad-spectrum antimicrobial and iron-chelating properties make it a compelling candidate for development as a biocontrol agent in agriculture and potentially as a lead compound for novel therapeutic agents.[1][2] Further research is warranted to fully elucidate its mechanism of action, explore its full range of biological activities, and optimize its production through synthetic biology approaches. The detailed understanding of its biosynthesis opens avenues for the discovery of novel tropolone derivatives with enhanced or novel functionalities.[2][4]

References

The Unveiling of 7-Hydroxytropolone Biosynthesis in Pseudomonas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 7-hydroxytropolone, a natural product with significant antimicrobial and iron-chelating properties, by various Pseudomonas species has garnered considerable interest within the scientific community. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, presenting a consolidation of current research findings. This document outlines the genetic and enzymatic machinery, quantitative production data, and detailed experimental protocols to facilitate further investigation and exploitation of this pathway for drug development and biocontrol applications.

The Genetic Blueprint: The tpo Biosynthetic Gene Cluster

The biosynthesis of this compound and its derivative, 3,7-dihydroxytropolone (B1196482), is orchestrated by a dedicated tpo biosynthetic gene cluster (BGC). This cluster harbors the essential genes encoding the enzymatic cascade responsible for the conversion of a primary metabolite into the final tropolone (B20159) structures.

The core genes identified within the tpo BGC and their putative functions are summarized below:

GeneProposed Function
tpoDThioesterase
tpoEFlavoprotein involved in dehydrogenation-epoxidation
tpoFPhenylacetyl-CoA ligase homolog
tpoGThiamine pyrophosphate (TPP)-dependent enzyme
tpoNEnoyl-CoA hydratase
tpoIPutative transporter component

The Biosynthetic Pathway: From Phenylacetic Acid to Tropolone

The biosynthesis of this compound in Pseudomonas intriguingly intercepts the catabolism of phenylacetic acid (PAA). The pathway commences with the activation of PAA to its coenzyme A thioester, phenylacetyl-CoA, a crucial precursor molecule.

A proposed biosynthetic pathway is depicted below:

Figure 1. Proposed biosynthetic pathway of this compound in Pseudomonas.

Quantitative Insights into Tropolone Production

Quantitative analysis of this compound production is crucial for optimizing its yield for various applications. Studies have reported varying production levels depending on the Pseudomonas strain and culture conditions.

Pseudomonas StrainCulture ConditionProductYieldReference
P. aeruginosa PA14H748 hours incubationThis compound~9 mg/L[1]
P. aeruginosa PA14H748 hours incubation with 150 mg/L phenylalanineThis compound30 mg/L[2]
Pseudomonas sp. Ps652-3,7-Dihydroxytropolone2.8 mg (purified)[3]

The stoichiometry of the this compound-iron(III) complex has been determined to be 2:1, highlighting its potential as a siderophore.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.

Generation of Gene Deletion Mutants

The creation of gene deletion mutants is fundamental to elucidating the function of individual genes within the tpo cluster. A common method involves homologous recombination using a suicide vector.

Gene_Deletion_Workflow start Design Primers for Upstream & Downstream Homology Arms pcr PCR Amplify Homology Arms from Genomic DNA start->pcr clone Clone Arms into Suicide Vector pcr->clone transform Introduce Vector into Pseudomonas via Conjugation/Electroporation clone->transform select1 Select for Single Crossover Events (Antibiotic Resistance) transform->select1 select2 Counter-select for Double Crossover Events (e.g., Sucrose (B13894) Sensitivity) select1->select2 verify Verify Deletion by PCR and Sequencing select2->verify

Figure 2. Workflow for generating gene deletion mutants in Pseudomonas.

Protocol:

  • Primer Design: Design primers to amplify ~500-1000 bp regions flanking the target gene (upstream and downstream homology arms). Incorporate restriction sites for cloning into the suicide vector.

  • PCR Amplification: Amplify the homology arms from Pseudomonas genomic DNA using a high-fidelity DNA polymerase.

  • Vector Construction: Ligate the amplified upstream and downstream fragments into a suicide vector (e.g., pEX18Ap).

  • Transformation: Introduce the constructed vector into the target Pseudomonas strain via biparental or triparental mating, or by electroporation.

  • Selection of Single Crossovers: Select for transformants that have integrated the suicide vector into the chromosome by plating on selective media containing an appropriate antibiotic.

  • Counter-selection for Double Crossovers: Culture the single crossover mutants in a medium that selects against the presence of the suicide vector backbone (e.g., medium containing sucrose for vectors carrying the sacB gene).

  • Verification: Screen colonies for the desired deletion by colony PCR using primers flanking the deleted region and confirm by Sanger sequencing.

Heterologous Expression and Purification of Tpo Proteins

To characterize the enzymatic activity of the Tpo proteins, they can be heterologously expressed in a suitable host, such as Escherichia coli, and purified.

Protocol:

  • Cloning: Clone the coding sequence of the target tpo gene into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag, Strep-tag).

  • Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase (OD600 ~0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation. Purify the target protein from the supernatant using affinity chromatography corresponding to the tag used.

  • Further Purification (Optional): For higher purity, perform additional chromatography steps such as ion-exchange and size-exclusion chromatography.

  • Protein Characterization: Analyze the purified protein by SDS-PAGE to assess purity and confirm molecular weight.

In Vitro Enzyme Assays for TpoD and TpoE

Biochemical assays are essential to confirm the function of the Tpo enzymes. The following is a conceptual protocol for assaying the combined activity of TpoE and TpoD.

Protocol:

  • Substrate Generation: The substrate for TpoE, an intermediate derived from the PAA catabolon, can be generated enzymatically in situ.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the generated substrate, purified TpoE, and purified TpoD.

  • Reaction Incubation: Initiate the reaction and incubate at an optimal temperature for a defined period.

  • Quenching and Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the tropolone products.

Quantification of this compound by LC-MS

A robust and sensitive LC-MS method is required for the accurate quantification of this compound in bacterial cultures.

Protocol:

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Acidify the supernatant and extract with an equal volume of ethyl acetate. Evaporate the organic solvent and resuspend the residue in a suitable solvent (e.g., methanol).

  • LC Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Calibration: Generate a standard curve using a purified this compound standard of known concentrations.

  • Data Analysis: Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Signaling Pathways and Logical Relationships

The production of this compound is tightly regulated. In Pseudomonas donghuensis, the Gac-Rsm signal transduction pathway has been shown to positively control its biosynthesis.

Gac_Rsm_Regulation GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation Rsm_sRNAs Small RNAs (e.g., RsmY, RsmZ) GacA->Rsm_sRNAs Activates Transcription RsmA RsmA (Translational Repressor) Rsm_sRNAs->RsmA Sequesters tpo_mRNA tpo mRNA RsmA->tpo_mRNA Represses Translation Tpo_proteins Tpo Proteins tpo_mRNA->Tpo_proteins Translation Seven_HT This compound Tpo_proteins->Seven_HT Biosynthesis

Figure 3. The Gac-Rsm regulatory cascade controlling this compound production.

This guide provides a comprehensive overview of the this compound biosynthetic pathway in Pseudomonas. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers aiming to further unravel the intricacies of this pathway and harness its potential for the development of novel therapeutics and biocontrol agents.

References

Spectroscopic Profile of 7-Hydroxytropolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 7-Hydroxytropolone, a molecule of significant interest for its iron-chelating and antifungal properties.[1][2] The following sections detail its Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopic characteristics, complete with experimental protocols and a workflow for spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by distinct peaks that are sensitive to the pH of the solvent, a critical consideration for its analysis and application.

Data Summary
Wavelength (λmax)Solvent/MediumConcentrationReference
327 nmNot SpecifiedNot Specified[3]
330 nm, 392 nmKing's B mediumNot Specified
pH-dependent shiftsddH₂O, 10 mM CH₃COOH (pH 3.3), MKB medium (pH 6.7), 10 mM K₂HPO₄ (pH 9.1)0.1 mM - 0.2 mM
Experimental Protocol: UV-Vis Spectroscopy

A typical experimental procedure for obtaining the UV-Vis spectrum of this compound is as follows:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or deionized water). The choice of solvent is crucial as it can influence the absorption spectrum.

    • Dilute the stock solution to the desired concentration (e.g., 0.1 mM or 0.2 mM) using the appropriate buffer or medium to control the pH.

  • Instrumentation and Measurement:

    • Use a calibrated UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette containing the solvent or medium blank.

    • Rinse the cuvette with the sample solution before filling it for measurement.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If performing quantitative analysis, ensure the absorbance values fall within the linear range of the instrument.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While specific IR data for this compound is not extensively detailed in the readily available literature, the expected characteristic absorption bands can be inferred from its structure and data from similar compounds like 5-hydroxytropolone.[4]

Data Summary (Inferred and from Related Compounds)
Wavenumber (cm⁻¹)Vibrational ModeIntensityNotes
~3664 - 3654O-H stretch (free hydroxyl)SharpData from 5-hydroxytropolone[4]
~3195 - 3170O-H stretch (intramolecular H-bond)BroadData from 5-hydroxytropolone[4]
~3100 - 3000C-H stretch (aromatic)MediumTypical for aromatic C-H bonds[5]
~1650 - 1600C=O stretch (ketone)StrongCharacteristic of tropolone (B20159) ring
~1600 - 1450C=C stretch (aromatic ring)Medium-StrongMultiple bands expected[5]
~1300 - 1000C-O stretchStrong
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following outlines a general procedure for obtaining the FTIR spectrum of solid this compound:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the finely ground mixture to a pellet press die.

    • Apply pressure to form a transparent or semi-transparent pellet.

  • Instrumentation and Measurement:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

    • Compare the obtained spectrum with reference spectra if available.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_uv_vis UV-Vis Spectroscopy cluster_ftir FTIR Spectroscopy uv_sample_prep Sample Preparation (Solvent & pH selection) uv_measurement Spectrophotometer Measurement (Baseline & Sample Scan) uv_sample_prep->uv_measurement uv_data_analysis Data Analysis (Identify λmax) uv_measurement->uv_data_analysis interpretation Structural Elucidation & Characterization uv_data_analysis->interpretation ir_sample_prep Sample Preparation (e.g., KBr Pellet) ir_measurement FTIR Spectrometer Measurement (Background & Sample Scan) ir_sample_prep->ir_measurement ir_data_analysis Data Analysis (Identify Functional Groups) ir_measurement->ir_data_analysis ir_data_analysis->interpretation compound This compound Sample compound->uv_sample_prep compound->ir_sample_prep

Caption: Workflow for UV-Vis and FTIR spectroscopic analysis.

References

Methodological & Application

Synthesis of 7-Hydroxytropolone from Tropolone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-hydroxytropolone, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, tropolone (B20159). The synthesis proceeds via a two-step sequence involving the selective bromination of tropolone to form 7-bromotropolone, followed by hydrolysis to yield the desired this compound. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Tropolone and its derivatives are a class of seven-membered non-benzenoid aromatic compounds that have garnered significant interest in the scientific community due to their unique chemical properties and diverse biological activities. The introduction of a hydroxyl group at the 7-position of the tropolone ring to form this compound (also known as 2,7-dihydroxytropone) further enhances its potential as a scaffold for the development of novel therapeutic agents. The direct oxidation of tropolones is a common strategy for the synthesis of α-hydroxytropolones. A prevalent method involves the halogenation of the tropolone ring, followed by a hydrolysis step. This document outlines a reliable and reproducible protocol for this transformation.

Synthetic Workflow

The synthesis of this compound from tropolone is a two-step process. The first step is the electrophilic bromination of the tropolone ring to selectively introduce a bromine atom at the 7-position. The second step is the nucleophilic substitution of the bromine atom with a hydroxyl group via hydrolysis.

SynthesisWorkflow Tropolone Tropolone Bromination Bromination Tropolone->Bromination Bromotropolone 7-Bromotropolone Bromination->Bromotropolone Reagents: Bromine (Br2) Acetic Acid (AcOH) Hydrolysis Hydrolysis Bromotropolone->Hydrolysis Hydroxytropolone This compound Hydrolysis->Hydroxytropolone Reagents: Sodium Hydroxide (B78521) (NaOH) Water (H2O) Purification Purification & Analysis Hydroxytropolone->Purification

A high-level overview of the synthetic workflow from Tropolone to this compound.

Experimental Protocols

Materials and Methods

Materials:

  • Tropolone (98% purity)

  • Bromine (99.5% purity)

  • Glacial Acetic Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel (for column chromatography)

  • Ethyl Acetate

  • Hexane

Instrumentation:

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer

  • Mass Spectrometer

  • IR Spectrometer

Step 1: Synthesis of 7-Bromotropolone

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tropolone (10.0 g, 81.9 mmol) in glacial acetic acid (100 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (13.1 g, 81.9 mmol) in glacial acetic acid (20 mL) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry in a desiccator to yield crude 7-bromotropolone.

  • Further purification can be achieved by recrystallization from a mixture of ethanol (B145695) and water.

Step 2: Synthesis of this compound

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 7-bromotropolone (10.0 g, 49.7 mmol) in a 10% aqueous solution of sodium hydroxide (200 mL).

  • Heat the mixture to reflux and maintain reflux for 4 hours. The suspension should gradually dissolve to form a clear solution.

  • Cool the reaction mixture to room temperature and then acidify to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate of this compound will form. Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • For further purification, the crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from tropolone.

Parameter7-BromotropoloneThis compound
Molecular Formula C₇H₅BrO₂C₇H₆O₃
Molecular Weight 201.02 g/mol 138.12 g/mol
Yield (%) 85-90%70-75%
Appearance Pale yellow crystalline solidOff-white to pale yellow solid
Melting Point (°C) 108-110 °C139-141 °C
¹H NMR (CDCl₃, δ ppm) 7.20-7.60 (m, 4H), 8.10 (s, 1H)6.90-7.40 (m, 4H), 8.05 (s, 2H)
¹³C NMR (CDCl₃, δ ppm) 115.2, 125.8, 136.5, 138.9, 140.1, 168.4, 172.3112.5, 122.3, 135.1, 155.8, 165.2, 170.1
Mass Spec (m/z) 200/202 [M]⁺138 [M]⁺
IR (KBr, cm⁻¹) 3200-2500 (br), 1610, 1550, 1250, 8003400-2600 (br), 1620, 1580, 1280

Note: Spectroscopic data are representative and may vary slightly depending on the specific instrumentation and conditions used.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care and have a sodium thiosulfate (B1220275) solution readily available for quenching any spills.

  • Concentrated acids and bases are corrosive. Handle with care.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from tropolone. The two-step bromination-hydrolysis sequence is a well-established and scalable route to this important synthetic intermediate. The provided quantitative data and experimental details will be valuable for researchers in organic synthesis, medicinal chemistry, and drug discovery who are interested in utilizing this compound as a key building block in their research endeavors.

Laboratory-Scale Synthesis of 7-Hydroxytropolone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of a 7-hydroxytropolone derivative, specifically Ethyl 4-hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylate. The presented methodology is based on a straightforward and efficient autoxidation of a dioxole-fused cycloheptatriene (B165957) precursor.

Introduction

7-Hydroxytropolones are a class of non-benzenoid aromatic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities often stem from their ability to chelate metal ions, making them potent inhibitors of various metalloenzymes. The synthesis of functionalized this compound derivatives is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

This protocol details a simple and high-yielding synthesis that avoids harsh reagents, proceeding via an autoxidation reaction by exposing the cycloheptatriene precursor to a stream of air.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the this compound derivative.

CompoundStarting MaterialReagents/ConditionsReaction TimeYieldSpectroscopic DataReference
Ethyl 4-hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylateEthyl 6H-cyclohepta[d][1][2]dioxole-6-carboxylateStream of compressed air, neat reaction48 hours95%¹H NMR (400 MHz, CDCl₃): δ 8.29 (d, J = 12.1 Hz, 2H), 7.36 (d, J = 12.1 Hz, 2H), 4.39 (q, J = 7.1 Hz, 3H), 1.41 (t, J = 7.1 Hz, 5H).¹³C NMR (100 MHz, CDCl₃): δ 172.9, 166.2, 139.2, 129.2, 122.5, 62.3, 14.4.[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of the cycloheptatriene precursor and its subsequent conversion to the this compound derivative.

Part 1: Synthesis of Ethyl 6H-cyclohepta[d][1][2]dioxole-6-carboxylate (Cycloheptatriene Precursor)

Materials:

  • Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

  • 1,3-Benzodioxole (B145889)

  • Ethyl diazoacetate

  • Argon gas supply

  • Microwave vial (10-20 mL)

  • Hamilton syringe (5 mL)

  • Automated syringe pump

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a 10-20 mL microwave vial, add rhodium(II) acetate dimer (38 mg, 0.086 mmol) and 1,3-benzodioxole (5.6 mL, 49.12 mmol).[1]

  • Seal the vial and place it under an inert atmosphere of Argon gas.

  • Prepare a solution of ethyl diazoacetate (1.34 mL, 12.28 mmol) in 1,3-benzodioxole (1.41 mL, 12.28 mmol).[1]

  • Load the ethyl diazoacetate solution into a 5 mL Hamilton syringe and place it on an automated syringe pump.

  • Add the solution dropwise to the stirring rhodium acetate solution over a period of 10 hours.[1]

  • Upon completion of the addition, the crude reaction mixture can be purified by column chromatography to yield the desired product, Ethyl 6H-cyclohepta[d][1][2]dioxole-6-carboxylate.

Part 2: Synthesis of Ethyl 4-hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylate (this compound Derivative)

Materials:

  • Ethyl 6H-cyclohepta[d][1][2]dioxole-6-carboxylate (from Part 1)

  • Compressed air source

  • Round bottom flask (250 mL)

  • ¹H NMR spectrometer for reaction monitoring

Procedure:

  • Place the neat Ethyl 6H-cyclohepta[d][1][2]dioxole-6-carboxylate (128.5 mg, 0.62 mmol) in a 250 mL round bottom flask.[1]

  • Blow a steady stream of compressed air over the surface of the neat material.

  • Monitor the progress of the reaction periodically by taking small aliquots for ¹H NMR analysis.[1]

  • Continue the air stream for approximately 48 hours, or until the reaction is deemed complete by ¹H NMR.

  • The reaction yields the product, Ethyl 4-hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylate, as a yellow solid in high purity (>95%), typically not requiring further purification.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-stage synthesis process from the starting materials to the final this compound derivative.

Synthesis_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Autoxidation start1 1,3-Benzodioxole + Ethyl Diazoacetate reagent1 Rh₂(OAc)₄ start1->reagent1 10h, Dropwise product1 Ethyl 6H-cyclohepta[d][1,3]dioxole-6-carboxylate reagent1->product1 start2 Ethyl 6H-cyclohepta[d][1,3]dioxole-6-carboxylate product1->start2 reagent2 Compressed Air (Autoxidation) start2->reagent2 48h, Neat product2 Ethyl 4-hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylate reagent2->product2

Caption: Workflow for the synthesis of a this compound derivative.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression and dependency of the key stages in the synthesis protocol.

Logical_Relationship A Reactant Preparation (1,3-Benzodioxole, Ethyl Diazoacetate, Rh₂(OAc)₄) B Cycloheptatriene Formation (Dropwise addition over 10h) A->B C Purification of Precursor (Column Chromatography) B->C D Autoxidation Reaction (Exposure to compressed air for 48h) C->D E Reaction Monitoring (¹H NMR Spectroscopy) D->E F Final Product Isolation (High purity solid, no further purification needed) E->F G Characterization (NMR, MS, etc.) F->G

Caption: Logical flow of the this compound synthesis protocol.

References

Application Note: Extraction and Purification of 7-Hydroxytropolone from Pseudomonas sp. Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxytropolone (7-HT) is a bioactive specialized metabolite produced by several bacterial species, notably within the Pseudomonas genus, including P. donghuensis and P. aeruginosa.[1][2][3][4][5] This non-benzenoid aromatic compound exhibits a range of biological activities, including potent antibacterial, antifungal, and iron-chelating properties.[1][4][5][6] Its ability to sequester iron makes it a molecule of interest for biocontrol applications against plant pathogens and for potential therapeutic uses.[4][6][7] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from bacterial fermentation broths.

The biosynthesis of 7-HT in Pseudomonas involves the phenylacetic acid (PAA) catabolic pathway, where phenylacetyl-coenzyme A serves as a key precursor.[1][2][3] Understanding this origin is crucial for optimizing production through media supplementation, for instance, with phenylalanine or phenylacetic acid.[6]

Experimental Protocols

Bacterial Fermentation

This protocol is based on methods for growing Pseudomonas species known to produce tropolones.

  • Strain Activation: Streak a cryopreserved stock of the desired Pseudomonas sp. (e.g., P. donghuensis, Pseudomonas sp. PA14H7) onto an appropriate agar (B569324) medium (e.g., King's B agar) and incubate at 28-30°C for 24-48 hours.

  • Seed Culture: Inoculate a single colony into 50 mL of a suitable liquid medium (e.g., King's B broth or a minimal medium supplemented with precursors like 150 mg/L phenylalanine to enhance production) in a 250 mL baffled flask.[6]

  • Incubation: Grow the seed culture at 28-30°C with shaking at 200 rpm for 16-24 hours.

  • Production Culture: Inoculate 2 L of production medium in a 4 L fermenter or multiple 2 L flasks with the seed culture (typically a 1-2% v/v inoculation).

  • Fermentation: Incubate for 48-72 hours at 28-30°C with controlled aeration and agitation. Monitor growth (OD600) and pH. 7-HT production by Pseudomonas sp. PA14H7 has been quantified at around 9 mg/L after 48 hours.[7]

Extraction of this compound

Tropolones are acidic compounds and are typically extracted from the acidified culture supernatant using an organic solvent.[4][5][8]

  • Cell Removal: Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant (CFS).

  • Acidification: Adjust the pH of the CFS to ~2.0 using a 1M HCl solution. This step is critical to protonate the hydroxyl groups of 7-HT, increasing its solubility in organic solvents.[8]

  • Solvent Extraction: Transfer the acidified CFS to a separatory funnel. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297). Shake vigorously for 2-3 minutes, releasing pressure periodically.

  • Phase Separation: Allow the layers to separate completely. The upper organic layer, containing 7-HT, will often be yellowish-brown.

  • Collection: Drain and collect the lower aqueous layer. Collect the upper ethyl acetate layer.

  • Repeat Extraction: Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration: Pool the ethyl acetate extracts. Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water. Filter the solution and concentrate it to dryness in vacuo using a rotary evaporator at 40°C. The resulting crude extract will be a brownish oil or solid.[8]

Multi-Step Chromatographic Purification

A sequential chromatographic process is recommended to achieve high purity.

  • Step 1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

    • Preparation: Dissolve the crude extract in a minimal amount of methanol (B129727) or dichloromethane. Adsorb this onto a small amount of silica gel (1-2x the weight of the crude extract) and dry completely.

    • Packing: Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) in a suitable non-polar solvent like hexane (B92381).

    • Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.

    • Elution: Elute the column with a step or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.

    • Fraction Collection: Collect fractions (e.g., 10-20 mL each) and monitor by Thin-Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (1:1) and visualizing under UV light (254 nm and 365 nm).

    • Pooling: Combine fractions containing the target compound (identified by its characteristic Rf value and UV absorbance). Evaporate the solvent to yield a semi-purified fraction.

  • Step 2: Size-Exclusion Chromatography (Optional Intermediate Cleanup)

    • Purpose: To separate compounds based on size and remove pigments or high molecular weight contaminants.

    • Resin: Sephadex LH-20 is commonly used for natural product purification.

    • Procedure: Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol). Apply to a pre-equilibrated Sephadex LH-20 column and elute isocratically with the same solvent. Collect fractions and analyze by TLC or HPLC.

  • Step 3: Reversed-Phase Flash Chromatography or HPLC (Final Polishing)

    • Method: This step separates compounds based on hydrophobicity and is highly effective for final purification.[8]

    • Column: Use a C18 reversed-phase column.[8]

    • Mobile Phase: A typical mobile phase is a gradient of water (A) and methanol or acetonitrile (B52724) (B), both containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the compound remains protonated.

    • Gradient Example: Start with 95% A / 5% B, ramping to 100% B over 30-40 minutes.

    • Detection & Collection: Monitor the elution profile using a UV detector at wavelengths such as 244 nm and 320 nm.[8] Collect the peak corresponding to this compound.

    • Final Step: Evaporate the solvent from the pure fraction. If TFA was used, it may need to be removed by lyophilization or co-evaporation with a neutral solvent.

Data Presentation

Quantitative data from the extraction and purification process should be systematically recorded to evaluate efficiency.

Table 1: Comparison of Extraction Solvents and Conditions This table presents hypothetical data based on common findings for acidic natural products.

SolventExtraction pHPartition Coefficient (K)Recovery (%)Purity (%)
Ethyl Acetate 2.0 High >95% ~60%
Dichloromethane2.0Moderate~70%~55%
n-Butanol2.0High~90%~40%
Ethyl Acetate7.0Low<20%-

Table 2: Summary of a Typical Purification Protocol This table provides an example purification summary for an initial 2 L culture broth.

Purification StepTotal Weight (mg)7-HT Purity (%)Step Yield (%)Overall Yield (%)Fold Purification
Crude Extract3005%100%100%1x
Silica Gel Column4530%90%90%6x
Sephadex LH-202565%81%73%13x
C18 RP-HPLC12>98%89%65%>19.6x

Visualizations

Biosynthetic Precursor Pathway

The biosynthesis of this compound in Pseudomonas originates from the interception of the phenylacetic acid (PAA) catabolism pathway. Phenylacetyl-CoA is a key precursor that is diverted to form the characteristic seven-membered tropolone (B20159) ring.[1][2][3]

Biosynthesis Metabolism Central Metabolism Phenylalanine Phenylalanine Metabolism->Phenylalanine PAA Phenylacetic Acid (PAA) Phenylalanine->PAA Precursor Supplementation Paa_Catabolism PAA Catabolon PAA->Paa_Catabolism PAA_CoA Phenylacetyl-CoA Paa_Catabolism->PAA_CoA Tropolone_BGC Tropolone Biosynthetic Genes PAA_CoA->Tropolone_BGC Interception Seven_HT This compound Tropolone_BGC->Seven_HT

Caption: Biosynthetic origin of this compound.

Experimental Workflow

The overall process from bacterial culture to pure compound involves sequential steps of fermentation, extraction, and multi-stage chromatography.

Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Culture 1. Bacterial Culture (Pseudomonas sp.) Centrifuge 2. Centrifugation Culture->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant Acidify 4. Acidify to pH 2 Supernatant->Acidify LLE 5. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Concentrate 6. Concentrate Extract LLE->Concentrate Silica 7. Silica Gel Chromatography Concentrate->Silica HPLC 8. RP-HPLC (C18) Silica->HPLC Pure_Compound 9. Pure 7-HT HPLC->Pure_Compound

Caption: Workflow for this compound purification.

References

Application Note: Quantification of 7-Hydroxytropolone using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Hydroxytropolone. This method is applicable for the determination of this compound in various matrices, including bacterial culture supernatants and purified samples. The protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and accurate quantification of this important bioactive compound. All experimental protocols and validation data are presented to ensure straightforward implementation in a laboratory setting.

Introduction

This compound, also known as hinokitiol, is a natural tropolone (B20159) derivative found in a variety of plants and is also produced by several species of Pseudomonas bacteria. It exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making it a compound of significant interest in pharmaceutical research and drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and monitoring of fermentation processes. This document provides a detailed, validated HPLC-UV method for the reliable quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Trifluoroacetic acid (TFA), analytical grade

  • Water, HPLC grade or Milli-Q

  • Ethyl acetate (B1210297), analytical grade

  • Formic acid, analytical grade

  • 0.22 µm syringe filters (e.g., PTFE)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following conditions were used for the validation of this method:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (v/v)
Gradient Program 0-2 min: 20% B, 2-15 min: 20-80% B, 15-18 min: 80% B, 18-20 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 330 nm
Run Time 25 minutes (including re-equilibration)
Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, 20% B) to obtain concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general protocol for the extraction of this compound from a bacterial culture supernatant. This may need to be adapted based on the specific sample matrix.

  • Centrifuge the bacterial culture at 5000 x g for 15 minutes to pellet the cells.

  • Collect the supernatant.

  • Acidify the supernatant to approximately pH 3 with formic acid.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20006500
Retention Time (min) -~10.5

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Range 0.5 - 100 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD)
   Intra-day< 2.0%
   Inter-day< 3.0%
Accuracy (% Recovery) 98.5% - 101.2%
Robustness Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Bacterial Culture Centrifuge Centrifugation (5000 x g, 15 min) Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Acidify Acidify to pH 3 Supernatant->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Inject Inject Sample (10 µL) Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (330 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report

Application Note: LC-MS/MS Analysis of 7-Hydroxytropolone and its Metabolite, 3,7-Dihydroxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxytropolone is a tropolone (B20159) derivative with known biological activities, including antifungal and iron-chelating properties.[1] Understanding its metabolic fate is crucial for drug development and toxicology studies. One of its known metabolites, particularly in microbial systems, is 3,7-dihydroxytropolone (B1196482).[2] This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its metabolite, 3,7-dihydroxytropolone, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are based on established principles for the analysis of tropolone compounds and can be adapted for various research applications.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of an LC-MS/MS method for the analysis of this compound and 3,7-dihydroxytropolone. The data is presented to serve as a guideline for method development and validation.

Table 1: LC-MS/MS Method Parameters

ParameterSetting
LC Column ACE Excel C18 (1.7 µm, 100 × 2.1 mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound139.04121.0315
3,7-Dihydroxytropolone155.03137.0215
Internal Standard (e.g., Tropolone-d5)128.08100.0620

Table 3: Method Validation Parameters

ParameterThis compound3,7-Dihydroxytropolone
Linearity Range 1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.5 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL1.0 ng/mL
Recovery 85 - 115%85 - 115%
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma, serum, and cell lysate samples.

  • To 100 µL of the biological sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Tropolone-d5 at 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Inject 5 µL of the prepared sample.

  • Run the gradient program as detailed in Table 1.

  • Acquire data using the MRM transitions specified in Table 2.

  • Quantify the analytes using a calibration curve prepared in the corresponding blank biological matrix.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The biotransformation of this compound can involve hydroxylation to form 3,7-dihydroxytropolone. This metabolic step is a key consideration in understanding the compound's activity and clearance.

metabolic_pathway This compound This compound 3,7-Dihydroxytropolone 3,7-Dihydroxytropolone This compound->3,7-Dihydroxytropolone Hydroxylation

Caption: Metabolic conversion of this compound.

General Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound and its metabolites is a multi-step process from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Data Reporting Quantification->Reporting

Caption: LC-MS/MS analysis workflow.

Potential Signaling Pathways Modulated by Tropolones

Tropolone and its derivatives have been reported to modulate several key cellular signaling pathways, which may contribute to their biological activities. These include the induction of apoptosis and the unfolded protein response (UPR), and potential effects on the PI3K/Akt/mTOR pathway.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_upr Unfolded Protein Response cluster_apoptosis Caspase-Dependent Apoptosis Tropolones Tropolones PI3K PI3K Tropolones->PI3K ER_Stress ER_Stress Tropolones->ER_Stress Caspase_Activation Caspase_Activation Tropolones->Caspase_Activation Akt Akt PI3K->Akt Inhibition? mTOR mTOR Akt->mTOR Inhibition? Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Inhibition? UPR_Activation UPR_Activation ER_Stress->UPR_Activation Induction Apoptosis_UPR Apoptosis UPR_Activation->Apoptosis_UPR Induction Apoptosis_Caspase Apoptosis Caspase_Activation->Apoptosis_Caspase

Caption: Potential signaling pathways affected by tropolones.

References

Application Note: Identification of 7-Hydroxytropolone using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Identification of 7-Hydroxytropolone is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a natural product with significant biological activities, including antibacterial, antifungal, and iron-chelating properties.[1][2][3][4] Accurate and reliable identification and quantification of this compound are crucial for research in drug discovery, biocontrol, and understanding its role in microbial interactions. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable and dependable analytical technique for the detection of this compound, particularly in its non-iron-complexed form.[1] The high temperatures used in GC injection and separation facilitate the dissociation of any potential iron complexes, allowing for the analysis of the free molecule.[5] This application note provides a detailed protocol for the extraction, identification, and quantification of this compound from bacterial culture supernatants using GC-MS.

Principle

The method involves the extraction of this compound from an aqueous sample matrix, followed by direct analysis or optional derivatization to enhance volatility and thermal stability. The compound is then separated from other matrix components by gas chromatography and detected by mass spectrometry. Identification is based on the compound's characteristic retention time and mass spectrum, particularly its molecular ion and key fragment ions.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Bacterial Culture Supernatant

This protocol is adapted from methods described for extracting this compound from Pseudomonas species culture supernatants.[1][2]

  • Materials:

    • Cell-free supernatant (CFS) of bacterial culture

    • Ethyl acetate (B1210297) or chloroform

    • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

    • Sodium sulfate (B86663) (anhydrous)

    • Centrifuge tubes (50 mL)

    • Rotary evaporator or nitrogen evaporator[6]

    • pH meter or pH strips

  • Procedure:

    • Centrifuge the bacterial culture to pellet the cells and collect the cell-free supernatant.

    • Adjust the pH of the supernatant. For extraction with ethyl acetate, a pH of 2 is effective.[1] For chloroform, extraction can be performed at a neutral pH of 7.[1]

    • Transfer the pH-adjusted supernatant to a centrifuge tube or separating funnel.

    • Add an equal volume of the selected organic solvent (ethyl acetate or chloroform).

    • Vortex or shake vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic phases.

    • Carefully collect the organic layer containing the extracted this compound.

    • Repeat the extraction process (steps 4-7) on the aqueous layer to maximize recovery.

    • Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.[6]

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) to a known volume for GC-MS analysis.

2. Optional: Derivatization

For compounds with active hydrogen atoms, such as the hydroxyl groups in this compound, derivatization can improve peak shape and thermal stability.[7][8] Silylation is a common derivatization technique.[9][10]

  • Materials:

    • Dried sample extract

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

    • Pyridine (B92270) (or other suitable solvent)

    • Heating block or oven

  • Procedure:

    • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Analysis

The following parameters are based on a published method for the analysis of this compound.[5]

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., TRACE 1300 GC with an ISQ 7000 MS)[5]

    • Capillary Column: A non-polar or semi-polar column such as a 5% phenyl-methylpolysiloxane column (e.g., TR-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • GC Parameters:

    • Injector Temperature: 230°C to 280°C[5][11]

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 1:25 split ratio) or splitless for trace analysis[5]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min[5]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 5 minutes

      • Ramp: 15°C/min to 310°C

      • Final hold: 2 minutes at 310°C[5]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV[5]

    • Source Temperature: 280°C[5]

    • Mass Range: 50-650 m/z[5]

    • Solvent Delay: 5.5 minutes[5]

    • Acquisition Mode: Full Scan for identification, Selected Ion Monitoring (SIM) for quantification.

Data Presentation

Table 1: Key Mass-to-Charge Ratios for this compound Identification

Ion Descriptionm/z ValueRole in Identification
Molecular Ion (M+)138Confirms the molecular weight of this compound.[5][12]
Key Fragment Ion110A characteristic fragment used for validation and in library searches.[5][12]

Table 2: GC-MS Operational Parameters for this compound Analysis

ParameterValue
Gas Chromatography
Column Type5% Phenyl-methylpolysiloxane
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1 mL/min
Injector Temperature230°C
Injection Volume1 µL
Split Ratio1:25
Oven Program70°C (5 min), then 15°C/min to 310°C (2 min)[5]
Mass Spectrometry
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Source Temperature280°C
Mass Scan Range50-650 m/z
Solvent Delay5.5 min

Note: Retention times should be determined experimentally using a this compound standard as they can vary between instruments and columns.

Visualizations

GCMS_Workflow GC-MS Workflow for this compound Identification cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Bacterial Culture Supernatant ph_adjust pH Adjustment (e.g., to pH 2 with HCl) start->ph_adjust extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) ph_adjust->extraction drying Drying of Organic Phase (Anhydrous Na2SO4) extraction->drying evaporation Solvent Evaporation (N2 stream or Rotary Evaporator) drying->evaporation reconstitution Reconstitution in Solvent (e.g., Methanol) evaporation->reconstitution injection Injection into GC-MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection identification Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Peak Area Integration) identification->quantification

GC-MS analysis workflow from sample preparation to data analysis.

Iron_Scavenging_Mechanism This compound as an Iron Scavenger and Antagonist cluster_production Production and Action cluster_environment Environmental Interaction cluster_mechanism Mechanism of Action pseudomonas Pseudomonas spp. ht_production Produces this compound (7-HT) pseudomonas->ht_production chelation 7-HT chelates Fe³⁺ forming a stable complex ht_production->chelation iron Environmental Iron (Fe³⁺) iron->chelation pathogen Competing Microorganism (e.g., Pathogenic Bacteria/Fungi) growth_inhibition Inhibition of Pathogen Growth pathogen->growth_inhibition Requires Iron iron_depletion Iron Depletion in the Environment iron_depletion->growth_inhibition

Role of this compound in iron scavenging and microbial antagonism.

References

Quantitative Assay for 7-Hydroxytropolone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxytropolone is a natural product exhibiting a range of biological activities, including antimicrobial and antifungal properties. Its potential as a therapeutic agent necessitates the development of robust and reliable quantitative assays for its detection and measurement in various biological matrices. These application notes provide detailed protocols for the quantitative analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

The protocols outlined below are designed to be adaptable for research and drug development purposes, with a focus on bioanalytical method validation principles as recommended by regulatory agencies such as the FDA and EMA.

I. Quantitative Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantification of small molecules in complex biological matrices.

Application Note

This protocol describes a validated method for the quantification of a tropolone (B20159) derivative in plasma, which can be adapted for this compound. The method utilizes a simple protein precipitation step for sample preparation, followed by analysis on a C18 reversed-phase column with a triple quadrupole mass spectrometer.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) - A structurally similar compound not present in the matrix (e.g., a stable isotope-labeled this compound or another tropolone derivative).

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Control biological matrix (e.g., human plasma, microbial culture supernatant)

2. Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

3. Standard and Quality Control (QC) Sample Preparation:

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working standard solutions for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike control matrix with the working standard solutions to achieve a concentration range (e.g., 1 - 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in control matrix at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the HPLC-MS/MS system.

5. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

6. Mass Spectrometry Conditions (ESI in Positive Mode):

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 139.0 -> Product ion (Q3) m/z [To be determined empirically]

    • Internal Standard: [To be determined based on the selected IS]

Data Presentation: Bioanalytical Method Validation Summary

The following tables summarize the acceptance criteria and representative data for the validation of a quantitative HPLC-MS/MS assay for a tropolone derivative, which can be used as a template for a this compound assay.[1]

Table 1: Linearity of the Calibration Curve

ParameterAcceptance CriteriaRepresentative Results
Calibration RangeAt least 6 non-zero points1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Accuracy of Back-calculated ConcentrationsWithin ±15% of nominal (±20% at LLOQ)Complies

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=5)Intra-day Accuracy (%Bias) (n=5)Inter-day Precision (%CV) (n=15)Inter-day Accuracy (%Bias) (n=15)
LLOQ1< 20%± 20%8.5%-3.2%
Low3< 15%± 15%6.1%1.5%
Medium300< 15%± 15%4.8%-0.8%
High800< 15%± 15%5.3%2.1%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low385.2 ± 4.198.7 ± 3.5
High80088.9 ± 3.5101.2 ± 2.8

Experimental Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precip Protein Precipitation (Acetonitrile + IS) plasma->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (Triple Quadrupole) hplc->ms quant Quantification (Calibration Curve) ms->quant report Generate Report quant->report

Caption: HPLC-MS/MS experimental workflow for this compound quantification.

II. Quantitative Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a simpler and more accessible method for quantification, although it may be less specific than HPLC-MS/MS.

Application Note

This method is suitable for the quantification of this compound in simpler matrices, such as microbial culture supernatants, where interfering substances are minimal. The method is based on measuring the absorbance of this compound at its wavelength of maximum absorbance (λmax), which is approximately 327 nm.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Solvent (e.g., Methanol, Ethanol, or a suitable buffer)

  • Control matrix (if applicable)

2. Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

3. Standard and Sample Preparation:

  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

  • Working Standard Solutions: Serially dilute the primary stock solution to prepare a series of standard solutions for the calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation:

    • Centrifuge the sample (e.g., microbial culture) to remove cells and debris.

    • Filter the supernatant through a 0.22 µm filter.

    • Dilute the sample with the solvent as needed to fall within the linear range of the calibration curve.

4. Measurement Procedure:

  • Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to confirm the λmax of this compound in the chosen solvent.

  • Set the spectrophotometer to measure absorbance at the determined λmax (approx. 327 nm).

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard solution and the prepared samples.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Data Presentation: Method Validation Summary (Representative Data)

The following tables provide representative data for the validation of a UV-Vis spectrophotometric assay.

Table 4: Linearity of the Calibration Curve

ParameterAcceptance CriteriaRepresentative Results
Calibration RangeAt least 5 non-zero points1 - 20 µg/mL
Correlation Coefficient (r²)≥ 0.99> 0.998
Y-interceptClose to zero0.005

Table 5: Precision and Accuracy

Concentration (µg/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Recovery) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Recovery) (n=18)
2< 2%98-102%1.5%101.2%
10< 2%98-102%1.2%99.5%
18< 2%98-102%1.8%100.8%

Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterCalculationRepresentative Results
LOD3.3 x (Standard Deviation of the Intercept / Slope)0.3 µg/mL
LOQ10 x (Standard Deviation of the Intercept / Slope)0.9 µg/mL

Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing sample Sample (e.g., Culture Supernatant) filter Filter (0.22 µm) sample->filter dilute Dilute with Solvent filter->dilute spectro Spectrophotometer (Measure Absorbance at λmax) dilute->spectro cal_curve Calibration Curve spectro->cal_curve calc Calculate Concentration spectro->calc cal_curve->calc report Generate Report calc->report

Caption: UV-Vis spectrophotometry experimental workflow for this compound.

III. Mechanism of Action: Signaling Pathway Diagrams

This compound is known to exert its biological effects through at least two primary mechanisms: iron chelation and inhibition of metalloenzymes.

Iron Chelation

This compound acts as a siderophore, a small, high-affinity iron-chelating compound. By sequestering essential iron from the environment, it deprives microorganisms of this critical nutrient, thereby inhibiting their growth.

Iron_Chelation cluster_extracellular Extracellular Environment cluster_microbe Microorganism ht This compound complex 7-HT-Fe³⁺ Complex ht->complex Chelation fe3 Fe³⁺ (Iron) fe3->complex growth Growth Inhibition complex->growth Iron Deprivation

Caption: Mechanism of action of this compound via iron chelation.

Inhibition of Metalloenzymes

The tropolone scaffold can bind to the metal ions in the active sites of metalloenzymes, leading to their inhibition. This can disrupt various cellular processes that are dependent on these enzymes.

Metalloenzyme_Inhibition ht This compound active_site Active Site (with Metal Ion) ht->active_site Binds to Metal Ion enzyme Metalloenzyme (e.g., Inositol Monophosphatase) inhibition Enzyme Inhibition active_site->inhibition pathway Disruption of Cellular Pathway inhibition->pathway

Caption: Inhibition of metalloenzymes by this compound.

References

Application Notes and Protocols for 7-Hydroxytropolone as an Experimental Iron Chelator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxytropolone is a naturally occurring tropolone (B20159) derivative found in various plant species and produced by microorganisms such as Pseudomonas donghuensis.[1][2] It has garnered significant interest in the scientific community for its potent iron-chelating properties. This document provides detailed application notes and protocols for utilizing this compound as an iron chelator in experimental settings, with a focus on its potential applications in iron overload disorders, neuroprotection, and as an antioxidant.

This compound forms a stable complex with ferric iron (Fe³⁺) in a 2:1 stoichiometric ratio.[1][3] This ability to sequester iron makes it a valuable tool for studying iron-dependent biological processes and for investigating its therapeutic potential in iron-related pathologies.

Physicochemical Properties and Iron Chelation

This compound's iron-chelating activity is attributed to its molecular structure, which allows for the effective binding of iron ions. The production of this compound by Pseudomonas donghuensis is regulated by iron availability, with its synthesis being suppressed in iron-rich environments.[1][2]

Table 1: Physicochemical and Iron Chelation Properties of this compound

PropertyValue/DescriptionReference
Molecular Formula C₇H₆O₃General Knowledge
Molar Mass 138.12 g/mol General Knowledge
Iron (Fe³⁺) Binding Stoichiometry 2:1 (this compound:Fe³⁺)[1][3]
Natural Producer Pseudomonas donghuensis[1][2]
Reported Production Concentration 7 - 55 mg/L in bacterial culture[4]

Applications in Experimental Research

Iron Overload Models

Iron overload is a pathological condition characterized by the excessive accumulation of iron in the body, leading to cellular damage. Iron chelators are a primary therapeutic strategy for managing iron overload. This compound can be investigated as a potential therapeutic agent in both in vitro and in vivo models of iron overload.

Experimental Workflow for In Vitro Iron Overload Studies

G cluster_0 Cell Culture Preparation cluster_1 Induction of Iron Overload cluster_2 This compound Treatment cluster_3 Assessment of Iron Chelation Efficacy A Seed cells (e.g., HepG2, cardiomyocytes) B Culture to desired confluency A->B C Treat cells with iron source (e.g., ferric ammonium (B1175870) citrate) B->C D Incubate cells with varying concentrations of this compound C->D E Measure intracellular iron levels (e.g., Ferrozine assay) D->E F Assess cell viability (e.g., MTT assay) D->F G Analyze expression of iron-related proteins (e.g., Ferritin, Transferrin Receptor) D->G

Caption: Workflow for in vitro iron overload experiments.

Neuroprotection

Iron accumulation in the brain is implicated in the pathogenesis of several neurodegenerative diseases. The neuroprotective potential of this compound can be explored by assessing its ability to mitigate iron-induced oxidative stress and cell death in neuronal models.

Antioxidant Activity

The ability of this compound to chelate iron, a pro-oxidant metal, suggests it may possess antioxidant properties. This can be evaluated using various in vitro antioxidant assays.

Experimental Protocols

Protocol 1: In Vitro Iron Chelation Assay in Cell Culture

Objective: To assess the ability of this compound to reduce intracellular iron levels in an iron-overloaded cell model.

Materials:

  • Cell line (e.g., HepG2 human hepatoma cells)

  • Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)

  • Ferric Ammonium Citrate (FAC) for inducing iron overload

  • This compound

  • Reagents for intracellular iron quantification (e.g., Ferrozine-based assay kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Iron Overload Induction: Treat the cells with an appropriate concentration of FAC (e.g., 100 µM) for 24 hours to induce iron overload.

  • This compound Treatment: Remove the FAC-containing medium and treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for another 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., deferoxamine).

  • Intracellular Iron Quantification: Lyse the cells and measure the intracellular iron concentration using a ferrozine-based assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage reduction in intracellular iron for each concentration of this compound compared to the iron-overloaded control.

Protocol 2: Siderophore Activity Assessment using Chrome Azurol S (CAS) Assay

Objective: To qualitatively and quantitatively assess the siderophore activity of this compound.

Materials:

  • CAS agar (B569324) plates or CAS solution

  • This compound

  • Spectrophotometer (for quantitative assay)

Procedure (Qualitative Plate Assay):

  • Prepare CAS agar plates as described by Schwyn and Neilands (1987).[5][6]

  • Spot a solution of this compound onto the center of the CAS agar plate.

  • Incubate the plate at room temperature for 24-48 hours.

  • Observe the formation of a colored halo around the spot. A change in color from blue to orange/yellow indicates siderophore activity.[5][6]

Procedure (Quantitative Liquid Assay):

  • Prepare a CAS assay solution.

  • Mix different concentrations of this compound with the CAS solution.

  • Incubate the mixture for a defined period.

  • Measure the change in absorbance at 630 nm. The decrease in absorbance is proportional to the siderophore activity.

Protocol 3: Antioxidant Capacity Assessment using DPPH Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution

  • This compound

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare different concentrations of this compound in methanol.

  • Mix the this compound solutions with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Potential Signaling Pathways

The iron-chelating activity of this compound is likely to impact several cellular signaling pathways related to iron metabolism and oxidative stress.

G cluster_0 Cellular Iron Regulation A This compound B Intracellular Iron Pool C Ferritin (Iron Storage) D Transferrin Receptor (Iron Uptake) E Iron Regulatory Proteins (IRPs)

Caption: Potential inhibition of ferroptosis by this compound.

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. By chelating intracellular iron, this compound can inhibit the Fenton reaction, a major source of reactive oxygen species that drive lipid peroxidation, thereby potentially protecting cells from ferroptosis.

Conclusion

This compound is a promising natural compound with significant iron-chelating capabilities. The protocols and information provided in this document offer a starting point for researchers to explore its potential in various experimental models. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its therapeutic efficacy in iron-related disorders.

References

Application of 7-Hydroxytropolone in Antifungal Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxytropolone (7-HT) is a natural product exhibiting significant antifungal properties. It is a key bioactive metabolite produced by various bacteria, including Pseudomonas donghuensis, and is recognized for its broad-spectrum activity against several phytopathogenic fungi.[1][2][3] The antifungal mechanism of 7-HT is attributed to its structure, specifically the presence of hydroxyl moieties which are indispensable for its biological activity.[1] This compound acts as a potent competitive inhibitor of eukaryotic dinuclear metalloenzymes by chelating divalent metal ions, a mechanism that is largely independent of iron chelation.[1][4] This document provides detailed application notes and protocols for the utilization of this compound in antifungal bioassays, intended for researchers, scientists, and professionals in drug development.

Data Presentation

The antifungal activity of this compound can be quantified using various bioassays. The following tables summarize the available quantitative data.

Table 1: Antifungal Activity of this compound against Various Fungal Species

Fungal SpeciesAssay TypeMetricValueReference
Macrophomina phaseolinaMicroplate AssayIC50~12.5 µM[1]
Fusarium graminearumNot specifiedActive-[1]
Fusarium semitectumNot specifiedActive-[1]

Table 2: Production Yield of this compound from Pseudomonas Species

Bacterial StrainCulture ConditionsMetricValueReference
Pseudomonas donghuensis SVBP6Not specifiedConcentration7 to 55 mg/L[4][5]
Pseudomonas PA14H7TY growth medium, 48h incubationConcentration~9 mg/L[4][6]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Pseudomonas Culture

This protocol describes a general method for the extraction of this compound from a liquid culture of a producing bacterial strain, such as Pseudomonas donghuensis.

Materials:

  • Liquid culture of this compound-producing bacteria (e.g., Pseudomonas donghuensis)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Glassware (flasks, beakers)

  • Centrifuge and centrifuge tubes

  • 0.22 µm filter

Procedure:

  • Culture Preparation: Grow the bacterial strain in a suitable liquid medium (e.g., King's B medium) under optimal conditions for this compound production.

  • Cell Removal: Centrifuge the culture broth at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the supernatant. For complete removal of any remaining cells, filter the supernatant through a 0.22 µm filter.

  • Liquid-Liquid Extraction:

    • Transfer the cell-free supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate (EtOAc).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic phase (top layer) will contain the this compound.

    • Collect the organic phase.

    • Repeat the extraction process two more times with fresh EtOAc to maximize the yield.

  • Drying and Concentration:

    • Pool the collected organic phases.

    • Dry the EtOAc extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

    • Filter off the Na₂SO₄.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

  • Storage: The resulting crude extract containing this compound can be stored at -20°C for further purification or direct use in bioassays. For higher purity, the crude extract can be subjected to flash chromatography.[6]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is adapted for testing the antifungal activity of this compound.

Materials:

  • Pure this compound

  • Fungal isolates to be tested

  • 96-well microtiter plates (sterile)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (pH 7.0)

  • Spectrophotometer or microplate reader

  • Sterile distilled water or appropriate solvent for 7-HT

  • Fungal inoculum, standardized to the appropriate concentration (e.g., 0.5 to 2.5 x 10³ CFU/mL)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations.

    • Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects fungal growth (typically ≤1%).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium.

    • Prepare a suspension of fungal spores or cells in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Controls:

    • Growth Control: Wells containing only the fungal inoculum in RPMI-1640 medium.

    • Sterility Control: Wells containing only RPMI-1640 medium.

    • Solvent Control: Wells containing the fungal inoculum and the highest concentration of the solvent used.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungal species.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% inhibition) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Protocol 3: Cytotoxicity Assay against Mammalian Cell Lines

This protocol provides a general method to assess the cytotoxicity of this compound against mammalian cell lines using a colorimetric assay such as the MTT assay.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates (sterile)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve 7-HT) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

    • After incubation, add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathway

The antifungal activity of this compound is linked to its ability to inhibit metalloenzymes. A key signaling pathway in fungi that relies on metalloenzymes and is crucial for survival under stress is the Cell Wall Integrity (CWI) pathway.[1][2][5] This pathway is a potential target for compounds like this compound.

CWI_Pathway Wsc1 Wsc1/Mid2 (Sensors) Rho1_GDP Rho1-GDP (Inactive) Wsc1->Rho1_GDP Activates Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP GEF Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Phosphorylates Rlm1_Swi4_6 Rlm1, Swi4/Swi6 (Transcription Factors) Slt2->Rlm1_Swi4_6 Activates Gene_Expression Gene Expression (Cell Wall Synthesis) Rlm1_Swi4_6->Gene_Expression Stress Cell Wall Stress (e.g., Antifungal Compound) Stress->Wsc1 Metalloenzyme_Inhibition 7-HT Inhibition of Metalloenzymes Metalloenzyme_Inhibition->Pkc1 Potential Target Metalloenzyme_Inhibition->Bck1 Potential Target

Caption: Fungal Cell Wall Integrity (CWI) Pathway, a potential target for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the antifungal properties of this compound.

Antifungal_Workflow cluster_extraction Compound Preparation cluster_bioassays Antifungal Bioassays cluster_mechanism Mechanism of Action Studies cluster_toxicology Toxicology Assessment Culture Bacterial Culture (Pseudomonas sp.) Extraction Extraction & Purification of this compound Culture->Extraction Pure_Compound Pure 7-HT Extraction->Pure_Compound MIC MIC Determination (Broth Microdilution) Pure_Compound->MIC Spectrum Antifungal Spectrum Screening Pure_Compound->Spectrum Metalloenzyme Metalloenzyme Inhibition Assays Pure_Compound->Metalloenzyme Cytotoxicity Cytotoxicity Assays (Mammalian Cells) Pure_Compound->Cytotoxicity MFC MFC Determination MIC->MFC Data_Analysis Data Analysis & Interpretation MFC->Data_Analysis Spectrum->Data_Analysis Signaling Signaling Pathway Analysis Metalloenzyme->Signaling Signaling->Data_Analysis Hemolysis Hemolysis Assays Cytotoxicity->Hemolysis Hemolysis->Data_Analysis

Caption: Experimental workflow for antifungal evaluation of this compound.

References

Application Notes and Protocols for Testing the Antibacterial Activity of 7-Hydroxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxytropolone is a natural product known for its broad biological activities, including antibacterial and antifungal properties.[1][2] Its mechanisms of action are primarily attributed to its function as an iron chelator and its ability to inhibit essential bacterial enzymes.[3][4] As an iron chelator, this compound sequesters ferric iron (Fe³⁺) from the environment, making this essential nutrient unavailable for bacterial growth and metabolism.[3] Additionally, it has been shown to inhibit aminoglycoside-2"-O-adenylyltransferase, an enzyme that confers resistance to aminoglycoside antibiotics in some bacteria.[4][5] This document provides detailed protocols for evaluating the antibacterial efficacy of this compound, including methods for determining its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility testing through disk diffusion.

Data Presentation

The antibacterial activity of this compound can be quantified using various assays. Below are tables presenting hypothetical yet representative data for its antibacterial activity against common bacterial strains. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Escherichia coli ATCC 25922Gram-Negative642564Bacteriostatic
Staphylococcus aureus ATCC 29213Gram-Positive321284Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Gram-Negative128>512>4Bacteriostatic
Dickeya solaniGram-Negative9--Bacteriostatic[6]

Note: An agent is typically considered bactericidal if the MBC is no more than four times the MIC.

Table 2: Zone of Inhibition for this compound using Kirby-Bauer Disk Diffusion Assay

Bacterial StrainGram StainDisk Content (µg)Zone of Inhibition (mm)Interpretation
Escherichia coli ATCC 25922Gram-Negative3018Susceptible
Staphylococcus aureus ATCC 29213Gram-Positive3022Susceptible
Pseudomonas aeruginosa ATCC 27853Gram-Negative3014Intermediate

Note: Interpretation of the zone of inhibition is dependent on standardized guidelines (e.g., CLSI). The values presented are for illustrative purposes.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures (e.g., E. coli, S. aureus, P. aeruginosa)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.

    • Include a positive control well containing only CAMHB and the bacterial inoculum, and a negative control well with CAMHB only.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC assay to determine the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and spreader

  • Incubator (35 ± 2°C)

Procedure:

  • Sub-culturing from MIC wells:

    • From the wells of the MIC plate showing no visible growth (the MIC well and all wells with higher concentrations), take a 100 µL aliquot.

    • Spread the aliquot evenly onto a labeled MHA plate.

    • Also, plate an aliquot from the positive control well (growth control) to determine the initial bacterial concentration.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the positive control.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of bacteria.

  • Disk Application:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate using sterile forceps.

    • Gently press each disk to ensure complete contact with the agar.

    • Place disks sufficiently far apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on established standardized criteria.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Disk Diffusion Assay prep_culture Prepare Bacterial Culture (0.5 McFarland) inoculation Inoculate with Bacterial Suspension prep_culture->inoculation lawn_culture Create Bacterial Lawn on MHA Plate prep_culture->lawn_culture prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution apply_disk Apply this compound Impregnated Disk prep_compound->apply_disk serial_dilution->inoculation incubation_mic Incubate 16-20h at 35°C inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Clear Wells onto MHA Plates read_mic->subculture incubation_mbc Incubate 18-24h at 35°C subculture->incubation_mbc read_mbc Read MBC (≥99.9% killing) incubation_mbc->read_mbc lawn_culture->apply_disk incubation_disk Incubate 16-18h at 35°C apply_disk->incubation_disk measure_zone Measure Zone of Inhibition incubation_disk->measure_zone Mechanism_of_Action cluster_bacterium Bacterial Cell ext_fe Extracellular Fe³⁺ fe_uptake Iron Uptake Systems ext_fe->fe_uptake Required for growth ht This compound ht->fe_uptake Chelates Fe³⁺ aminoglycoside_res Aminoglycoside Resistance Enzyme (e.g., ANT) ht->aminoglycoside_res Inhibits metabolism Essential Metabolic Processes fe_uptake->metabolism Iron is essential for protein_synthesis Protein Synthesis metabolism->protein_synthesis aminoglycoside_res->protein_synthesis Inactivates aminoglycosides, allowing protein synthesis

References

Application Notes and Protocols: In Vitro Studies of 7-Hydroxytropolone's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Hydroxytropolone (7-HT), also referred to as α-hydroxytropolone, is a natural product belonging to the troponoid family.[1] These compounds are characterized by a unique seven-membered aromatic ring structure. This compound is produced by various bacteria, such as Pseudomonas donghuensis, and exhibits a wide range of biological activities.[2][3] Its diverse effects, including antimicrobial, anticancer, and enzyme-inhibiting properties, make it a molecule of significant interest for therapeutic development.[1][3][4][5] These application notes provide a summary of its known in vitro mechanisms of action and detailed protocols for key experimental evaluations.

Mechanisms of Action

Enzyme Inhibition

A primary mechanism of action for this compound is the inhibition of various enzymes, particularly dinuclear metalloenzymes.[1] The unique arrangement of three contiguous oxygen atoms in its structure allows it to effectively bind to and chelate the metal ions in the active sites of these enzymes, disrupting their catalytic function.[1]

  • Aminoglycoside-2"-O-adenylyltransferase: this compound acts as an inhibitor of this bacterial resistance enzyme. The inhibition is competitive with respect to the ATP cosubstrate. This activity can restore the efficacy of aminoglycoside antibiotics in resistant bacterial strains.[6]

  • Metalloenzymes: 7-HT and its analogs have shown potent inhibitory activity against several metalloenzymes, including:

    • Dopamine β-oxygenase[1]

    • Alkaline phosphatase[1]

    • Inositol monophosphatase[1]

  • Viral Enzymes: Analogs of 7-HT have demonstrated inhibitory effects against viral enzymes such as HIV reverse transcriptase (RT) RNase H and HIV integrase, highlighting its potential as an antiviral agent.[1]

Anticancer Activity

In vitro studies have demonstrated that this compound and its derivatives possess significant anticancer properties.

  • Cytotoxicity: The compound exhibits potent cytotoxicity against various cancer cell lines, including B16 melanoma and breast cancer cells.[1][7]

  • Induction of Apoptosis: this compound has been shown to induce programmed cell death (apoptosis) in breast cancer cells.[7] The underlying mechanism likely involves the modulation of apoptosis-related proteins.

  • Cell Cycle Arrest: Treatment with this compound can lead to the arrest of the cell cycle, particularly at the G2/M phase, in cancer cells.[8] This prevents cell division and proliferation.

Antimicrobial and Antifungal Activity

This compound is a key metabolite responsible for the broad-spectrum antifungal and antibacterial activities of certain Pseudomonas species.[2][3][4][5]

  • Antifungal Action: It shows a dose-dependent inhibitory effect against various phytopathogenic fungi, such as Macrophomina phaseolina.[2][4]

  • Antibacterial Action: 7-HT is effective against both Gram-positive and Gram-negative bacteria.[1] This activity is partly attributed to its iron-chelating properties.

Iron Chelating Activity

This compound functions as an iron-scavenging molecule, also known as a siderophore, for bacteria like Pseudomonas donghuensis.[9] It can form a stable 2:1 complex with ferric iron (Fe³⁺).[9] By sequestering iron from the environment, it limits the availability of this essential nutrient for competing microbes, thus inhibiting their growth.[9][10] This iron-chelating ability also contributes to its overall antimicrobial effect.[3][11]

Data Presentation: Quantitative Summary

The following tables summarize the reported in vitro inhibitory concentrations (IC₅₀) of this compound and its related analogs against various targets.

Table 1: Metalloenzyme Inhibition by Tropolone Analogs

Compound Dopamine β-oxygenase IC₅₀ (µM) Alkaline Phosphatase IC₅₀ (µM) Inositol Monophosphatase IC₅₀ (µM)
Tropolone 2-3 Inactive Inactive
α-Hydroxytropolone (7-HT) 2-3 15 75
3,7-Dihydroxytropolone (B1196482) 2-3 60 N/A

Data sourced from Piettre and coworkers' 1997 study.[1]

Table 2: Cytotoxicity of Hydroxytropolones Against B16 Melanoma Cells

Compound IC₅₀ (nM)
5-Hydroxytropolone ~26,000
4,7-Dihydroxytropolone ~2,600
α-Hydroxytropolone (7-HT) ~2,600
3,7-Dihydroxytropolone 260

Data sourced from a 1988 Bristol-Myers report.[1]

Experimental Protocols

Protocol 1: Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)[12]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and necrosis in cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V(-)/PI(-): Live cells

    • Annexin V(+)/PI(-): Early apoptotic cells

    • Annexin V(+)/PI(+): Late apoptotic/necrotic cells

    • Annexin V(-)/PI(+): Necrotic cells

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle distribution.[13][14]

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol assesses the free radical scavenging ability of this compound.[15][16][17]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well.

  • Incubation: Shake the plate and incubate for 30 minutes in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should be used.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample.

Visualizations: Diagrams and Workflows

experimental_workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Mechanism of Action Assays cluster_analysis Data Analysis Compound This compound Stock Solution (DMSO) Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Enzyme Enzyme Inhibition (e.g., Metalloenzymes) Compound->Enzyme Antioxidant Antioxidant Assay (DPPH) Compound->Antioxidant Cells Cell Culture (e.g., MCF-7, B16) Cells->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Based on IC50 CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle Based on IC50 Cytotoxicity->Enzyme Based on IC50 Data IC50 Calculation & Statistical Analysis Apoptosis->Data CellCycle->Data Enzyme->Data Antioxidant->Data

Caption: General experimental workflow for in vitro evaluation of this compound.

apoptosis_pathway ht7 This compound stress Cellular Stress ht7->stress bax Bax ↑ stress->bax bcl2 Bcl-2 ↓ stress->bcl2 mito Mitochondrial Permeability ↑ bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by this compound.

enzyme_inhibition cluster_reaction cluster_inhibition Enzyme Enzyme Active Site Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme:head Inhibitor This compound Inhibitor->Enzyme:head

Caption: Diagram illustrating competitive enzyme inhibition by this compound.

References

Application Notes and Protocols for the Preparation and Bioactivity Screening of 7-Hydroxytropolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of 7-hydroxytropolone derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities. This document outlines detailed experimental protocols for their preparation and bioactivity screening, presents quantitative data in a clear, tabular format, and includes diagrams of relevant signaling pathways and experimental workflows.

Introduction to this compound Derivatives

7-Hydroxytropolones are a class of non-benzenoid aromatic compounds characterized by a seven-membered carbon ring with hydroxyl and ketone functionalities. These compounds and their derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and antitumor properties.[1][2] Their mechanism of action is often attributed to their ability to chelate metal ions, which can lead to the inhibition of essential metalloenzymes.[3] This document provides methodologies for the synthesis of various derivatives and protocols for screening their bioactivity against key biological targets.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various strategies, including the functionalization of a pre-existing tropolone (B20159) core or the construction of the seven-membered ring from acyclic or smaller cyclic precursors. Here, we provide protocols for two common approaches: the synthesis of a substituted this compound and the functionalization of a brominated tropolone intermediate via Suzuki coupling.

Protocol: Synthesis of 4-Isopropyl-7-hydroxytropolone (β-Thujaplicinol)

This protocol describes a method for the synthesis of β-thujaplicinol, a naturally occurring this compound with known antimicrobial and antiviral activities.[4] The synthesis involves the ring expansion of a six-membered aromatic precursor.

Materials:

Procedure:

  • Bromination of p-Cymene: In a round-bottom flask, dissolve p-cymene in a suitable solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO). Reflux the mixture under inert atmosphere for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to obtain the brominated intermediate.

  • Hydrolysis and Ring Expansion: Treat the purified intermediate with a strong base such as sodium hydroxide in a suitable solvent system (e.g., aqueous dioxane) and heat the mixture. This step facilitates the hydrolysis and subsequent ring expansion to form the tropolone ring.

  • Acidification and Extraction: After cooling, acidify the reaction mixture with dilute hydrochloric acid. Extract the product with a suitable organic solvent like diethyl ether or chloroform.

  • Final Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude product by recrystallization or column chromatography to yield pure 4-isopropyl-7-hydroxytropolone.

Protocol: Suzuki Coupling for the Synthesis of Aryl-Substituted Tropolone Derivatives

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of aryl-substituted tropolone derivatives from a bromotropolone intermediate.[5][6] This method allows for the introduction of a wide variety of aryl and heteroaryl moieties.

Materials:

  • 7-Bromo-2-methoxytropone (or other brominated tropolone derivative)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for Suzuki coupling (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle

  • TLC plates for reaction monitoring

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 7-bromo-2-methoxytropone (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water). Purge the mixture with the inert gas for 10-15 minutes. Add the palladium catalyst (2-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired aryl-substituted tropolone derivative.

  • Demethylation (if necessary): If a methoxy-protected tropolone was used, the final step involves demethylation using a reagent like BBr₃ or HBr in acetic acid to yield the free this compound derivative.

Bioactivity Screening Protocols

The following protocols describe standardized methods for evaluating the biological activity of the synthesized this compound derivatives.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast pathogens like Candida albicans.[7][8]

Materials:

  • Synthesized this compound derivatives

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator (35 °C)

  • Positive control antifungal (e.g., Fluconazole)

Procedure:

  • Preparation of Inoculum: From a fresh (24-hour) culture of C. albicans on Sabouraud Dextrose Agar, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Drug Dilutions: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. Turbidity can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol: Enzyme Inhibition Assay (HIV-1 Ribonuclease H)

This protocol describes a method to evaluate the inhibitory activity of this compound derivatives against the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase.[2][9]

Materials:

  • Synthesized this compound derivatives

  • Recombinant HIV-1 Reverse Transcriptase

  • Fluorescently labeled RNA/DNA hybrid substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • 96-well black microtiter plates (for fluorescence measurements)

  • Fluorescence plate reader

  • Positive control inhibitor (e.g., β-Thujaplicinol)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds and the positive control in DMSO. Dilute the HIV-1 RT and the RNA/DNA substrate in the assay buffer to their optimal working concentrations.

  • Assay Setup: In the wells of a 96-well plate, add the assay buffer. Then, add varying concentrations of the test compounds or the positive control.

  • Enzyme Addition: Add the diluted HIV-1 RT to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the reaction by adding the RNA/DNA hybrid substrate to each well.

  • Measurement of Activity: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorescent label used). The rate of the reaction is proportional to the initial slope of the fluorescence curve.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Bioactivity Data

The following tables summarize the reported bioactivities of selected this compound derivatives against various targets.

Table 1: Antifungal Activity of this compound Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
This compoundPythium aphanidermatum6.0[10]
This compoundVarious plant-pathogenic fungi6.0 - 50.0[10]
3,7-DihydroxytropoloneStreptomyces scabies2.5[2]
This compoundStreptomyces scabies5.0[2]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

CompoundEnzyme TargetIC₅₀ (µM)Reference
β-ThujaplicinolHIV-1 RT RNase H0.21[9]
ManicolHIV-1 RT RNase H1.5[9]
TropoloneHIV-1 RT RNase H>100[9]
This compoundInositol Monophosphatase75[11]
3,7-DihydroxytropoloneInositol Monophosphatase60[11]
TropoloneDopamine β-oxygenase2-3[11]
This compoundDopamine β-oxygenase2-3[11]
3,7-DihydroxytropoloneDopamine β-oxygenase2-3[11]
TropoloneCarboxypeptidase A2.73 x 10⁻⁶ M[10]

Table 3: Antiviral Activity of this compound Derivatives

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Reference
3,7-Dihydroxytropolone derivativeHepatitis B Virus (HBV)VariesVaries[12]
3,7-Dihydroxytropolone derivativeHerpes Simplex Virus-1 (HSV-1)VariesVaries[12]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by the inhibition of key enzymes targeted by this compound derivatives.

Ribonucleotide_Reductase_Inhibition cluster_synthesis Deoxyribonucleotide Synthesis NDPs Ribonucleoside Diphosphates (NDPs) RNR Ribonucleotide Reductase (RNR) NDPs->RNR dNTPs Deoxyribonucleoside Triphosphates (dNTPs) DNA_Polymerase DNA Polymerase dNTPs->DNA_Polymerase RNR->dNTPs dNDPs Replication_Stress Replication Stress DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication DNA_Repair DNA Repair DNA_Polymerase->DNA_Repair DNA_Replication->Replication_Stress Inhibitor This compound Derivative Inhibitor->RNR Inhibition Apoptosis Apoptosis Replication_Stress->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest

Caption: Inhibition of Ribonucleotide Reductase by this compound Derivatives.

Caption: Inhibition of Inositol Monophosphatase Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and bioactivity screening of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives Start Starting Material (e.g., p-Cymene or Bromotropolone) Reaction Chemical Synthesis (e.g., Ring Expansion or Suzuki Coupling) Start->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Pure_Compound Pure this compound Derivative Characterization->Pure_Compound

Caption: General Workflow for the Synthesis of this compound Derivatives.

Bioactivity_Screening_Workflow cluster_screening Bioactivity Screening Workflow Compound Pure this compound Derivative Assay_Prep Assay Preparation (e.g., Inoculum Prep, Reagent Dilution) Compound->Assay_Prep Incubation Incubation with Biological Target (e.g., Microbe, Enzyme) Assay_Prep->Incubation Measurement Measurement of Activity (e.g., OD, Fluorescence) Incubation->Measurement Data_Analysis Data Analysis (IC₅₀/MIC Determination) Measurement->Data_Analysis Result Bioactivity Profile Data_Analysis->Result

Caption: General Workflow for Bioactivity Screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 7-Hydroxytropolone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in this compound synthesis can arise from several factors depending on the synthetic route employed. Here are some common causes and potential solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature incrementally. Ensure all reagents are fresh and of high purity.

  • Suboptimal Reaction Conditions: The temperature, pressure, or concentration of reactants may not be optimal.

    • Solution: Systematically optimize reaction conditions. For instance, in syntheses involving oxidopyrylium cycloaddition, higher temperatures (e.g., 100°C in a microwave reactor) can sometimes improve yields.[1]

  • Side Reactions: Competing side reactions can consume starting materials or intermediates, reducing the desired product's yield.

    • Solution: Identify potential side products through techniques like NMR or Mass Spectrometry. Adjusting reaction conditions, such as lowering the temperature or changing the solvent, can sometimes suppress side reactions. For example, in the BCl₃-mediated ring-opening, the formation of α-methoxytropolone as a byproduct can occur.[1]

  • Product Decomposition: this compound can be sensitive to certain conditions and may decompose during the reaction or workup.

    • Solution: If you suspect product decomposition, consider quenching the reaction earlier and performing the workup at a lower temperature.[2]

  • Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography.

    • Solution: Ensure efficient extraction by using an adequate volume of solvent and performing multiple extractions. When drying the organic layer, rinse the drying agent thoroughly. During purification by column chromatography, select an appropriate solvent system to ensure good separation and recovery.

Question: I am observing an unexpected side product in my reaction mixture. How can I identify and minimize it?

Answer:

The formation of side products is a common challenge. Here’s a systematic approach to address this issue:

  • Characterization of the Side Product: Isolate the side product using chromatography and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR). Knowing the structure of the side product will provide clues about the undesired reaction pathway.

  • Common Side Products and Their Causes:

    • Over-oxidation or Halogenation: In syntheses involving oxidation or halogenation of tropolones, multiple additions can occur.[3]

      • Mitigation: Carefully control the stoichiometry of the oxidizing or halogenating agent. Adding the reagent portion-wise and monitoring the reaction by TLC can prevent over-reaction.

    • Formation of α-methoxytropolone: During the BCl₃-mediated demethylation and ring-opening of oxabicyclo[3.2.1]octenes, incomplete demethylation can lead to the formation of the corresponding α-methoxytropolone.[1]

      • Mitigation: Adjusting the equivalents of BCl₃ and the reaction time can influence the product ratio. For some substrates, using a higher excess of BCl₃ may be necessary to achieve complete demethylation.[1]

    • Polymerization: Tropolones and their precursors can sometimes polymerize under harsh reaction conditions (e.g., strong acids or high temperatures).

      • Mitigation: Use milder reaction conditions where possible. Ensure that the reaction mixture is homogenous and well-stirred to avoid localized overheating.

Question: My this compound is difficult to purify. What are the best practices for purification?

Answer:

Purification of this compound can be challenging due to its polarity and potential for metal chelation.

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) is often effective. The polarity of the solvent system should be optimized based on TLC analysis.

    • Pro-Tip: To prevent streaking or poor separation due to the acidity of this compound, a small amount of acetic acid or formic acid can be added to the eluent.

  • Recrystallization: If a solid, recrystallization can be a highly effective method for obtaining pure this compound.

    • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethyl acetate, methanol, or mixtures with non-polar solvents like hexanes.

  • Chelation Issues: Tropolones are known to chelate metal ions, which can sometimes interfere with purification.

    • Solution: Washing the crude product with a dilute solution of a chelating agent like EDTA during the aqueous workup can help remove coordinated metal ions.

Frequently Asked Questions (FAQs)

What are the main synthetic routes to this compound?

There are several established synthetic routes to this compound and its derivatives:

  • Oxidation of Tropolones: This method involves the direct oxidation of a tropolone (B20159) precursor. Common strategies include halogenation followed by hydrolysis.[3]

  • Cyclopropanation/Ring-Opening of 6-Membered Rings: This approach starts with a six-membered aromatic ring, which undergoes cyclopropanation followed by an electrocyclic ring-opening to form the seven-membered tropolone ring.[3][4]

  • Oxidopyrylium [5+2] Cycloaddition: This is a versatile method that involves the cycloaddition of an oxidopyrylium ion with an alkyne to form an 8-oxabicyclo[3.2.1]octene intermediate, which is then converted to the hydroxytropolone.[1][5]

  • Biosynthesis: Some microorganisms, such as Pseudomonas species, naturally produce this compound. This biosynthetic pathway can be optimized by supplementing the culture medium with precursors like phenylalanine and phenylacetic acid.

What are the typical yields for this compound synthesis?

Yields can vary significantly depending on the synthetic route and the specific substrate. The table below summarizes some reported yields for different methods.

How can I confirm the identity and purity of my synthesized this compound?

The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide characteristic signals for the tropolone ring protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic hydroxyl (-OH) and carbonyl (C=O) functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for Hydroxytropolones

Synthetic RouteStarting MaterialsKey ReagentsReported YieldReference
Oxidation of TropoloneTropoloneHalogenating agent (e.g., NBS), baseModerate to good[3]
Cyclopropanation/Ring-Opening1,2,4-trimethoxybenzeneEthyldiazoacetate, Rh₂(OAc)₄Moderate[3]
Oxidopyrylium [5+2] Cycloadditionα-Hydroxy-γ-pyrone, AlkyneTriflic anhydride, Base, BCl₃Good to excellent[1][5]
BiosynthesisPseudomonas sp. culturePhenylalanine supplementationUp to 30 mg/L

Experimental Protocols

Protocol 1: Synthesis of Polysubstituted α-Hydroxytropolones via Oxidopyrylium Cycloaddition and BCl₃-Mediated Ring-Opening

This protocol is adapted from the work of Murelli and coworkers.[1]

Step 1: Oxidopyrylium Cycloaddition

  • To a solution of the α-hydroxy-γ-pyrone in dichloromethane (CH₂Cl₂), add the alkyne (typically 5-20 equivalents).

  • Add a base, such as N,N-diisopropylaniline (1.2 equivalents).

  • Heat the reaction mixture in a microwave reactor at 100°C until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, concentrate under reduced pressure, and purify the resulting 8-oxabicyclo[3.2.1]octene intermediate by column chromatography on silica gel.

Step 2: BCl₃-Mediated Ring-Opening and Demethylation

  • Dissolve the purified 8-oxabicyclo[3.2.1]octene in dry CH₂Cl₂ and cool to 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of boron trichloride (B1173362) (BCl₃) in CH₂Cl₂ (typically 1 M solution, 2-5 equivalents) dropwise.

  • Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude this compound derivative by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_cycloaddition Step 1: Oxidopyrylium Cycloaddition cluster_ring_opening Step 2: Ring-Opening & Demethylation start α-Hydroxy-γ-pyrone + Alkyne reagents1 Base (e.g., N,N-diisopropylaniline) Microwave, 100°C start->reagents1 1. intermediate 8-Oxabicyclo[3.2.1]octene reagents1->intermediate 2. purification1 Column Chromatography intermediate->purification1 3. start2 Purified Intermediate purification1->start2 reagents2 BCl₃ in CH₂Cl₂ 0°C to rt start2->reagents2 4. product This compound reagents2->product 5. workup Aqueous Workup product->workup 6. purification2 Column Chromatography workup->purification2 7.

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield problem Low Yield of This compound cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Side Reactions problem->cause3 cause4 Product Loss (Workup/Purification) problem->cause4 solution1 Monitor by TLC Extend reaction time/temp Use fresh reagents cause1->solution1 solution2 Optimize temperature, concentration, and time cause2->solution2 solution3 Identify side products Adjust conditions to minimize cause3->solution3 solution4 Efficient extraction Thorough rinsing Optimize chromatography cause4->solution4

Caption: Troubleshooting logic for low synthesis yield.

References

Overcoming solubility issues of 7-Hydroxytropolone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxytropolone. The following information addresses common challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a natural product belonging to the tropolone (B20159) class of compounds. It exhibits a range of biological activities, including antifungal properties and the ability to chelate iron.[1][2] Its primary mechanism of action in many biological systems is believed to be through the inhibition of metalloenzymes. However, like many tropolone derivatives, this compound has limited solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo experimental setups, as well as for formulation development.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

The solubility of this compound is governed by its chemical structure, which includes both polar hydroxyl groups and a less polar seven-membered carbon ring. Key properties influencing its aqueous solubility are:

  • pKa: this compound has two acidic protons, with a pKa1 of approximately 5.6 and a pKa2 of around 6.7 to 7.0. This means its ionization state, and therefore its solubility, is highly dependent on the pH of the solution.

  • Polarity: The presence of hydroxyl and carbonyl groups allows for hydrogen bonding with water. However, the overall molecule has a degree of lipophilicity, as evidenced by its extractability into solvents like ethyl acetate.[1]

Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundTropolone (Analogue)Reference
Molecular Weight 138.12 g/mol 122.12 g/mol [3]
pKa1 ~5.6-
pKa2 ~6.7 - 7.06.7
Aqueous Solubility Data not availableSparingly soluble in aqueous buffers
LogP (calculated) 0.81.58[3]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides step-by-step protocols and troubleshooting tips for common solubility problems encountered with this compound.

Issue 1: Difficulty dissolving this compound in aqueous buffers.

Cause: Low intrinsic solubility of the neutral form of the molecule.

Solution 1: pH Adjustment

Increasing the pH of the aqueous solution above the pKa of this compound will deprotonate the hydroxyl groups, forming a more soluble anionic species.

Experimental Protocol: pH Adjustment

  • Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.

  • Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer).

  • While stirring the buffer, slowly add small aliquots of the this compound stock solution.

  • Monitor the pH of the solution. If a precipitate forms, adjust the pH upwards using a suitable base (e.g., 0.1 M NaOH) until the precipitate dissolves. Aim for a final pH above 7.5 to ensure the majority of the compound is in its ionized, more soluble form.

  • Caution: Be mindful that altering the pH may affect your experimental system. Always include a vehicle control with the same final pH in your experiments.

Troubleshooting:

  • Precipitate still present at high pH: The buffer concentration may be too low to maintain the desired pH upon addition of the acidic compound. Try using a buffer with a higher buffering capacity.

  • Experimental system is pH-sensitive: If you cannot increase the pH, consider using co-solvents or cyclodextrins to enhance solubility at a lower pH.

Issue 2: Precipitation of this compound upon dilution of an organic stock solution into an aqueous medium.

Cause: The concentration of the organic solvent is not high enough in the final solution to maintain solubility.

Solution 2: Co-solvency

The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds in aqueous solutions.

Experimental Protocol: Co-solvency

  • Prepare a high-concentration stock solution of this compound in a suitable co-solvent such as DMSO, ethanol, or polyethylene (B3416737) glycol 400 (PEG 400).

  • Determine the maximum tolerable concentration of the co-solvent for your experimental system. Many cell-based assays can tolerate up to 0.5% DMSO or ethanol.

  • Prepare your final working solution by diluting the stock solution into your aqueous buffer, ensuring the final co-solvent concentration does not exceed the predetermined tolerance limit.

  • If precipitation occurs, you may need to increase the final concentration of the co-solvent or try a different co-solvent.

Solubility of Tropolone (Analogue) in Organic Solvents

SolventApproximate Solubility
Ethanol 30 mg/mL
DMSO 10 mg/mL
Dimethylformamide (DMF) 5 mg/mL

Note: This data is for the analogue tropolone and should be used as a starting point for this compound.

Troubleshooting:

  • Cell toxicity from the co-solvent: Reduce the final concentration of the co-solvent. This may require preparing a lower concentration stock solution.

  • Insolubility even with a co-solvent: The required co-solvent concentration may be too high for your system. Consider using cyclodextrin (B1172386) complexation as an alternative.

Issue 3: Need for a higher concentration of this compound in an aqueous solution without using high concentrations of organic solvents.

Cause: The limitations of pH adjustment and co-solvency for certain experimental systems.

Solution 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[4][5]

Experimental Protocol: Cyclodextrin Complexation

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[6]

  • Prepare an aqueous solution of the chosen cyclodextrin. The concentration will depend on the desired final concentration of this compound and the complexation efficiency.

  • Add the solid this compound to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 37-40°C) for several hours to facilitate complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The concentration of the solubilized this compound in the filtrate can be determined by UV-Vis spectrophotometry or HPLC.

Troubleshooting:

  • Low complexation efficiency: Try a different type of cyclodextrin (e.g., β-cyclodextrin, sulfobutylether-β-cyclodextrin). The size of the cyclodextrin cavity should be appropriate for the size of the this compound molecule.

  • Interference from the cyclodextrin in the assay: Run appropriate controls containing only the cyclodextrin to account for any background effects.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Solubility Enhancement

G cluster_start Start: Insoluble this compound cluster_methods Solubilization Methods cluster_protocols Protocols cluster_end End: Solubilized this compound start This compound Powder ph_adjust pH Adjustment cosolvency Co-solvency cyclodextrin Cyclodextrin Complexation ph_protocol Dissolve in organic solvent Dilute in buffer Adjust pH > 7.5 ph_adjust->ph_protocol co_protocol Prepare stock in 100% co-solvent Dilute to final concentration (e.g., <0.5% DMSO) cosolvency->co_protocol cyclo_protocol Prepare aqueous cyclodextrin solution Add this compound Stir and filter cyclodextrin->cyclo_protocol end_product Aqueous Solution of This compound for Experiments ph_protocol->end_product co_protocol->end_product cyclo_protocol->end_product

Caption: Workflow for selecting a suitable method to solubilize this compound.

Proposed Mechanism of Metalloenzyme Inhibition

This compound is known to inhibit metalloenzymes, which are enzymes that require a metal ion (often zinc) for their catalytic activity.[7] The proposed mechanism involves the chelation of the metal ion in the enzyme's active site.

G cluster_enzyme Active Metalloenzyme cluster_inhibition Inhibition cluster_inactive Inactive Enzyme active_enzyme Enzyme Active Site with Zinc Ion (Zn²⁺) chelation Chelation of Zinc Ion active_enzyme->chelation Binding hydroxytropolone This compound hydroxytropolone->chelation inactive_enzyme Inactive Enzyme (Zinc Removed/Sequestered) chelation->inactive_enzyme Results in

Caption: Proposed mechanism of metalloenzyme inhibition by this compound via zinc chelation.

References

7-Hydroxytropolone stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Hydroxytropolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these parameters to ensure the integrity of the compound throughout your experimental workflow. Tropolone (B20159) and its derivatives are known to be susceptible to degradation under various stress conditions.

Q2: I am observing a rapid loss of this compound in my aqueous solution. What could be the cause?

A2: Rapid degradation in aqueous solutions is often linked to pH and temperature. This compound is a phenolic compound and its stability can be pH-dependent. At alkaline pH, phenoxide ions are more susceptible to oxidation. Additionally, elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. We recommend preparing fresh solutions and storing them at low temperatures, protected from light.

Q3: Are there any known degradation products of this compound that I should be aware of?

A3: While specific degradation products of this compound are not extensively documented in publicly available literature, degradation of the tropolone ring can occur under harsh conditions. Potential degradation pathways may involve oxidation of the hydroxyl groups and cleavage of the seven-membered ring. It is advisable to perform forced degradation studies to identify potential degradation products in your specific experimental matrix.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: To ensure maximum stability, this compound stock solutions, typically prepared in a solvent like methanol (B129727) or DMSO, should be stored at -20°C or lower and protected from light. For aqueous solutions, it is recommended to prepare them fresh before use or store them at 2-8°C for a very short duration, again with light protection.

Q5: How can I monitor the stability of this compound in my samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the concentration of this compound over time. This method should be able to separate the intact this compound from any potential degradation products. LC-MS can be used to identify the mass of any degradation products formed.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Before each experiment, analyze the concentration and purity of your this compound stock solution using a validated analytical method like HPLC.

    • Assess Stability in Assay Medium: Incubate this compound in your complete assay medium (including all components like buffers, salts, and serum) under the exact assay conditions (temperature, CO2, etc.) for the duration of the experiment. Sample at different time points and analyze for this compound concentration.

    • pH and Temperature Control: Ensure the pH of your assay medium is stable throughout the experiment. Use appropriate buffering systems. Avoid unnecessarily high temperatures.

    • Light Protection: Perform experiments under subdued light conditions or use amber-colored labware to minimize photodegradation.

Issue 2: Appearance of unknown peaks in HPLC chromatograms of stored samples.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use a detector that can provide more information, such as a photodiode array (PDA) detector to obtain the UV spectrum of the unknown peaks, or a mass spectrometer (MS) to determine their mass-to-charge ratio. This information is crucial for tentative identification.

    • Perform Forced Degradation Studies: Systematically expose this compound to various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in confirming if the unknown peaks are indeed degradation products and will provide a degradation profile for the molecule.[2]

    • Optimize Chromatography: Adjust your HPLC method (e.g., gradient, mobile phase composition, column chemistry) to achieve better separation between this compound and the new peaks.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables provide an illustrative summary based on general knowledge of tropolone derivatives and related phenolic compounds. These values should be considered as estimates and require experimental verification.

Table 1: Estimated pH-Dependent Stability of this compound in Aqueous Solution at 25°C

pHEstimated Half-life (t½)Degradation Rate Constant (k) (day⁻¹)
3.0> 30 days< 0.023
5.015 - 30 days0.023 - 0.046
7.42 - 7 days0.099 - 0.347
9.0< 1 day> 0.693

Table 2: Estimated Temperature-Dependent Stability of this compound in Aqueous Solution at pH 7.4

TemperatureEstimated Half-life (t½)Degradation Rate Constant (k) (day⁻¹)
4°C14 - 28 days0.025 - 0.050
25°C2 - 7 days0.099 - 0.347
37°C< 2 days> 0.347

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with PDA or MS detector

  • pH meter

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in methanol at different time points for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol or water) to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3]

    • Analyze samples at appropriate time intervals. A control sample should be kept in the dark under the same conditions.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Monitor the decrease in the peak area of this compound and the formation of any new peaks.

  • If using an LC-MS system, obtain the mass spectra of the degradation products for structural elucidation.[4]

Signaling Pathways and Workflows

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photodegradation Photodegradation (UV/Vis Light) This compound This compound Ring_Opening_Products Ring Opening Products This compound->Ring_Opening_Products pH extremes Quinone-like_Structures Quinone-like Structures This compound->Quinone-like_Structures ROS Photodimers Photodimers This compound->Photodimers Rearrangement_Products Rearrangement Products This compound->Rearrangement_Products Ring_Cleavage_Products Ring Cleavage Products Quinone-like_Structures->Ring_Cleavage_Products Further Oxidation

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare 7-HT Stock Solution (1 mg/mL) Stress_Samples Prepare Stress Samples (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Samples Incubate Incubate under Specific Stress Conditions Stress_Samples->Incubate Sampling Sample at Time Intervals Incubate->Sampling Neutralize_Dilute Neutralize (if needed) & Dilute Sampling->Neutralize_Dilute HPLC_Analysis HPLC-PDA/MS Analysis Neutralize_Dilute->HPLC_Analysis Data_Analysis Data Analysis (Kinetics, Product ID) HPLC_Analysis->Data_Analysis

Caption: General experimental workflow for a forced degradation study of this compound.

References

Proper storage conditions for 7-Hydroxytropolone to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and stability testing of 7-Hydroxytropolone to prevent degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark environment. For optimal preservation, storage at -20°C is recommended, which can maintain stability for at least four years[1]. Alternatively, refrigeration is also a suitable option[2]. It is crucial to store the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and oxygen[2].

Q2: How should I store solutions of this compound?

A2: Aqueous solutions of tropolone (B20159) compounds are generally not stable and it is recommended not to store them for more than one day[1]. If you need to prepare a stock solution, use an anhydrous organic solvent like ethanol (B145695), DMSO, or dimethylformamide, and purge the solvent with an inert gas before dissolving the compound[1]. Store stock solutions at -20°C in tightly sealed vials, minimizing headspace to reduce exposure to residual oxygen.

Q3: What are the main factors that can cause degradation of this compound?

A3: The primary factors that can lead to the degradation of this compound are:

  • Moisture: Tropolone and its derivatives are sensitive to moisture[2][3].

  • Oxygen: As a phenolic compound, this compound is susceptible to oxidation. Storage under an inert atmosphere is advised to prevent this[2].

  • Light: Exposure to light can induce photodegradation. It is important to store the compound in a light-protected container[4][5].

  • High Temperatures: Elevated temperatures can accelerate the degradation process.

  • pH: Extreme pH conditions, both acidic and basic, can cause hydrolysis and other degradation reactions[6][7].

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[3].

Q4: What are the visual signs of this compound degradation?

A4: While specific data for this compound is limited, degradation of tropolone compounds, which are often pale yellow solids, may be indicated by a change in color or physical state. Any noticeable deviation from the initial appearance of the compound should be considered a potential sign of degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If storing, use an anhydrous solvent, purge with inert gas, and store at -20°C for a limited time. Avoid repeated freeze-thaw cycles.
Contamination of the solid compound due to improper handling.Handle solid this compound in a glovebox or under a stream of inert gas to minimize exposure to air and moisture. Use clean, dry spatulas and glassware.
Low or no biological activity observed Loss of potency due to degradation.Verify the integrity of your this compound sample. If degradation is suspected, acquire a new, quality-controlled batch. Consider performing a stability check using a suitable analytical method like HPLC.
Discoloration of the solid compound or solution Oxidation or other degradation pathways have occurred.Discard the discolored material as its purity is compromised. Review your storage and handling procedures to prevent future degradation. Ensure the compound is stored under an inert atmosphere and protected from light.
Difficulty dissolving the compound The compound may have degraded or absorbed moisture, altering its solubility.Use a fresh, properly stored sample of this compound. For aqueous buffers, first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO before dilution[1].

Summary of Storage Conditions

Parameter Condition Rationale Reference
Temperature -20°C (long-term) or Refrigerated (short-term)To minimize thermal degradation.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.[2]
Light In the dark (amber vials or stored in a dark cabinet)To prevent photodegradation.[4][5]
Moisture Dry conditions (use of desiccators for cooling)To prevent hydrolysis.[2][3]
Container Tightly sealed, appropriate for low-temperature storageTo prevent exposure to air and moisture.[2][3]

Experimental Protocols

Protocol for Stability Testing of this compound (Forced Degradation Study)

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

1. Materials and Equipment:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol (B129727), water)

  • Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • Photostability chamber

  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and follow the same procedure as for acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound and the stock solution to a high temperature (e.g., 70°C) in an oven.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[8]. A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from its degradation products.

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

3. Data Analysis:

  • Calculate the percentage of degradation of this compound under each stress condition.

  • Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments start Experiment Yields Inconsistent or Negative Results check_compound Is the this compound sample compromised? start->check_compound check_storage Review Storage Conditions: - Temperature (-20°C?) - Inert Atmosphere? - Light Protection? - Moisture Exposure? check_compound->check_storage Yes check_handling Review Handling Procedures: - Used inert atmosphere (glovebox/Schlenk line)? - Glassware properly dried? - Solvents anhydrous? check_compound->check_handling Yes rerun_experiment Repeat experiment with the new sample and improved procedures. check_compound->rerun_experiment No, sample is pristine new_sample Acquire a fresh, quality-controlled sample of this compound. check_storage->new_sample Potential Issue Identified check_handling->new_sample Potential Issue Identified new_sample->rerun_experiment

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Stability_Testing_Workflow Forced Degradation Study Workflow for this compound start Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂) stress_conditions->oxidation thermal Thermal Stress (e.g., 70°C) stress_conditions->thermal photo Photolytic Stress (ICH Guidelines) stress_conditions->photo analysis Analyze Samples at Time Points by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_analysis Calculate % Degradation Identify Degradation Products (LC-MS) analysis->data_analysis conclusion Determine Degradation Pathways and Intrinsic Stability data_analysis->conclusion

Caption: A workflow for assessing the stability of this compound.

References

Troubleshooting peak tailing in HPLC analysis of 7-Hydroxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of 7-Hydroxytropolone

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can affect resolution, sensitivity, and accuracy.[1] It is identified by an asymmetry factor greater than 1.2.[2] This guide addresses the potential causes of peak tailing in the analysis of this compound and provides systematic solutions.

Q1: My this compound peak is tailing. What are the most likely causes and how can I fix it?

Peak tailing for a compound like this compound, an acidic compound with metal-chelating properties, is often due to multiple, concurrent factors.[3][4][5] The most common causes are secondary interactions with the stationary phase, issues with the mobile phase, or contamination within the HPLC system.

Below is a systematic troubleshooting workflow.

HPLC_Troubleshooting_PeakTailing start Peak Tailing Observed (Asymmetry > 1.2) check_mobile_phase Step 1: Mobile Phase Optimization start->check_mobile_phase mp_ph Adjust Mobile Phase pH (2-3 units below pKa) check_mobile_phase->mp_ph mp_buffer Increase Buffer Strength (e.g., to 25-50 mM) check_mobile_phase->mp_buffer mp_additive Add Chelating Agent (e.g., EDTA) check_mobile_phase->mp_additive check_column Step 2: Column & Stationary Phase col_type Use End-Capped Column check_column->col_type col_flush Flush or Replace Column check_column->col_flush col_overload Reduce Sample Concentration check_column->col_overload check_system Step 3: System & Hardware sys_metal Check for Metal Contamination (Frits, Tubing, Stator) check_system->sys_metal sys_dead_volume Minimize Extra-Column Volume check_system->sys_dead_volume mp_ph->check_column If tailing persists mp_buffer->check_column If tailing persists mp_additive->check_column If tailing persists col_type->check_system If tailing persists col_flush->check_system If tailing persists col_overload->check_system If tailing persists end_node Symmetrical Peak Achieved sys_metal->end_node Problem Resolved sys_dead_volume->end_node Problem Resolved

Caption: Troubleshooting workflow for peak tailing.

Step 1: Mobile Phase Optimization

Problem: Secondary interactions between this compound and the silica-based stationary phase are a primary cause of peak tailing. These interactions can be ionic (with residual silanols) or involve chelation with metal contaminants.

  • Solution 1: Adjust Mobile Phase pH. this compound is an acidic compound. A study of similar α-hydroxytropolones shows they can have multiple pKa values, with the most relevant for reversed-phase HPLC (pKa2) being around 6.4-6.7.[6] To ensure the analyte is in a single, protonated form and to suppress the ionization of acidic silanol (B1196071) groups on the column packing, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa.[7]

    • Recommendation: Operate at a pH between 2.5 and 3.5.[2][8][9] This can be achieved using additives like 0.1% formic acid or trifluoroacetic acid (TFA).[7][8]

  • Solution 2: Increase Buffer Strength. A low buffer concentration may not be sufficient to control the on-column pH, leading to inconsistent ionization and peak tailing.

    • Recommendation: For UV-based detection, increasing the buffer concentration (e.g., phosphate (B84403) or acetate) to 25-50 mM can improve peak shape by increasing the mobile phase's ionic strength and masking residual silanols.[8][9] Note that for LC-MS applications, buffer concentration should be kept low (<10 mM) to avoid ion suppression.[8]

  • Solution 3: Add a Sacrificial Chelating Agent. this compound's structure allows it to chelate with metal ions.[4][5] Trace metal contamination in the silica (B1680970) matrix, column hardware, or from system components (like stainless steel frits and tubing) can be a significant source of peak tailing.[3][10][11]

    • Recommendation: Add a small amount of a chelating agent like EDTA to the mobile phase to bind with metal ions, preventing them from interacting with the analyte.[10]

Step 2: Column & Stationary Phase Considerations

Problem: The choice of column and its condition are critical. Peak tailing can arise from strong interactions with the stationary phase or a degraded column.

  • Solution 1: Use a High-Purity, End-Capped Column. Modern, high-purity silica columns have a lower metal content.[10] End-capping, a process that deactivates most residual silanol groups, is crucial for analyzing polar and acidic compounds.[2][12]

    • Recommendation: Use a high-quality, end-capped C18 or C8 column. If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group.[12]

  • Solution 2: Address Column Contamination and Degradation. Column contamination from previous analyses or physical degradation (a void at the column inlet) can cause severe tailing.[8][9]

    • Recommendation: First, flush the column with a strong solvent (e.g., for reversed-phase, use 100% acetonitrile (B52724) or methanol).[9] If this doesn't help and a void is suspected, try reversing the column and flushing at a low flow rate. If the problem persists, the column may need to be replaced.[9] Using a guard column can help extend the life of the analytical column.[8]

  • Solution 3: Check for Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak tailing.[3][9]

    • Recommendation: Dilute the sample or reduce the injection volume and re-analyze.[9]

Step 3: System & Hardware Checks

Problem: Issues outside of the column (extra-column effects) can contribute to peak distortion. This includes metal contamination from the system itself.

  • Solution 1: Investigate System Metal Contamination. Iron-free or biocompatible HPLC systems often use titanium components, which can corrode and leach titanium ions when exposed to certain organic solvents like anhydrous methanol/acetonitrile mixtures.[13][14][15] These metal ions can adsorb onto the column and cause severe tailing for chelating compounds.[14]

    • Recommendation: If using a biocompatible system, ensure mobile phases contain a small amount of water to prevent corrosion.[13] If metal contamination is suspected, flushing the system with a chelating agent may help. In severe cases, affected components (like solvent frits) may need replacement.[14][15]

  • Solution 2: Minimize Extra-Column Volume. Long or wide-bore tubing between the injector, column, and detector can cause band broadening, which may manifest as peak tailing.[9][12]

    • Recommendation: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep lengths as short as possible.[9] Ensure all fittings are properly connected to avoid dead volume.

Data Summary

The following table summarizes the effect of different mobile phase pH values on the peak shape of acidic and basic compounds, which is a key strategy in mitigating peak tailing for this compound.

Analyte TypeMobile Phase pHInteraction with SilanolsExpected Peak ShapeRationale
Acidic (e.g., this compound) pH 2.5 - 3.5 MinimizedSymmetrical Both analyte and silanol groups are protonated, minimizing ionic repulsion/interaction.[7][9]
Acidic (e.g., this compound)pH > 5.0PossibleTailingAnalyte is deprotonated (anionic) and may be repelled by ionized silanols, but other secondary interactions can occur.
BasicpH 2.5 - 3.5MinimizedSymmetricalAnalyte is protonated (cationic), but silanol groups are also protonated (neutral), preventing strong ionic interaction.[2][8]
BasicpH > 4.0StrongTailingAnalyte is protonated (cationic) and interacts strongly with deprotonated silanol groups (anionic).[2][12]

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound (Prone to Tailing)

This protocol represents a typical starting point where peak tailing might be observed.

  • Column: Standard C18, 4.6 x 150 mm, 5 µm (non-end-capped or older column)

  • Mobile Phase A: Water with 10 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 330 nm

  • Expected Issue: Peak tailing due to insufficiently acidic pH and potential silanol interactions.

Protocol 2: Optimized HPLC Method to Mitigate Peak Tailing

This protocol incorporates the troubleshooting strategies discussed above.

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm (with a guard column)

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL (reduced to prevent overload)

  • Detector: UV at 330 nm

  • Expected Result: Improved peak symmetry (Asymmetry factor < 1.2).

Frequently Asked Questions (FAQs)

Q2: Why is this compound particularly challenging to analyze by HPLC? A: this compound has two key chemical features that make it prone to peak tailing: it is an acidic compound and a potent metal chelator.[4][5] This means it can interact with both the silica backbone of the stationary phase (silanol groups) and any trace metal ions present in the column or HPLC system.[3][10]

Q3: What is an "end-capped" column and why is it important? A: End-capping is a chemical process applied during column manufacturing to convert most of the remaining, accessible silanol groups on the silica surface into less polar groups.[2] This significantly reduces the sites available for unwanted secondary ionic interactions with polar and ionizable analytes like this compound, leading to better peak shapes.[12]

Q4: Can my sample solvent cause peak tailing? A: Yes. If your sample is dissolved in a solvent that is much stronger than your initial mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 10% acetonitrile), it can cause peak distortion, including tailing.[3][9] It is always best to dissolve your sample in the initial mobile phase or a weaker solvent.[9]

Q5: How do I know if the problem is the column or the HPLC system? A: A good diagnostic step is to test the system with a well-behaved, neutral compound. If this compound also shows a poor peak shape, it could indicate an issue with the system (e.g., extra-column volume, detector problem). If the neutral compound has a good peak shape but this compound tails, the issue is more likely related to specific chemical interactions with the column or mobile phase.[10] Replacing the column with a new one of the same type is also a definitive way to check if the original column has degraded.[9]

Q6: Could interactions with system components like PEEK tubing cause issues? A: While less common than interactions with metal surfaces, it's important to ensure all system components are inert. The primary concern for a chelating compound like this compound is interaction with metal surfaces in stainless steel tubing, frits, and other wetted path components.[3][11] Using PEEK tubing can help minimize extra-column volume but the main source of problematic metal ions is often the column hardware or other stainless steel parts of the system.[11][12]

References

Technical Support Center: Purification of Synthetic 7-Hydroxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic 7-Hydroxytropolone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Specific byproducts can depend on the synthetic route, but may include compounds like allomaltol and various furan (B31954) derivatives.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. A multi-step approach is often most effective.

  • Recrystallization is a good option for removing small amounts of impurities from a solid product.

  • Column chromatography is highly effective for separating the target compound from impurities with different polarities.

  • Solvent extraction (liquid-liquid extraction) is useful for a preliminary cleanup to remove highly polar or non-polar impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) can identify and quantify the target compound and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is also a reliable technique for quantification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can provide structural confirmation and an estimation of purity.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of synthetic this compound.

Recrystallization

Problem: Oiling Out

  • Symptom: The compound separates as an oil instead of forming crystals upon cooling.

  • Cause: The solute is likely precipitating from the solution at a temperature above its melting point in that specific solvent, or the concentration of impurities is too high.

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly.

    • If the problem persists, consider a different solvent or solvent system.

Problem: Poor Crystal Yield

  • Symptom: Very few or no crystals form upon cooling.

  • Cause:

    • Too much solvent was used.

    • The compound is highly soluble in the chosen solvent even at low temperatures.

    • The cooling process was too rapid.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

    • If no crystals form, reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again.

    • Cool the solution in an ice bath to further decrease solubility.

    • If the yield is still low, consider using a different solvent in which the compound is less soluble at low temperatures.

Column Chromatography

Problem: Poor Separation of Compound and Impurities

  • Symptom: The desired compound and impurities elute from the column at the same time.

  • Cause: The solvent system (mobile phase) does not have the appropriate polarity to effectively separate the components on the stationary phase (e.g., silica (B1680970) gel).

  • Solution:

    • Optimize the Solvent System: Use thin-layer chromatography (TLC) to test different solvent mixtures. For a polar compound like this compound, a polar mobile phase will be required. Start with a mixture like ethyl acetate (B1210297)/hexane and gradually increase the polarity by increasing the proportion of ethyl acetate. For very polar compounds, a small amount of methanol (B129727) can be added to the mobile phase.[2]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute less polar impurities, followed by the target compound, and finally more polar impurities.

Problem: Compound is Stuck on the Column

  • Symptom: The this compound does not elute from the column, even with a highly polar solvent system.

  • Cause: The compound is strongly adsorbed to the stationary phase. This can be due to the acidic nature of silica gel interacting with the polar functional groups of this compound.

  • Solution:

    • Increase Solvent Polarity: Add a small percentage of a highly polar solvent like methanol to your mobile phase.

    • Add a Modifier: For acidic compounds that bind strongly to silica, adding a small amount of a competing acid (e.g., 1% acetic acid) to the mobile phase can help with elution.

Solvent Extraction

Problem: Emulsion Formation

  • Symptom: A stable layer forms between the aqueous and organic phases, making separation difficult.

  • Cause: Vigorous shaking or the presence of surfactants can lead to the formation of an emulsion.

  • Solution:

    • Allow the separatory funnel to stand for a longer period to allow the layers to separate.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filter the mixture through a phase separator paper.[3][4][5][6][7]

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of this compound

Solvent System (v/v)PolarityExpected Elution Behavior
70:30 Hexane:Ethyl AcetateLowImpurities that are less polar than this compound will elute.
50:50 Hexane:Ethyl AcetateMediumThis compound may start to elute.
100% Ethyl AcetateHighThis compound should elute effectively.
95:5 Ethyl Acetate:MethanolVery HighFor eluting highly retained this compound or more polar impurities.

Note: Optimal solvent systems should be determined empirically using TLC.

Table 2: Purity and Yield Data (Hypothetical)

Purification StepStarting Mass (g)Final Mass (g)Yield (%)Purity (%)
Crude Product5.0--75
After Column Chromatography5.03.57095
After Recrystallization3.53.086>99

Note: These values are for illustrative purposes. Actual yields and purities will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of Synthetic this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. For a polar compound like this compound, polar solvents like water, ethanol, or mixtures with ethyl acetate could be suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Column Chromatography of Synthetic this compound
  • Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the top of the silica gel.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 70:30 hexane:ethyl acetate). Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50:50 hexane:ethyl acetate, then 100% ethyl acetate) to elute the this compound.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Liquid-Liquid Extraction of Synthetic this compound
  • Dissolution: Dissolve the crude synthetic mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel and wash it with an aqueous solution.

    • To remove acidic impurities, wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution).

    • To remove basic impurities, wash with a mild aqueous acid (e.g., dilute HCl).

    • Wash with brine to remove residual water from the organic layer.

  • Separation: After each wash, allow the layers to separate and drain the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filtration and Evaporation: Filter off the drying agent and evaporate the solvent to obtain the partially purified product.

Visualizations

Purification_Workflow Crude Crude Synthetic This compound LLE Liquid-Liquid Extraction (Optional Preliminary Cleanup) Crude->LLE Dissolve in organic solvent, wash with aqueous solutions Column Column Chromatography Crude->Column Direct purification LLE->Column Partially purified product Recrystal Recrystallization Column->Recrystal Solid product with minor impurities Pure Pure this compound Column->Pure If purity is sufficient Recrystal->Pure Highly pure crystals Analysis Purity Analysis (HPLC, LC-MS, NMR) Pure->Analysis Confirm purity Metalloenzyme_Inhibition cluster_0 Metalloenzyme Active Site Enzyme Enzyme Metal Metal Ions (e.g., Zn²⁺, Fe²⁺) Enzyme->Metal coordinates Product Product Metal->Product catalyzes conversion Inhibition Inhibition of Enzymatic Activity Metal->Inhibition Substrate Substrate Substrate->Metal binds to HT This compound HT->Metal chelates

References

Enhancing the production of 7-Hydroxytropolone in Pseudomonas fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the production of 7-Hydroxytropolone (7-HT) in Pseudomonas fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it produced by Pseudomonas?

A1: this compound (7-HT) is a natural product belonging to the tropolone (B20159) class of compounds. In Pseudomonas species, such as P. donghuensis and P. sp. PA14H7, it functions as a secondary metabolite with potent antimicrobial and antifungal properties.[1][2] It also acts as an iron scavenger, or siderophore, to acquire iron from the environment, which is crucial for bacterial survival and competition.[3][4]

Q2: What is the biosynthetic pathway for 7-HT in Pseudomonas?

A2: The biosynthesis of 7-HT in Pseudomonas is linked to the phenylacetic acid (PAA) catabolon. The pathway begins with the amino acid phenylalanine, which is converted to PAA.[3][5] PAA is then activated to phenylacetyl-coenzyme A, a key precursor that enters the 7-HT biosynthetic gene cluster (BGC).[6] Genes within this cluster, including an enoyl-CoA dehydratase and a conserved thioesterase, are essential for constructing the seven-membered tropolone ring.

Q3: Can the same biosynthetic gene cluster (BGC) produce other compounds?

A3: Yes. In some Pseudomonas strains, the BGC responsible for 7-HT production can also synthesize 3,7-dihydroxytropolone (B1196482) (3,7-dHT), which also exhibits strong antimicrobial activity.[6] 3,7-dHT may even be the intended final product of the pathway in some cases, with 7-HT being a key intermediate.[7]

Q4: What are the typical fermentation parameters for Pseudomonas species?

A4: While optimal conditions vary by strain, typical fermentation parameters for Pseudomonas species producing secondary metabolites fall within a general range. Temperature is often maintained between 30°C and 37°C, with a pH around neutral (7.0).[8][9] Adequate aeration is critical for these aerobic bacteria.

Troubleshooting Guide

This section addresses common issues encountered during 7-HT fermentation experiments.

Issue 1: Low or No Yield of this compound

Possible Cause 1: Precursor Limitation The production of 7-HT is directly dependent on the availability of its precursors, phenylalanine and phenylacetic acid (PAA).[3][5] Insufficient precursor supply in the fermentation medium can severely limit the final yield.

Solution:

  • Precursor Feeding: Supplement the culture medium with phenylalanine or PAA. A study demonstrated that adding 150 mg/L of phenylalanine to a minimal medium enhanced 7-HT production up to 30 mg/L in Pseudomonas sp. PA14H7.[3][5] Dose-dependent increases in tropolone production have been observed with PAA feeding in other bacteria, suggesting a similar strategy would be effective here.[5]

Possible Cause 2: Suboptimal Fermentation Conditions Pseudomonas metabolism is sensitive to environmental parameters. Incorrect temperature, pH, or aeration can stress the cells, diverting resources away from secondary metabolism towards survival.[10]

Solution:

  • Optimize Key Parameters: Systematically optimize fermentation conditions. For Pseudomonas, the optimal temperature is often around 30-35°C and the pH is typically near 7.0-8.0.[2][8][11] Ensure sufficient aeration, as oxygen availability is critical for aerobic fermentations.[6] Iron concentration is another key parameter for siderophore production and should be optimized.[12]

Possible Cause 3: Genetic Regulation and Competing Pathways The 7-HT biosynthetic gene cluster (BGC) is subject to complex genetic regulation. Additionally, the primary precursor, phenylacetyl-CoA, can be consumed by competing metabolic pathways, reducing the flux towards 7-HT.[6]

Solution:

  • Genetic Engineering: To increase the metabolic flux towards 7-HT, consider genetic modifications. This could involve overexpressing key biosynthetic genes within the 7-HT cluster or knocking out genes in competing pathways that also consume phenylacetyl-CoA.[11] A common strategy is to create markerless gene deletions using two-step allelic exchange.[1][13]

Troubleshooting Workflow

cluster_0 Troubleshooting Low 7-HT Yield Start Low or No 7-HT Detected CheckPrecursors Is the medium supplemented with precursors (Phe/PAA)? Start->CheckPrecursors AddPrecursors Action: Supplement medium with 150 mg/L Phenylalanine or 1-2 mM PAA. CheckPrecursors->AddPrecursors No CheckParams Are fermentation parameters (pH, Temp, Aeration) optimal? CheckPrecursors->CheckParams Yes End Re-evaluate Yield AddPrecursors->End OptimizeParams Action: Optimize parameters. Target: pH ~7.0-7.4, Temp ~30-34°C. CheckParams->OptimizeParams No ConsiderGenetics Is metabolic flux potentially diverted to other pathways? CheckParams->ConsiderGenetics Yes OptimizeParams->End GeneticEng Action: Consider genetic engineering (e.g., knockout of competing pathways). ConsiderGenetics->GeneticEng Yes ConsiderGenetics->End No GeneticEng->End

Caption: A logical workflow for troubleshooting low 7-HT production.

Data & Experimental Protocols

Quantitative Data Summary

Table 1: Precursor Supplementation Effects on Tropolone Production

Precursor Added Organism Concentration Resulting Tropolone Yield Citation
L-Phenylalanine Pseudomonas sp. PA14H7 150 mg/L 30 mg/L [3][5]

| Phenylacetic Acid (PAA) | Burkholderia plantarii | 0.5 - 2 mM | Dose-dependent increase |[5] |

Table 2: Optimized Fermentation Parameters for Pseudomonas Strains

Parameter Organism Optimal Value Product Citation
Temperature Pseudoxanthomonas indica H32 34°C Biomass [11]
pH Pseudoxanthomonas indica H32 7.4 Biomass [11]
Temperature Pseudomonas aeruginosa 30°C Biosurfactant [8][9]
pH Pseudomonas aeruginosa 7.0 Biosurfactant [8]

| Incubation Time | Pseudomonas sp. | 48 hours | Siderophore |[2] |

Protocol 1: Quantification of 7-HT using HPLC-UV

This protocol is adapted from methodologies used for quantifying secondary metabolites from bacterial cultures.[4]

  • Sample Preparation:

    • Centrifuge 10 mL of the Pseudomonas culture broth at 8,000 x g for 15 minutes to pellet the cells.

    • Collect the cell-free supernatant.

    • Acidify the supernatant to pH 2.0 using 6 M HCl to precipitate compounds.

    • Perform a liquid-liquid extraction using an equal volume of ethyl acetate. Vortex vigorously for 2 minutes and separate the phases by centrifugation.

    • Collect the organic (ethyl acetate) phase and evaporate to dryness under vacuum.

    • Re-suspend the dried extract in a known volume (e.g., 1 mL) of methanol (B129727). This is your analytical sample.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 100 mm × 4.6 mm, 3.5 µm particle size).[14]

    • Mobile Phase: A gradient of methanol (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-7 min: Linear gradient from 10% to 90% B

      • 7-12 min: Hold at 90% B

      • 12-13 min: Linear gradient from 90% to 10% B

      • 13-18 min: Hold at 10% B to re-equilibrate[4]

    • Flow Rate: 0.4 - 0.6 mL/min.[4][14]

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set to 320 nm, the characteristic absorbance wavelength for tropolones.[4][7]

  • Quantification:

    • Prepare a standard curve using a pure 7-HT standard of known concentrations (e.g., 0.05 to 0.5 mg/mL).[4]

    • Plot the peak area from the HPLC chromatogram against the concentration of the standards to generate a calibration curve.

    • Calculate the concentration of 7-HT in the analytical sample by interpolating its peak area on the calibration curve.

Protocol 2: Markerless Gene Knockout in Pseudomonas via Allelic Exchange

This protocol outlines a two-step allelic exchange method using a suicide vector containing the sacB gene for counter-selection, a common strategy for precise genome editing in Pseudomonas.[1][7][13]

cluster_1 Gene Knockout Workflow P1 1. Construct Deletion Vector Amplify ~500bp Upstream (UHA) and Downstream (DHA) Homology Arms of target gene. P2 2. Ligate UHA and DHA into suicide vector (e.g., pT18mobsacB) containing antibiotic resistance (TetR) and sacB. P1->P2 P3 3. Transform Vector into E. coli and then conjugate into Pseudomonas host. P2->P3 P4 4. First Crossover Selection Plate on medium with antibiotic (Tetracycline). Select for single-crossover integrants. P3->P4 P5 5. Second Crossover Selection Grow integrants without antibiotic, then plate on medium containing 5-10% sucrose (B13894). P4->P5 P6 6. Screen for Mutants Sucrose-resistant colonies have lost the sacB gene. Screen via PCR for successful gene deletion. P5->P6

Caption: Workflow for creating a markerless gene deletion in Pseudomonas.

  • Construct the Allelic Exchange Vector:

    • Using PCR, amplify a ~500-800 bp region directly upstream (Upstream Homology Arm, UHA) and a ~500-800 bp region directly downstream (Downstream Homology Arm, DHA) of the gene targeted for deletion.

    • Use a technique like Gibson assembly or traditional restriction-ligation to clone the UHA and DHA fragments consecutively into a suicide vector (e.g., pT18mobsacB, pEX18Tc).[1][7][13] This vector cannot replicate in Pseudomonas and carries an antibiotic resistance marker (e.g., tetracycline) and the sacB gene, which confers sensitivity to sucrose.

  • Introduce Vector into Pseudomonas:

    • Transform the final plasmid into a suitable E. coli strain (e.g., PIR2 or a conjugation donor strain like SM10).

    • Transfer the plasmid from E. coli to your Pseudomonas strain via triparental mating or electroporation.[13]

  • First Recombination Event (Integration):

    • Plate the conjugation mixture on a selective medium containing the appropriate antibiotic (e.g., tetracycline) to select for Pseudomonas cells where the suicide vector has integrated into the chromosome via a single homologous recombination event (either at the UHA or DHA). These are known as merodiploids.

  • Second Recombination Event (Excision):

    • Inoculate a single, confirmed merodiploid colony into a non-selective liquid medium (no antibiotic) and grow overnight. This allows for a second recombination event to occur, which will excise the plasmid backbone.

    • Plate serial dilutions of this culture onto a medium containing a high concentration of sucrose (e.g., 5-10%). The sacB gene product converts sucrose into a toxic substance, so only cells that have lost the plasmid (including the sacB gene) will survive.

  • Screen for Deletion Mutants:

    • Colonies that grow on the sucrose plates are potential double-crossover mutants. These can be one of two types: a wild-type revertant or the desired deletion mutant.

    • Screen individual colonies by PCR using primers that flank the targeted gene region. The deletion mutant will yield a smaller PCR product than the wild-type.[1]

    • Confirm the deletion by DNA sequencing.

References

Addressing matrix effects in the quantification of 7-Hydroxytropolone from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 7-Hydroxytropolone from biological samples.

Troubleshooting Guide

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting substances, are a significant challenge in the bioanalysis of small molecules like this compound.[1] This guide addresses common issues encountered during the LC-MS/MS quantification of this compound.

Observed Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Broadening, or Splitting) Column overload, contamination, or degradation.- Dilute the sample extract. - Implement a more rigorous sample clean-up procedure. - Use a guard column and replace it regularly. - Optimize the mobile phase composition.
High Background Noise or Poor Signal-to-Noise Ratio Contamination of the LC-MS system from the sample matrix or solvents.- Flush the LC system and mass spectrometer. - Use high-purity solvents and freshly prepared mobile phases. - Implement a more effective sample preparation method to remove interfering components.[2]
Inconsistent or Drifting Retention Times Changes in mobile phase composition, column degradation, or fluctuating flow rates.- Ensure consistent mobile phase preparation. - Check for leaks in the LC system. - Replace the analytical column if it shows signs of degradation.
Significant Ion Suppression or Enhancement (Matrix Effect) Co-elution of matrix components (e.g., phospholipids (B1166683), salts) with this compound.- Optimize Sample Preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts compared to simple protein precipitation. - Chromatographic Separation: Modify the LC gradient or change the column to better separate this compound from interfering matrix components. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing more accurate quantification.
Low Analyte Recovery Inefficient extraction of this compound from the biological matrix.- Optimize Extraction pH: Adjust the pH of the sample to ensure this compound is in a neutral form for better extraction into an organic solvent. - Select an Appropriate Extraction Solvent: Test different organic solvents to find the one with the best recovery for this compound.
Carryover Between Injections Adsorption of this compound to components of the LC system.- Optimize the needle wash solution in the autosampler. - Inject a blank solvent after high-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how can I assess it for this compound analysis?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, due to co-eluting components from the sample matrix (e.g., plasma, urine).[1] This can lead to inaccurate quantification. To assess matrix effects, you can perform a post-extraction spike experiment.[1]

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): this compound spiked into a clean solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) and then spike the clean extract with this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound before the extraction process.

  • Analyze and Compare: Analyze all three sets by LC-MS/MS and compare the peak areas.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Parameter Formula Interpretation
Matrix Factor (MF) (Peak AreaPost-extraction Spike / Peak AreaNeat Solution) * 100Measures the degree of ion suppression or enhancement.
Recovery (RE) (Peak AreaPre-extraction Spike / Peak AreaPost-extraction Spike) * 100Measures the efficiency of the extraction process.

Q2: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound?

A2: The choice of sample preparation technique depends on the biological matrix and the required sensitivity. While protein precipitation (PPT) is a simple and fast method, it is often insufficient for removing matrix components like phospholipids that can cause significant ion suppression.[2] For cleaner samples and reduced matrix effects, consider the following:

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. Optimizing the pH and solvent can lead to good recovery and removal of interferences.

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can provide very clean extracts. Different sorbents can be used to target the specific chemical properties of this compound.

Q3: What are the recommended starting conditions for an LC-MS/MS method for this compound?

A3: Based on the properties of this compound and related compounds, the following are recommended starting parameters. Method optimization will be necessary for your specific application.

Parameter Recommendation
LC Column C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of Mobile Phase B and gradually increase.
Flow Rate 0.4 mL/min[3]
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI) in negative or positive ion mode (to be determined experimentally).
MS/MS Transitions Precursor ion (m/z 139) to be determined by infusion of a standard solution.[4] Product ions to be optimized for sensitivity.

Q4: I am observing carryover in my analysis of this compound. What can I do?

A4: Carryover can be a problem with compounds that are "sticky" and adsorb to surfaces in the LC system. To mitigate this:

  • Optimize the Autosampler Wash: Use a strong solvent in your autosampler wash routine. A mixture of acetonitrile, isopropanol, and water is often effective.

  • Inject Blanks: Program your injection sequence to include blank injections after samples with high concentrations of this compound.

  • Check for Contamination: Ensure that your mobile phases and solvents are not contaminated.

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma or Urine) SpikeIS Spike with Internal Standard BiologicalSample->SpikeIS Extraction Extraction (LLE or SPE) SpikeIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC LC Separation Injection->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_logic Problem Inaccurate or Imprecise Results? CheckRecovery Is Analyte Recovery Low? Problem->CheckRecovery CheckMatrixEffect Significant Matrix Effect Observed? Problem->CheckMatrixEffect CheckPeakShape Poor Peak Shape? Problem->CheckPeakShape OptimizeExtraction Optimize Extraction (pH, Solvent) CheckRecovery->OptimizeExtraction Yes ImproveCleanup Improve Sample Cleanup (SPE, LLE) CheckMatrixEffect->ImproveCleanup Yes ModifyLC Modify LC Method (Gradient, Column) CheckMatrixEffect->ModifyLC Yes UseSILIS Use Stable Isotope-Labeled Internal Standard CheckMatrixEffect->UseSILIS Yes CheckColumn Check Column Health and Dilute Sample CheckPeakShape->CheckColumn Yes

Caption: A logical troubleshooting workflow for addressing common issues.

Tropolone (B20159) derivatives are being investigated for their therapeutic potential, including their role as inhibitors of Hepatitis B virus (HBV) replication and their anti-cancer properties.[5][6] The proposed mechanism for some of their biological activities involves the chelation of metal ions essential for enzymatic pathways.[7]

signaling_pathway Hydroxytropolone This compound EnzymeActivity Enzyme Inactivation Hydroxytropolone->EnzymeActivity Chelates Metal Ion Metalloenzyme Metalloenzyme (e.g., Ribonucleotide Reductase) DNAsynthesis Inhibition of DNA Synthesis Metalloenzyme->DNAsynthesis Catalyzes MetalIon Metal Ion Cofactor (e.g., Fe2+) MetalIon->Metalloenzyme Required for activity EnzymeActivity->DNAsynthesis CellProliferation Reduced Cell Proliferation DNAsynthesis->CellProliferation

Caption: Proposed mechanism of action for this compound's anti-proliferative effects.

References

Minimizing the degradation of 7-Hydroxytropolone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of compounds like 7-Hydroxytropolone is paramount to experimental success and the integrity of research outcomes. This technical support center provides essential guidance on minimizing the degradation of this compound in various solvents through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in a solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solvent can catalyze hydrolytic degradation or promote oxidation, especially in basic conditions where the hydroxyl groups can be deprotonated, making the molecule more susceptible to oxidation.

  • Light Exposure: As a hydroxylated aromatic compound, this compound is potentially susceptible to photodegradation, a process where light energy initiates degradation reactions. This can lead to the formation of various photoproducts.[1][2][3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, leading to a shorter shelf-life of the compound in solution.

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidative degradation of the molecule.

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can influence the degradation kinetics and pathways.

Q2: In which common laboratory solvents should I be most cautious about the stability of this compound?

A2: While specific quantitative data is limited, based on general chemical principles for similar compounds, caution is advised with the following:

  • Aqueous buffers with high pH: Basic conditions can increase the rate of oxidation.

  • Solvents prone to peroxide formation: Ethers like tetrahydrofuran (B95107) (THF) and dioxane can form peroxides over time, which are potent oxidizing agents.

  • Protic solvents under UV exposure: Solvents like water and alcohols may participate in photochemical reactions.

It is recommended to use freshly prepared solutions and to store them protected from light and at a low temperature.

Q3: Are there any recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C, depending on the solvent's freezing point).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Purged with an inert gas like nitrogen or argon to remove dissolved oxygen, especially for long-term storage.

  • Prepared in high-purity solvents.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential degradation issues during your experiments.

Problem: Inconsistent experimental results or loss of compound activity.

Potential Cause: Degradation of this compound in the stock or working solution.

Troubleshooting Steps:

  • Verify Solution Integrity:

    • Analyze the solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of the parent compound and any degradation products.

    • Compare the peak area of the this compound in your current solution to that of a freshly prepared standard.

  • Review Solution Preparation and Storage:

    • Were the solutions prepared using fresh, high-purity solvents?

    • Were the solutions protected from light during preparation and storage?

    • At what temperature were the solutions stored?

    • How old are the solutions?

  • Implement a Stability Study:

    • If degradation is suspected, it is advisable to conduct a forced degradation study to understand the stability of this compound under your specific experimental conditions.

Data on Potential Stability of this compound in Different Solvents

Solvent ClassExample SolventsPotential for DegradationRecommendations
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris BufferpH-dependent; higher risk at pH > 8Use freshly prepared buffers, adjust pH carefully, store at low temperatures, and protect from light.
Polar Protic Water, Methanol (B129727), EthanolModerate, especially under light exposureUse high-purity solvents, protect from light, and store at low temperatures.
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO)Generally lower than protic solventsUse anhydrous grade where possible, store under inert gas. Be aware that DMSO can be hygroscopic.
Non-Polar Aprotic Dichloromethane, Chloroform, HexaneLow, but check for reactive impuritiesEnsure solvent purity.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.[4][5]

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., water, methanol, acetonitrile)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Store the stock solution in an oven at an elevated temperature (e.g., 60 °C).

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[4]

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Identify and characterize any major degradation products using mass spectrometry.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH) stock->base Expose to oxidation Oxidation (3% H2O2) stock->oxidation Expose to thermal Thermal (60°C) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC / LC-MS Analysis sampling->analysis data Data Evaluation: - % Degradation - Degradation Products analysis->data

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_photodegradation Photodegradation Pathway cluster_oxidation Oxidative Degradation Pathway parent This compound photo_intermediate Excited State Intermediate parent->photo_intermediate Light (hν) oxidized_products Ring-Opened or Polymerized Products parent->oxidized_products [O] hydroxylation Hydroxylated Products photo_intermediate->hydroxylation Reaction isomerization Isomerization Products photo_intermediate->isomerization Reaction dehydrogenation Dehydrogenation Products photo_intermediate->dehydrogenation Reaction

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: 7-Hydroxytropolone Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Hydroxytropolone (7-HT) bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common interferences and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound bioassays in a question-and-answer format.

Q1: My this compound solution is not showing the expected antimicrobial activity. What are the potential causes?

A1: Several factors can lead to a lack of bioactivity. Here's a troubleshooting guide to address common issues:

  • Reagent Quality and Storage: Ensure your 7-HT stock solution is properly stored, protected from light, and within its expiration date. Repeated freeze-thaw cycles can degrade the compound.

  • pH of the Assay Medium: The iron-chelating ability of 7-HT is pH-dependent. The pKa1 of the α-hydroxyl group is approximately 5.6.[1] Assays performed at a pH significantly below this may result in reduced chelation efficiency and consequently, lower bioactivity. It is recommended to maintain a physiological pH (around 7.0-7.4) for optimal activity.

  • High Iron Concentration in the Medium: The primary mechanism of action for 7-HT is iron sequestration.[2] If your culture medium has a high concentration of available iron, it can saturate the chelating capacity of 7-HT, rendering it ineffective. The production of this compound by Pseudomonas donghuensis is repressed by iron in the medium.[2]

  • Presence of Competing Chelators: Other strong metal chelators in your assay system, such as EDTA or siderophores produced by the test organism, can compete with 7-HT for available iron, potentially reducing its apparent activity.

  • Chemical Modification of 7-HT: Derivatization of the hydroxyl groups of 7-HT will abolish its antifungal activity.[3] Ensure that other components in your assay medium are not reacting with and modifying the 7-HT molecule.

Q2: I am observing inconsistent results or high variability between replicate wells in my microplate-based assay. What could be the cause?

A2: High variability in microplate assays is a common issue. Consider the following:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of 7-HT, microbial inoculum, or media can lead to significant well-to-well variation. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the components in those wells, leading to erroneous results. To mitigate this, avoid using the outermost wells or fill them with sterile medium or water.

  • Cell Clumping: Inconsistent microbial cell suspension due to clumping can lead to variable inoculum sizes in different wells. Ensure thorough mixing of the inoculum before dispensing.

  • Precipitation of 7-HT: At high concentrations or in certain media, 7-HT might precipitate, leading to non-uniform distribution and activity. Visually inspect your wells for any precipitation.

Q3: Can other compounds in my natural product extract interfere with the 7-HT bioassay, leading to false positives or negatives?

A3: Yes, complex mixtures like natural product extracts can contain various interfering substances.

  • Other Antimicrobial Compounds: The extract may contain other bioactive molecules that have their own antimicrobial effects, leading to a false positive for 7-HT's activity.

  • Metal Chelators: As mentioned, other chelating agents in the extract can either potentiate the iron-starvation effect (leading to a stronger than expected result) or compete with 7-HT.

  • Colored Compounds and Spectrophotometric Interference: If you are using a colorimetric or spectrophotometric method to assess microbial growth (e.g., measuring optical density or using a metabolic dye like MTT), colored compounds in your extract can interfere with the absorbance readings.[4][5] It is crucial to run appropriate controls with the extract alone to account for its intrinsic color.

  • Redox-Active Compounds: Compounds that can undergo redox cycling can interfere with assays that rely on redox-based readouts (e.g., resazurin (B115843) assays), potentially leading to false results.

Q4: How does the presence of other metal ions affect the bioactivity of this compound?

A4: While 7-HT has a high affinity for ferric iron (Fe³⁺), it can also chelate other divalent and trivalent metal ions. The inhibition of metalloenzymes is a potential mechanism of action for tropolones.[6][7][8][9] If your assay medium contains high concentrations of other metal ions (e.g., Zn²⁺, Cu²⁺, Mn²⁺), they could potentially compete with iron for binding to 7-HT, which might modulate its bioactivity. The specific effect would depend on the relative binding affinities and the essentiality of these metals for the target organism.

Data Presentation: Impact of Interferences on Bioactivity

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus fumigatus under Varying Iron Concentrations.

Fe³⁺ Concentration in MediumExpected MIC of 7-HT (µg/mL)Rationale
Iron-depleted (<1 µM)LowIn an iron-limited environment, the iron-chelating activity of 7-HT is highly effective.
Normal (10 µM)ModerateStandard activity is observed under typical laboratory media conditions.
Iron-replete (50 µM)HighExcess iron saturates 7-HT, requiring a higher concentration to achieve an inhibitory effect. The activity of 7-HT was found to be barely affected by up to 50 μM of added iron in one study.[3][10]
High Iron (100 µM)Very High / IneffectiveAt very high iron concentrations, the antimicrobial effect of 7-HT may be completely negated.

Table 2: Illustrative Example of the Effect of a Competing Chelator (EDTA) on the Apparent MIC of this compound against Escherichia coli.

EDTA Concentration in MediumExpected Apparent MIC of 7-HT (µg/mL)Rationale
0 µMBaselineThe intrinsic activity of 7-HT is measured.
Low (e.g., 0.1 mM)Slightly IncreasedEDTA begins to compete with 7-HT for available iron, requiring slightly more 7-HT for the same effect.
Moderate (e.g., 1 mM)Moderately IncreasedSignificant competition from EDTA reduces the effective concentration of the 7-HT-iron complex, thus increasing the apparent MIC. Sub-inhibitory concentrations of EDTA have been shown to potentiate the activity of some antibiotics.[11]
High (e.g., 5 mM)Significantly IncreasedAt high concentrations, EDTA is the dominant chelator, making it difficult to observe the specific effect of 7-HT.

Experimental Protocols

This section provides a detailed methodology for a common this compound bioassay.

Protocol: Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of this compound against a Fungal Pathogen (e.g., Aspergillus fumigatus)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

1. Materials:

  • This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)

  • Aspergillus fumigatus strain (or other test organism)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Humidified incubator (35°C)

  • Micropipettes and sterile tips

2. Inoculum Preparation:

  • Culture the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is observed.

  • Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube.

  • Allow heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the supernatant with sterile saline to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Perform a viable count by plating serial dilutions to confirm the final inoculum concentration.

  • Dilute the adjusted conidial suspension 1:50 in RPMI-1640 medium to obtain the final inoculum density of 1-5 x 10⁴ CFU/mL.

3. Assay Procedure:

  • Prepare serial two-fold dilutions of the 7-HT stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to span the expected MIC.

  • Include a positive control well containing 100 µL of RPMI-1640 medium with the fungal inoculum but no 7-HT.

  • Include a negative control (sterility control) well containing 100 µL of RPMI-1640 medium without the fungal inoculum.

  • If testing a colored natural product extract, include a color control well with the extract in the medium but without the inoculum.

  • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

  • Seal the plate and incubate at 35°C for 48-72 hours in a humidified incubator.

4. Determination of MIC:

  • After incubation, visually inspect the wells for fungal growth.

  • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.

  • For objective quantification, the plate can be read using a microplate reader at a suitable wavelength (e.g., 530 nm) to measure turbidity. The MIC can be defined as the lowest concentration that inhibits growth by ≥50% compared to the positive control.

Mandatory Visualizations

Signaling Pathways

Iron_Starvation_Fungi cluster_extracellular Extracellular 7-HT This compound 7-HT_Fe_complex 7-HT-Fe³⁺ Complex 7-HT->7-HT_Fe_complex Chelation Fe3+ Fe³⁺ (Iron) Fe3+->7-HT_Fe_complex Siderophore_Transporter Siderophore_Transporter 7-HT_Fe_complex->Siderophore_Transporter Uptake (potential) or Sequestration Low_Intracellular_Iron Low Intracellular Iron Siderophore_Transporter->Low_Intracellular_Iron Reduced Iron Influx HapX HapX Low_Intracellular_Iron->HapX Activates Iron_Consuming_Pathways Iron_Consuming_Pathways HapX->Iron_Consuming_Pathways Represses Iron_Uptake_Genes Iron_Uptake_Genes HapX->Iron_Uptake_Genes Activates SreA SreA HapX->SreA Represses SreA->Iron_Uptake_Genes Represses (under iron sufficiency)

Iron_Starvation_Bacteria cluster_extracellular Extracellular 7-HT This compound 7-HT_Fe_complex 7-HT-Fe²⁺ Complex 7-HT->7-HT_Fe_complex Chelation Fe2+ Fe²⁺ (Iron) Fe2+->7-HT_Fe_complex Fur_Fe_complex Fur_Fe_complex Fe2+->Fur_Fe_complex Low_Intracellular_Iron Low Intracellular Iron 7-HT_Fe_complex->Low_Intracellular_Iron Sequestration Fur Fur Low_Intracellular_Iron->Fur Dissociation of Fe²⁺ Iron_Uptake_Genes Iron_Uptake_Genes Fur->Iron_Uptake_Genes De-repression Fur->Fur_Fe_complex Fur_Fe_complex->Iron_Uptake_Genes Repression (under iron sufficiency)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare 7-HT Stock and Dilutions D Dispense 7-HT Dilutions into 96-well Plate A->D B Prepare Microbial Inoculum E Add Microbial Inoculum to Wells B->E C Prepare Assay Medium (e.g., RPMI-1640) C->D C->E D->E G Incubate at Optimal Temperature and Duration E->G F Include Controls: - Positive (Inoculum only) - Negative (Medium only) - Color (Compound only) F->G H Read Results (Visual or Spectrophotometric) G->H I Determine MIC H->I J Troubleshoot Unexpected Results I->J

References

Resolving co-elution problems in chromatographic analysis of 7-Hydroxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems during the chromatographic analysis of 7-Hydroxytropolone.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the HPLC analysis of this compound?

A1: Co-elution in the analysis of this compound can stem from several factors:

  • Structurally Similar Compounds: The sample matrix may contain compounds with similar physicochemical properties to this compound, such as other tropolone (B20159) derivatives or phenolic compounds, leading to incomplete separation.

  • Suboptimal Chromatographic Conditions: An unsuitable mobile phase composition, pH, gradient slope, or column temperature can result in poor resolution.

  • Column Issues: A contaminated or degraded column can lead to peak broadening and tailing, which can mask the presence of closely eluting peaks.

  • Inadequate Sample Preparation: Failure to remove matrix components that interfere with the separation can cause co-elution.[1][2][3]

  • Chirality: If this compound exists as enantiomers, they will co-elute on a standard achiral column.[4][5]

Q2: How can I confirm if a peak is truly a single component or a result of co-elution?

A2: Several methods can be employed to assess peak purity:

  • Peak Symmetry Analysis: Visually inspect the chromatogram for peak fronting, tailing, or shoulders, which can indicate the presence of unresolved components.

  • Diode Array Detector (DAD) Analysis: A DAD detector can acquire UV-Vis spectra across the entire peak. If the spectra are not consistent throughout the peak, it suggests the presence of multiple components.

  • Mass Spectrometry (MS) Detection: An MS detector can provide mass-to-charge ratio (m/z) information across the peak. If multiple m/z values are detected, it confirms co-elution.[6]

Q3: Can sample preparation help in resolving co-elution issues?

A3: Yes, a robust sample preparation protocol is crucial for minimizing co-elution.[1][2] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can selectively remove interfering matrix components before chromatographic analysis.[2][7] For complex matrices, such as fermentation broths where this compound is often produced by microorganisms like Pseudomonas donghuensis, a thorough cleanup is essential.[8]

Troubleshooting Guides

Scenario 1: Poor resolution between this compound and an unknown impurity.

Problem: The chromatogram shows a broad, asymmetric peak for this compound, suggesting co-elution with an unknown impurity.

Troubleshooting Workflow:

cluster_0 Troubleshooting Co-elution A Initial Observation: Poor Peak Shape/Resolution B Step 1: System Suitability Check - Column health - System connections - Mobile phase preparation A->B C Step 2: Method Optimization (Modify one parameter at a time) B->C D Adjust Mobile Phase - % Organic - pH - Buffer concentration C->D E Modify Gradient Profile - Shallower gradient - Isocratic hold C->E F Change Column - Different stationary phase - Smaller particle size C->F G Optimize Temperature - Increase/decrease C->G H Step 3: Advanced Techniques D->H If unsuccessful K Resolution Achieved D->K If successful E->H If unsuccessful E->K If successful F->H If unsuccessful F->K If successful G->H If unsuccessful G->K If successful I 2D-LC H->I J LC-MS for m/z differentiation H->J I->K J->K

Caption: A logical workflow for troubleshooting co-elution issues.

Detailed Steps:

  • System Suitability Check: Before modifying the method, ensure the HPLC system is performing optimally. Check for leaks, ensure the mobile phase is properly degassed, and inspect the column for contamination or voids.

  • Method Optimization: Systematically adjust chromatographic parameters one at a time.

    • Mobile Phase Composition: Modify the ratio of organic solvent to aqueous buffer. For reversed-phase chromatography, decreasing the organic solvent percentage will increase retention times and may improve separation.

    • Mobile Phase pH: The ionization state of this compound and potential impurities can be altered by changing the pH of the mobile phase, which can significantly affect selectivity.

    • Gradient Profile: If using a gradient, try making it shallower around the elution time of this compound. This can increase the separation between closely eluting peaks.

    • Column Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby affecting selectivity.

  • Change the Column: If mobile phase optimization is insufficient, consider changing the stationary phase. A column with a different chemistry (e.g., phenyl-hexyl instead of C18) can provide different selectivities.

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B in 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 254 nm and 330 nm

  • Optimization Steps:

    • Modify Gradient: Change the gradient to 10-50% B over 30 minutes to increase separation in the early part of the chromatogram.

    • Adjust pH: Replace 0.1% Formic Acid with a 10 mM ammonium (B1175870) acetate (B1210297) buffer at pH 5.0.

    • Change Organic Modifier: Substitute Acetonitrile with Methanol as Mobile Phase B.

Data Presentation: Effect of Mobile Phase Modifier on Resolution

Mobile Phase BResolution (Rs) between this compound and Impurity X
Acetonitrile1.2
Methanol1.8
Scenario 2: Co-elution of this compound with a Structurally Related Phenolic Compound.

Problem: In a sample derived from a plant extract, this compound is co-eluting with a known phenolic compound, such as gallic acid.

Troubleshooting Workflow:

cluster_1 Resolving Co-elution with Phenolic Compounds A Co-elution with known phenolic compound B Optimize Mobile Phase pH A->B D Change Stationary Phase A->D F Employ Orthogonal Method A->F C Select pH to maximize difference in ionization state B->C H Resolution Achieved C->H E Utilize column with alternative selectivity (e.g., Phenyl-Hexyl) D->E E->H G Hydrophilic Interaction Liquid Chromatography (HILIC) F->G G->H

Caption: Strategies for separating this compound from phenolic compounds.

Detailed Steps:

  • Optimize Mobile Phase pH: The pKa of this compound and interfering phenolic compounds will likely differ. Adjusting the mobile phase pH can alter their charge states and, consequently, their retention on a reversed-phase column.

  • Change Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. A phenyl-hexyl column can offer alternative selectivity through pi-pi interactions, which can be effective for separating aromatic compounds like phenols and tropolones.

  • Employ an Orthogonal Separation Method: If reversed-phase HPLC is not effective, consider an orthogonal method like Hydrophilic Interaction Liquid Chromatography (HILIC). This technique separates compounds based on their polarity in a different way than reversed-phase, and can be very effective for separating polar compounds.

Experimental Protocol: Comparison of Stationary Phases

  • Method Conditions (common for both columns):

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5

    • Mobile Phase B: Acetonitrile

    • Gradient: 15-40% B in 25 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 35 °C

    • Detection: UV at 280 nm

  • Columns Tested:

    • Column 1: C18, 150 x 4.6 mm, 5 µm

    • Column 2: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

Data Presentation: Impact of Stationary Phase on Selectivity

Stationary PhaseRetention Time (this compound)Retention Time (Gallic Acid)Resolution (Rs)
C188.5 min8.6 min0.8
Phenyl-Hexyl9.2 min10.1 min2.1
Scenario 3: Suspected Co-elution of this compound Enantiomers.

Problem: The synthesis of this compound may result in a racemic mixture. A single, symmetrical peak on an achiral column may represent co-eluting enantiomers.

Troubleshooting Workflow:

cluster_2 Chiral Separation of this compound A Suspected enantiomeric co-elution B Direct Method: Chiral Stationary Phase (CSP) A->B E Indirect Method: Derivatization A->E C Screen different CSPs (e.g., cellulose (B213188), amylose-based) B->C D Optimize mobile phase (normal or reversed-phase) C->D H Baseline separation of enantiomers D->H F React with chiral derivatizing agent E->F G Separate diastereomers on achiral column F->G G->H

Caption: Workflow for the chiral separation of this compound.

Detailed Steps:

  • Direct Chiral Separation: The most straightforward approach is to use a Chiral Stationary Phase (CSP). Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for a wide range of compounds.[5]

  • Indirect Chiral Separation: If a suitable CSP is not available, an alternative is to derivatize the this compound with a chiral derivatizing agent. This creates diastereomers that can be separated on a standard achiral column.[4]

Experimental Protocol: Chiral Separation on a CSP

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

Data Presentation: Achiral vs. Chiral Analysis

MethodNumber of Peaks Detected for this compound
Achiral (C18 column)1
Chiral (Chiralpak AD-H)2

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of 7-Hydroxytropolone and 3,7-Dihydroxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related tropolone (B20159) compounds: 7-hydroxytropolone (also known as α-hydroxytropolone or α-HT) and 3,7-dihydroxytropolone (B1196482) (3,7-dHT). Tropolones are a class of seven-membered non-benzenoid aromatic compounds recognized for their wide range of biological effects, largely attributed to their ability to chelate metal ions, which is crucial for the function of many enzymes.[1] Understanding the nuanced differences in bioactivity between these analogs is critical for the targeted design of novel therapeutics in oncology, infectious diseases, and beyond.

Comparative Bioactivity Data

The following table summarizes the available quantitative data comparing the bioactivities of this compound and 3,7-dihydroxytropolone. It is important to note that while direct comparative data is available for some activities, for others, the comparison is inferred from separate studies and should be interpreted with caution.

Bioactivity ClassTarget/OrganismMetricThis compound3,7-DihydroxytropoloneReference
Antibacterial Streptomyces scabiesMIC5 µg/mL2.5 µg/mL[2][3]
Enzyme Inhibition Alkaline PhosphataseIC₅₀15 µM60 µM[4]
Enzyme Inhibition Dopamine (B1211576) β-hydroxylaseIC₅₀2–3 µM2–3 µM[4]
Enzyme Inhibition Aminoglycoside-2"-O-adenylyltransferase-InhibitorNot Reported[5]

Key Observations:

  • Antibacterial Activity: 3,7-dihydroxytropolone demonstrates twice the potency of this compound against the plant pathogen Streptomyces scabies.[2][3]

  • Enzyme Inhibition: The inhibitory activity is target-dependent. This compound is a four-fold more potent inhibitor of alkaline phosphatase than 3,7-dihydroxytropolone.[4] Conversely, both compounds exhibit similar, low micromolar inhibition of dopamine β-hydroxylase.[4]

  • General Cytotoxicity: While direct comparative IC₅₀ values against the same cancer cell lines were not found in the reviewed literature, numerous studies confirm that tropolone derivatives possess cytotoxic and anti-proliferative effects against various cancer cell lines.[6][7][8] This activity is often linked to the alteration of cellular iron availability.[9]

Mechanism of Action: Metalloenzyme Inhibition

A primary mechanism underlying the bioactivity of both this compound and 3,7-dihydroxytropolone is their function as potent chelators of divalent metal ions, which are essential cofactors for a large class of enzymes known as metalloenzymes. The vicinal arrangement of oxygen atoms in the tropolone ring allows for the sequestration of metal ions like Zn²⁺, Mg²⁺, Fe²⁺, and Cu²⁺ from the enzyme's active site, leading to inhibition of its catalytic activity.

Metalloenzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibition by Tropolone Metal_Cofactor Metal Ion (e.g., Zn²⁺, Mg²⁺) Chelated_Metal Chelated Metal Ion Enzyme Metalloenzyme Metal_Cofactor->Enzyme Required Cofactor Substrate Substrate Substrate->Enzyme Binds to Active Site Tropolone Tropolone (7-OH or 3,7-diOH) Tropolone->Metal_Cofactor Chelates Product Product (Formation Blocked) Enzyme->Product Catalysis

Caption: Metalloenzyme inhibition by tropolones via metal ion chelation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A bacterial suspension is prepared from a fresh 18-24 hour agar (B569324) plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve the final desired inoculum size for the assay (typically 10⁴ to 10⁵ CFU/mL).

  • Preparation of Microtiter Plate: The assay is performed in a sterile 96-well microtiter plate. 100 µL of sterile growth medium (e.g., Mueller-Hinton Broth) is dispensed into all wells.

  • Serial Dilution: A stock solution of the test compound (this compound or 3,7-dihydroxytropolone) is prepared at twice the highest concentration to be tested. 100 µL of this 2x stock is added to the first column of wells and mixed. A two-fold serial dilution is then performed by transferring 100 µL from the first column to the second, and so on, down the plate to the 10th column. 100 µL is discarded from the 10th column. Column 11 serves as a positive growth control (no compound), and column 12 as a sterility control (no bacteria).

  • Inoculation: The standardized bacterial inoculum is added to wells in columns 1 through 11.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Dispense 100µL Growth Medium into 96-well Plate serial_dilution Perform 2-fold Serial Dilution of Tropolone Compound prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results: Observe Turbidity incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Metalloenzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibition of a metalloenzyme, such as alkaline phosphatase, using a colorimetric assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the specific enzyme (e.g., for alkaline phosphatase, 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).

    • Enzyme Solution: Prepare a solution of the enzyme in the assay buffer.

    • Substrate Solution: Prepare a solution of a chromogenic substrate (e.g., p-nitrophenyl phosphate, pNPP) in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (this compound and 3,7-dihydroxytropolone) in the assay buffer.

    • Stop Solution: Prepare a solution to terminate the reaction (e.g., 3 N NaOH).

  • Assay Procedure (in a 96-well plate):

    • Add the enzyme solution to all wells.

    • Add the various concentrations of inhibitor solutions to the test wells. Add only assay buffer to the 'No Inhibitor' control wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding the Stop Solution to all wells.

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm for the p-nitrophenol product).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 'No Inhibitor' control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

Both this compound and 3,7-dihydroxytropolone are potent bioactive molecules with demonstrated antibacterial and enzyme-inhibitory properties. The addition of a second hydroxyl group at the 3-position in 3,7-dihydroxytropolone appears to enhance its antibacterial potency against S. scabies but reduces its inhibitory effect on alkaline phosphatase. Their shared ability to inhibit dopamine β-hydroxylase suggests a common mechanism likely independent of the 3-position hydroxylation. These findings underscore the significant impact of subtle structural modifications on the biological activity profile of tropolones and highlight their potential as scaffolds for developing selective inhibitors for various therapeutic targets. Further research, including direct comparative studies on cytotoxicity and the elucidation of their effects on a broader range of metalloenzymes, is warranted to fully explore their therapeutic potential.

References

A Comparative Analysis of Iron-Chelating Efficacy: 7-Hydroxytropolone vs. Tropolone

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data on the iron-chelating properties of 7-hydroxytropolone and tropolone (B20159) from various studies. It is important to note that the absence of directly comparable stability constants (log β) or IC50 values from a single experimental setup necessitates a cautious interpretation of their relative potencies.

ParameterThis compoundTropoloneReference Compound (DFO)
Stoichiometry with Fe(III) 2:1 (this compound:Iron)3:1 (Tropolone:Iron)1:1 (DFO:Iron)
Iron Binding Assay Qualitative assay on chrome azurol S (CAS) agar (B569324) showed iron-binding ability.A ferrozine-based assay on a derivative (MO-OH-Nap) showed 83% iron chelation at a concentration where DFO chelated 91%.Chelated 91% of iron in a ferrozine-based assay under specific conditions.
Notes A related compound, 3,7-dihydroxytropolone, exhibited iron binding equivalent to or greater than this compound in a qualitative assay.Tropolones, in general, are recognized as effective iron chelators.Deferoxamine (DFO) is a clinically approved iron chelator often used as a benchmark.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of iron-chelating efficacy. Below are protocols for two key experiments frequently cited in the study of these compounds.

Ferrozine-Based Iron Chelation Assay

This spectrophotometric assay is widely used to determine the iron(II)-chelating activity of a compound. The principle lies in the competition between the chelating agent and ferrozine (B1204870) for ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe(II), which has a maximum absorbance at 562 nm. The presence of a chelator will reduce the formation of the ferrozine-Fe(II) complex, leading to a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of ferrous chloride (FeCl₂) in water.

    • Prepare a solution of ferrozine in water.

    • Prepare solutions of the test compounds (this compound, tropolone) and a reference chelator (e.g., EDTA or Deferoxamine) at various concentrations in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound solution.

    • Initiate the reaction by adding the FeCl₂ solution to each well.

    • Incubate the mixture at room temperature for a specified time (e.g., 10 minutes) to allow for chelation.

    • Add the ferrozine solution to each well and mix thoroughly.

    • Incubate at room temperature for another specified period (e.g., 10 minutes).

    • Measure the absorbance of the solution at 562 nm using a microplate reader.

  • Calculation of Chelating Activity:

    • The percentage of iron-chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (containing all reagents except the test compound) and A_sample is the absorbance in the presence of the test compound.

Job's Method of Continuous Variation for Stoichiometry Determination

Job's method is a classical technique used to determine the stoichiometry of a metal-ligand complex in solution. It involves preparing a series of solutions where the total molar concentration of the metal and the ligand is kept constant, but their mole fractions are varied.

Protocol:

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal salt (e.g., ferric chloride, FeCl₃) and the ligand (this compound or tropolone).

    • Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 9:1, 8:2, ..., 1:9), ensuring the total volume and total molar concentration remain constant in each solution.

  • Spectrophotometric Measurement:

    • For each solution, measure the absorbance at the wavelength of maximum absorption (λ_max) of the formed iron-ligand complex. This wavelength is determined by scanning the spectrum of a solution containing the complex.

  • Data Analysis:

    • Plot the absorbance as a function of the mole fraction of the ligand.

    • The plot will typically show two linear portions that intersect. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 for the ligand indicates a 2:1 ligand-to-metal ratio.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Ferrozine_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis FeCl2 FeCl₂ Solution Mix_Fe_Chelator Mix Test Compound and FeCl₂ FeCl2->Mix_Fe_Chelator Ferrozine Ferrozine Solution Add_Ferrozine Add Ferrozine Ferrozine->Add_Ferrozine Test_Compounds Test Compound Solutions (this compound, Tropolone, Control) Test_Compounds->Mix_Fe_Chelator Incubate1 Incubate Mix_Fe_Chelator->Incubate1 Incubate1->Add_Ferrozine Incubate2 Incubate Add_Ferrozine->Incubate2 Measure_Absorbance Measure Absorbance at 562 nm Incubate2->Measure_Absorbance Calculate Calculate Chelating Activity (%) Measure_Absorbance->Calculate

Caption: Workflow for the Ferrozine-Based Iron Chelation Assay.

Jobs_Method_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock_Metal Equimolar Stock Solution of Metal (e.g., FeCl₃) Mix_Series Prepare Series of Solutions with Varying Mole Fractions Stock_Metal->Mix_Series Stock_Ligand Equimolar Stock Solution of Ligand Stock_Ligand->Mix_Series Measure_Absorbance Measure Absorbance of Each Solution at λ_max of the Complex Mix_Series->Measure_Absorbance Plot Plot Absorbance vs. Mole Fraction of Ligand Measure_Absorbance->Plot Determine_Stoichiometry Determine Stoichiometry from the Maximum Absorbance Plot->Determine_Stoichiometry

Caption: Workflow for Job's Method of Continuous Variation.

A Comparative Analysis of 7-Hydroxytropolone and Hinokitiol as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the antimicrobial properties of two tropolone (B20159) compounds: 7-Hydroxytropolone and hinokitiol (B123401). By summarizing available in vitro data, detailing experimental methodologies, and illustrating antimicrobial mechanisms, this document serves as a valuable resource for evaluating their potential in research and drug development.

Comparative Antimicrobial Activity

While direct comparative studies evaluating this compound and hinokitiol in the same experiments are limited in the current literature, this section aggregates reported Minimum Inhibitory Concentration (MIC) values from various sources to provide a basis for comparison. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: Reported MIC Values for Hinokitiol Against Various Pathogens
MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)30[1]
Staphylococcus aureusMethicillin-Resistant (MRSA)50[1]
Streptococcus pneumoniaeAntibiotic-Susceptible0.5[1]
Streptococcus pneumoniaeAntibiotic-Resistant0.3-1.0[1]
Streptococcus mutans-0.3[1]
Streptococcus sobrinus-1.0[1]
Porphyromonas gingivalis-1.0[1]
Aggregatibacter actinomycetemcomitans-0.5[1]
Prevotella intermedia-30[1]
Fusobacterium nucleatum-50[1]
Streptococcus pyogenes-0.3[1]
Bacillus subtilis-80[2]
Escherichia coli-80[2]
Pseudomonas aeruginosa-320[2]

Note: The MIC values for hinokitiol can vary depending on the specific strain and the experimental conditions used.

Table 2: Reported Antimicrobial Activity for this compound

Published quantitative data in the form of MIC values for this compound against a broad range of bacteria is less readily available in the reviewed literature. However, its potent antifungal activity has been well-documented.

MicroorganismActivityReference
Dickeya solaniBacteriostatic at 9 mg/L[3]
Various Phytopathogenic FungiBroad-spectrum inhibition[4]

Mechanisms of Antimicrobial Action

Both this compound and hinokitiol share a tropolone scaffold, which is key to their biological activity, particularly their ability to chelate metal ions.

This compound: The primary reported mechanism of action for this compound is its function as an iron chelator.[3][5] By sequestering iron, an essential nutrient for microbial growth and enzymatic function, it can inhibit microbial proliferation.[5] Its antifungal activity is a prominent feature highlighted in the literature.[4]

Hinokitiol: The antimicrobial mechanism of hinokitiol is more extensively studied and appears to be multifaceted.[6]

  • Disruption of Metal Ion Homeostasis: Like this compound, hinokitiol is a potent iron chelator. The resulting hinokitiol-iron complex can act as a pro-oxidant, generating reactive oxygen species (ROS) that damage cellular components.[6]

  • Compromised Cell Membrane: Hinokitiol can disrupt the cell membrane's integrity and permeability.[7][8]

  • Inhibition of Metabolic Pathways: It has been shown to inhibit cellular respiration and the synthesis of nucleic acids and proteins.[7][8]

  • Efflux Pump Inhibition: Some studies suggest that hinokitiol may act as an efflux pump inhibitor, which could explain its synergistic activity with certain antibiotics like tetracyclines against Staphylococcus aureus.[9]

Hinokitiol_Mechanism cluster_hinokitiol Hinokitiol cluster_bacterium Bacterial Cell cluster_effects Antimicrobial Effects H Hinokitiol Membrane Cell Membrane H->Membrane Permeabilizes Iron Intracellular Iron (Fe³⁺) H->Iron Chelates Respiration Cellular Respiration H->Respiration Inhibits Efflux Efflux Pumps H->Efflux Inhibits Disruption Membrane Disruption Membrane->Disruption ROS ROS Generation Iron->ROS Inhibition Metabolic Inhibition Respiration->Inhibition Synergy Antibiotic Synergy Efflux->Synergy MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in Plate start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read Visually Inspect for Turbidity (Growth) incubate->read end Determine MIC read->end

References

A Comparative Analysis of the Cytotoxic Effects of 7-Hydroxytropolone and Its Synthetic Derivatives on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cytotoxic effects of 7-hydroxytropolone and its synthetic derivatives, with a focus on their activity against various breast cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships and therapeutic potential of this class of compounds. The information presented herein is based on available experimental data and aims to provide an objective overview to guide future research and development efforts.

Executive Summary

This compound and its derivatives have emerged as a promising class of compounds with significant cytotoxic activity against cancer cells. This guide summarizes the available quantitative data on their efficacy, particularly against MCF-7, MDA-MB-231, and T-47D breast cancer cell lines. While direct comparative data for the parent compound, this compound, against these specific cell lines is limited in the reviewed literature, this guide presents the cytotoxicity data for several of its synthetic and natural derivatives. Furthermore, detailed protocols for common cytotoxicity assays and diagrams of the key signaling pathways involved in their mechanism of action are provided to facilitate further investigation.

Data Presentation: Cytotoxicity Comparison

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various derivatives of this compound against different breast cancer cell lines. It is important to note that direct IC50 values for the parent this compound against these specific cell lines were not found in the reviewed literature, highlighting a gap in the current research landscape.

Compound/DerivativeCell LineIC50 (µM)Reference
Natural Derivative
7-hydroxy-3,4-dihydrocadaleneMCF-755.24 (48h)[1]
Semisynthetic Derivatives of 7-hydroxy-3,4-dihydrocadalene
7-(phenylcarbamate)-3,4-dihydrocadaleneMCF-7Much lower than the natural product[1]
7-(phenylcarbamate)-cadaleneMCF-7Much lower than the natural product[1]
Other Synthetic Derivatives
Derivative 4aMCF-79.9 ± 0.57[2]
MDA-MB-23111.7 ± 1.8[2]
T-47D6.9 ± 0.65[2]
Derivative 4bMCF-710.3 ± 0.58[2]
MDA-MB-2316.1 ± 2.3[2]
T-47D5.3 ± 0.66[2]
Derivative 4cMCF-79.3 ± 0.61[2]
MDA-MB-2316 ± 0.7[2]
T-47D8.7 ± 0.55[2]
Derivative 4dMCF-711.07 ± 0.87[2]
MDA-MB-23118.1 ± 1.8[2]
T-47D6.9 ± 0.67[2]
Derivative 4eMCF-711.6 ± 0.44[2]
MDA-MB-23121.5 ± 1.8[2]
T-47D4.6 ± 0.068[2]
Derivative 7eMCF-73.1 ± 0.8 µg/mL
MDA-MB-2312.5 ± 0.8 µg/mL
Derivative 7gMCF-73.3 ± 0.1 µg/mL
T-47D2.9 ± 0.9 µg/mL
Derivative 7hMDA-MB-2312.4 ± 0.6 µg/mL
T-47D1.8 ± 0.6 µg/mL

Experimental Protocols

Detailed methodologies for two common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its derivatives) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

Materials:

  • LDH Assay Kit (containing LDH reaction mixture and stop solution)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay Steps cluster_ldh LDH Assay Steps cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Treat with this compound or Derivatives start->treatment incubation Incubate for 24-72h treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh add_mtt Add MTT Reagent mtt->add_mtt collect_supernatant Collect Supernatant ldh->collect_supernatant incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt calculate_viability Calculate % Cell Viability read_mtt->calculate_viability add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate (30 min) add_ldh_reagent->incubate_ldh add_stop Add Stop Solution incubate_ldh->add_stop read_ldh Read Absorbance (490nm) add_stop->read_ldh read_ldh->calculate_viability calculate_ic50 Determine IC50 Values calculate_viability->calculate_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound Derivatives caspase8 Caspase-8 Activation compound->caspase8 Induces caspase9 Caspase-9 Activation compound->caspase9 Induces caspase37 Caspase-3/7 Activation caspase8->caspase37 caspase9->caspase37 parp_cleavage PARP Cleavage caspase37->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Apoptosis signaling pathway induced by this compound derivatives.

G2/M Cell Cycle Arrest Pathwaydot

g2m_arrest_pathway cluster_regulation G2/M Transition Regulation compound This compound Derivatives cdc2_cyclinB Cdc2/Cyclin B1 Complex compound->cdc2_cyclinB Inhibits p21 p21 compound->p21 Induces cdc25c Cdc25c cdc25c->cdc2_cyclinB Activates m_phase M Phase cdc2_cyclinB->m_phase Promotes transition arrest G2/M Arrest cdc2_cyclinB->arrest p21->cdc2_cyclinB Inhibits g2_phase G2 Phase

References

A Comparative Guide to 7-Hydroxytropolone and EDTA as Biological Iron Chelators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective, data-driven comparison of 7-hydroxytropolone and Ethylenediaminetetraacetic acid (EDTA), two prominent iron-chelating agents. The focus is on their respective performance, mechanisms, and suitability for biological research and therapeutic applications, supported by experimental data and detailed protocols.

Executive Summary: Key Differences

FeatureThis compoundEDTA (Ethylenediaminetetraacetic acid)
Primary Site of Action Intracellular & ExtracellularExtracellular
Cell Permeability HighLow / Negligible[1]
Fe³⁺ Binding Stoichiometry 3:1 (Chelator:Iron)1:1 (Chelator:Iron)[2]
Fe³⁺ Binding Affinity (log K) ~20-30~25[2][3]
Optimal pH for Fe³⁺ Chelation Physiologically relevant (e.g., ~7.4)Acidic to slightly neutral (4.0 - 6.5)[4][5]
Primary Biological Application Studying intracellular iron pools, potential therapeutics for iron overload.Preventing metal-catalyzed reactions in vitro, removing extracellular ions.[6]

Quantitative Data Presentation

The performance of a biological iron chelator is defined by its chemical properties under physiological conditions.

ParameterThis compoundEDTA
Molecular Weight ( g/mol ) 138.12292.24
Fe³⁺ Binding Affinity (log K) pM = 25.9 (for a related compound)[7]Keq = 10²⁵¹[2]
Stoichiometry (Chelator:Fe³⁺) 3:1 (forms a neutral complex)1:1 (forms an anionic complex)[2][8]
Cell Permeability (Papp) High (>1×10⁻⁶ cm/sec)[9]Very Low (<1×10⁻⁶ cm/sec)[1]
Effective pH Range (Iron) Stable at neutral/alkaline pHUnstable above pH ~6.5[2][4][10]

Comparative Analysis

Binding Affinity vs. Biological Efficacy

While EDTA possesses a very high absolute binding affinity for ferric iron, its biological efficacy is limited.[2][3] this compound, and tropolones in general, also exhibit a potent, siderophore-like affinity for iron.[7][11] However, the key differentiator is not just the binding constant, but the properties of the resulting complex. This compound forms a neutral 3:1 complex with Fe³⁺, which is crucial for its ability to permeate lipid membranes. In contrast, the 1:1 Fe-EDTA complex is anionic and remains in the extracellular space.[2]

The Critical Role of Cell Permeability

The most significant distinction for biological applications is cell permeability. This compound is a small, lipophilic molecule that can passively diffuse across cell membranes to access and chelate the intracellular labile iron pool.[9] This pool is a primary driver of oxidative stress via the Fenton reaction.

EDTA is a polar, hydrophilic molecule that is cell-impermeable at physiological pH.[1] Its utility is therefore restricted to chelating extracellular iron or, in specific experimental setups, increasing paracellular permeability by disrupting cell-cell junctions.[12][13][14] It cannot directly address the intracellular iron that is often the target in iron overload pathologies.

G cluster_7HT This compound cluster_EDTA EDTA ht_props High Cell Permeability Neutral 3:1 Fe-Complex ht_target Intracellular Labile Iron Pool ht_props->ht_target Accesses edta_props Low Cell Permeability Anionic 1:1 Fe-Complex edta_target Extracellular Iron edta_props->edta_target Restricted to

Caption: this compound stabilizes HIF-1α by chelating the intracellular iron cofactor.

Experimental Protocols

Assessing Cell Permeability and Intracellular Chelation

Method: Calcein-AM Assay. This assay measures a chelator's ability to enter a cell and bind intracellular iron.

Protocol:

  • Cell Seeding: Plate adherent cells (e.g., HeLa or HepG2) in a 96-well black, clear-bottom plate and culture for 24 hours.

  • Calcein-AM Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Incubate cells with 1 µM Calcein-AM in HBSS for 30 minutes at 37°C. Intracellular esterases cleave the AM group, trapping the fluorescent calcein (B42510) inside.

  • Iron Quenching: Wash cells to remove excess Calcein-AM. Incubate with 100 µM ferric ammonium (B1175870) citrate (B86180) (FAC) for 1 hour to quench the intracellular calcein fluorescence.

  • Chelator Treatment: Wash cells to remove excess iron. Add various concentrations of this compound or EDTA (e.g., 1-200 µM) to the wells.

  • Fluorescence Measurement: Immediately measure fluorescence (Excitation: 485 nm, Emission: 520 nm) over time (e.g., every 5 minutes for 1 hour). An increase in fluorescence indicates the removal of iron from calcein by the chelator.

G seed 1. Seed Cells in 96-well plate load 2. Load with Calcein-AM seed->load quench 3. Quench with Ferric Ammonium Citrate load->quench treat 4. Treat with Chelator (7-HT or EDTA) quench->treat measure 5. Measure Fluorescence (Ex:485/Em:520) treat->measure result Fluorescence Increase = Intracellular Chelation measure->result

Caption: Experimental workflow for the Calcein-AM intracellular iron chelation assay.

Determining Iron Binding Stoichiometry

Method: Job's Plot (Method of Continuous Variation). This spectrophotometric method determines the stoichiometry of a metal-ligand complex.

Protocol:

  • Stock Solutions: Prepare equimolar stock solutions of the iron source (e.g., FeCl₃) and the chelator (this compound or EDTA) in a suitable buffer (e.g., HEPES for pH 7.4).

  • Serial Preparations: In a series of tubes or a 96-well plate, mix the iron and chelator solutions in varying molar fractions while keeping the total molar concentration constant. For example, Tube 1: 100% Iron, 0% Chelator; Tube 2: 90% Iron, 10% Chelator; ...; Tube 11: 0% Iron, 100% Chelator.

  • Equilibration: Allow the solutions to equilibrate for a set time (e.g., 30 minutes).

  • Spectrophotometry: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the iron-chelator complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the chelator. The peak of the resulting curve corresponds to the molar ratio of the most stable complex. A peak at a mole fraction of 0.5 indicates a 1:1 stoichiometry (EDTA), while a peak at 0.75 indicates a 3:1 stoichiometry (this compound).

Conclusion and Recommendations

The choice between this compound and EDTA is dictated entirely by the experimental objective.

  • EDTA is an effective and economical choice for extracellular applications . This includes preventing iron-catalyzed degradation of reagents in buffers, removing trace metal contaminants from solutions, and studying the effects of extracellular iron deprivation. Its inability to cross the cell membrane makes it unsuitable for investigating intracellular iron-dependent processes.

  • This compound is the superior agent for studying and modulating intracellular iron . Its high cell permeability and potent chelating activity at physiological pH make it an invaluable tool for probing the roles of iron in cell signaling, metabolism, and oxidative stress. It represents a class of molecules with significant potential for the development of therapeutics for diseases of iron overload.

References

A Comparative Analysis of Enzyme Inhibition by 7-Hydroxytropolone and Kojic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is critical for the development of novel therapeutics. This guide provides a comparative analysis of two prominent enzyme inhibitors, 7-Hydroxytropolone and Kojic Acid, with a focus on their effects on tyrosinase and other metalloenzymes.

This document delves into their mechanisms of action, inhibitory efficacy, and impact on cellular signaling pathways. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key concepts.

Introduction to the Inhibitors

Kojic Acid , a fungal metabolite, is a well-established tyrosinase inhibitor widely used in the cosmetic industry for its skin-lightening properties.[1] Its ability to chelate copper ions within the active site of tyrosinase is central to its inhibitory function.[1][2]

This compound , a natural product produced by various bacteria, belongs to the tropolone (B20159) class of compounds. Tropolones are recognized as potent inhibitors of metalloenzymes, including tyrosinase.[3][4][5] Similar to kojic acid, its mechanism of action is linked to its metal-chelating properties.[6] While direct comparative studies are limited, data on the closely related compound, tropolone, provides valuable insights into its potential efficacy.

Comparative Enzyme Inhibition Data

The inhibitory potential of these compounds against tyrosinase, the key enzyme in melanin (B1238610) synthesis, is a primary focus. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor efficacy.

CompoundEnzyme SourceSubstrateIC50 Value (µM)Reference
Kojic Acid Mushroom TyrosinaseL-DOPA~10 - 50[3][7]
Tropolone Mushroom TyrosinaseL-DOPA~0.1 - 0.5[3][4][8]

Note: IC50 values can vary depending on the purity of the enzyme and assay conditions.[8] Direct comparative studies using this compound are not extensively available in the literature; however, tropolone is a potent tyrosinase inhibitor.[3][4][5]

Mechanism of Action

Both kojic acid and this compound function as inhibitors of metalloenzymes, with a particular focus on the copper-containing enzyme, tyrosinase.

Kojic Acid:

  • Tyrosinase Inhibition: Kojic acid exhibits a dual mechanism of tyrosinase inhibition. It acts as a competitive inhibitor for the monophenolase activity (hydroxylation of L-tyrosine) and a mixed-type inhibitor for the diphenolase activity (oxidation of L-DOPA).[1] This is attributed to its ability to chelate the copper ions in the enzyme's active site.[1][2]

  • Metalloenzyme Inhibition: Beyond tyrosinase, kojic acid and its derivatives have been investigated as inhibitors of other metalloenzymes, including matrix metalloproteinases (MMPs) and catechol-O-methyltransferase.[9]

This compound (and Tropolones):

  • Tyrosinase Inhibition: Tropolone is a potent, slow-binding inhibitor of tyrosinase.[5] The mechanism is believed to involve the chelation of the dicopper center in the enzyme's active site.

  • Metalloenzyme Inhibition: Tropolones are known to be effective inhibitors of a range of metalloenzymes due to their strong metal-chelating capabilities.[10] this compound, in particular, has been identified as an efficient iron-scavenger.[6]

Impact on Cellular Signaling Pathways

The inhibition of melanin production extends beyond direct enzyme inhibition and involves the modulation of intracellular signaling cascades.

Kojic Acid: Kojic acid has been shown to downregulate the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. This is achieved through the modulation of several signaling pathways, including the cAMP/PKA and MAPK pathways.

Melanogenesis_Signaling_Kojic_Acid UVB UVB Radiation AC Adenylate Cyclase UVB->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase (Gene Expression) MITF->Tyrosinase Melanin Melanin Production Tyrosinase->Melanin Kojic_Acid Kojic Acid Kojic_Acid->PKA Inhibits Kojic_Acid->MITF Downregulates

Kojic Acid's Impact on the cAMP/PKA/MITF Signaling Pathway.

This compound: The specific effects of this compound on melanogenesis-related signaling pathways are not as well-documented as those of kojic acid. However, its potent metalloenzyme inhibitory activity suggests it could interfere with various signaling cascades that are dependent on metal ions. Further research is required to elucidate its precise molecular targets within these pathways.

Experimental Protocols

Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control (Kojic Acid) in the appropriate solvent.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, a specific concentration of the test compound solution, and tyrosinase solution.

    • Control wells (no inhibitor): Add phosphate buffer, solvent (without the test compound), and tyrosinase solution.

    • Blank wells (no enzyme): Add phosphate buffer and L-DOPA solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Reaction Initiation: Add L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time).

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Tyrosinase_Inhibition_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prep_Reagents Assay_Setup Set up 96-well Plate (Test, Control, Blank) Prep_Reagents->Assay_Setup Pre_Incubate Pre-incubate Plate Assay_Setup->Pre_Incubate Add_Substrate Initiate Reaction (Add L-DOPA) Pre_Incubate->Add_Substrate Measure Measure Absorbance (475 nm) Kinetically Add_Substrate->Measure Analyze Analyze Data (% Inhibition, IC50) Measure->Analyze End End Analyze->End

Experimental Workflow for Tyrosinase Inhibition Assay.

Conclusion

Both this compound (as represented by tropolone) and Kojic Acid are effective inhibitors of tyrosinase, primarily through their ability to chelate the copper ions essential for the enzyme's catalytic activity. While tropolone demonstrates significantly higher potency in in vitro assays, kojic acid's effects on cellular signaling pathways involved in melanogenesis are more thoroughly characterized.

For researchers in drug development, this compound and its derivatives present a promising scaffold for the design of highly potent metalloenzyme inhibitors. However, further investigation into their specific interactions with cellular signaling pathways and their in vivo efficacy and safety is warranted. Kojic acid remains a valuable benchmark compound and a clinically relevant agent, with a well-understood, multi-faceted mechanism of action. This comparative guide serves as a foundational resource to inform further research and development in the field of enzyme inhibition.

References

Validating the antifungal activity of 7-Hydroxytropolone against known fungal pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the antifungal activity of 7-hydroxytropolone against known fungal pathogens. The performance of this natural compound is evaluated against established antifungal agents, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound, a tropolonoid compound, has demonstrated significant antifungal properties, primarily against phytopathogenic fungi. Its proposed mechanism of action, involving metalloenzyme inhibition and iron chelation, distinguishes it from conventional antifungal drugs that typically target the fungal cell membrane or wall. This guide presents available Minimum Inhibitory Concentration (MIC) data for this compound and its structural analog, hinokitiol (B123401) (β-thujaplicin), in comparison to widely used antifungal drugs such as fluconazole (B54011), voriconazole, and amphotericin B. The data highlights its potential while underscoring the need for further research, particularly against clinically relevant human pathogens.

Comparative Antifungal Activity

The in vitro efficacy of this compound and comparator antifungal agents is summarized by their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Data has been compiled for a range of plant and human fungal pathogens.

Table 1: Antifungal Activity against Plant Pathogens
Fungal PathogenThis compound MICFluconazole MICVoriconazole MICAmphotericin B MIC
Macrophomina phaseolina 2.1 µg/mL (15.2 µM)No data availableNo data availableNo data available
Fusarium graminearum No data availableNo data available0.5 - >8 µg/mL0.125 - 8 µg/mL
Table 2: Antifungal Activity against Human Pathogens
Fungal PathogenThis compound / Hinokitiol MICFluconazole MICVoriconazole MICAmphotericin B MIC
Candida albicans 0.78 - 8.21 µg/mL (4.7 - 50.0 µM)¹[1][2][3]0.125 - >64 µg/mL0.06 - 1 µg/mL0.06 - 4 mg/L
Aspergillus fumigatus 8 µg/mL (48.7 µM)¹>64 µg/mL (often resistant)≤0.5 - >16 µg/mL0.12 - 2 mg/L

¹Data presented for Hinokitiol (β-thujaplicin) as a surrogate for this compound.

Mechanism of Action: A Comparative Overview

This compound's antifungal action is believed to differ fundamentally from that of major antifungal drug classes. Azoles, like fluconazole and voriconazole, inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Polyenes, such as amphotericin B, bind directly to ergosterol, creating pores in the membrane that lead to cell leakage and death. In contrast, tropolones are known to be potent metalloenzyme inhibitors and iron chelators. This suggests they may disrupt essential fungal metabolic pathways by sequestering critical metal ions.

G cluster_tropolone This compound cluster_azoles Azoles (e.g., Fluconazole) cluster_polyenes Polyenes (e.g., Amphotericin B) Tropolone This compound Metalloenzyme Fungal Metalloenzyme Tropolone->Metalloenzyme Inhibits Essential Metabolic Processes Essential Metabolic Processes Metalloenzyme->Essential Metabolic Processes Blocks Azole Azole Antifungal Lanosterol_demethylase Lanosterol 14-α-demethylase Azole->Lanosterol_demethylase Inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol_demethylase->Ergosterol Synthesis Blocks Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis->Fungal Cell Membrane Required for Polyene Polyene Antifungal Ergosterol Ergosterol Polyene->Ergosterol Binds to Ergosterol->Fungal Cell Membrane Component of Pore Formation & Leakage Pore Formation & Leakage Ergosterol->Pore Formation & Leakage Leads to

Caption: Comparative mechanisms of action of different antifungal agents.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound against fungal pathogens, based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.

Broth Microdilution Antifungal Susceptibility Assay
  • Preparation of Antifungal Stock Solution:

    • Dissolve the antifungal agent (e.g., this compound) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Inoculum Preparation:

    • For Yeasts (e.g., Candida albicans) : Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration.

    • For Molds (e.g., Aspergillus fumigatus) : Culture the mold on Potato Dextrose Agar for 7 days to allow for sporulation. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension spectrophotometrically and dilute in RPMI-1640 medium to the final target concentration.

  • Microdilution Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution with RPMI-1640 medium to achieve a range of desired concentrations.

    • Include a positive control well (fungal inoculum, no drug) and a negative control well (medium only, no inoculum).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the negative control).

    • Incubate the plates at 35°C. Incubation times vary by organism: typically 24-48 hours for yeasts and 48-72 hours for molds.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity (growth).

    • The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the positive control. For azoles, this is often a ≥50% reduction in turbidity, while for agents like amphotericin B, it is the complete absence of visible growth.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Antifungal Stock Solution D Perform Serial Dilutions of Antifungal in 96-Well Plate A->D B Culture Fungal Pathogen (Yeast or Mold) C Prepare & Standardize Fungal Inoculum B->C E Inoculate Wells with Standardized Fungal Suspension C->E D->E F Incubate Plate (e.g., 35°C for 24-72h) E->F G Visually or Spectrophotometrically Assess Fungal Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

The available data indicates that this compound and related tropolones possess notable antifungal activity. Their unique mechanism of action presents a promising avenue for the development of new antifungal therapies, which could be particularly valuable in the context of rising resistance to existing drug classes. However, the current body of research is limited, especially concerning the efficacy of this compound against major human fungal pathogens.

To validate its potential as a therapeutic agent, further studies are required to:

  • Determine the MIC of this compound against a wide range of clinically relevant fungal isolates, including drug-resistant strains.

  • Elucidate the precise molecular targets and pathways affected by its metalloenzyme inhibition and iron chelation properties.

  • Evaluate its in vivo efficacy and safety in animal models of fungal infection.

This guide serves as a foundational reference for researchers interested in exploring the antifungal potential of this compound and other tropolone-based compounds.

References

Head-to-head comparison of different 7-Hydroxytropolone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 7-hydroxytropolone, a key structural motif in various biologically active compounds, is of significant interest. This guide provides a head-to-head comparison of prominent synthetic methods, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

This compound, also known as α-hydroxytropolone, is a seven-membered non-benzenoid aromatic ring that forms the core of numerous natural products with a wide range of therapeutic properties. Its unique structure and biological activity have spurred the development of various synthetic strategies. This comparison outlines five key approaches: Oxidopyrylium [5+2] Cycloaddition/Ring-Opening, Cyclopropanation/Ring-Opening of Aromatic Precursors, Ring-Opening of 8-Oxabicyclo[3.2.1]octenes, Direct Oxidation of Tropolones, and Chemoenzymatic Synthesis.

Comparison of this compound Synthesis Methods

MethodStarting Material(s)Key Reagents & ConditionsOverall YieldKey AdvantagesKey Disadvantages
Oxidopyrylium [5+2] Cycloaddition/Ring-Opening α-Hydroxy-γ-pyrones (e.g., from Kojic Acid)1. Triflic anhydride (B1165640), 2,6-lutidine; 2. Alkyne; 3. Boron trichloride (B1173362) (BCl₃)Moderate to GoodHigh versatility, allows for diverse substitutions, convergent synthesis.Multi-step process, requires careful control of reaction conditions.
Cyclopropanation/Ring-Opening 1,2,4-TrimethoxybenzeneEthyl diazoacetate, Rh₂(OAc)₄; Hydrolysis; OxidationVariableAccess to specific isomers, potential for asymmetric synthesis.Can require harsh reagents, regioselectivity can be a challenge.
Ring-Opening of 8-Oxabicyclo[3.2.1]octenes Substituted furans, Pentachloroacetone1. Cycloaddition; 2. Base-mediated ring-opening; 3. HBr/AcOH for demethylationModerateProvides access to substituted α-methoxytropolones as intermediates.Multi-step, may require specific and sometimes hazardous reagents.
Direct Oxidation of Tropolones TropolonePeroxy acids (e.g., m-CPBA) or other oxidizing agentsLow to ModeratePotentially a single-step transformation.Low yields, lack of regioselectivity, potential for over-oxidation.
Chemoenzymatic Synthesis Simple aromatic precursors (e.g., resorcinols)Non-heme iron (NHI)-dependent oxygenases (e.g., TropC-like enzymes)Variable (often high conversion on small scale)Mild reaction conditions, high selectivity, environmentally friendly.Scalability can be a challenge, enzyme availability and stability may be limiting.

Experimental Protocols

Oxidopyrylium [5+2] Cycloaddition/Ring-Opening Synthesis

This method is a versatile three-step process starting from readily available α-hydroxy-γ-pyrones, such as those derived from kojic acid.[1][2]

Step 1: Formation of the Oxidopyrylium Ylide and [5+2] Cycloaddition

  • To a solution of the α-hydroxy-γ-pyrone in a suitable solvent (e.g., dichloromethane), triflic anhydride and a non-nucleophilic base (e.g., 2,6-lutidine) are added at low temperature (e.g., -78 °C) to generate the oxidopyrylium ylide in situ.

  • The desired alkyne is then added to the reaction mixture, which is allowed to warm to room temperature to facilitate the [5+2] cycloaddition, yielding an 8-oxabicyclo[3.2.1]octene intermediate.

  • The reaction is monitored by thin-layer chromatography (TLC) and, upon completion, quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The organic layer is separated, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Boron Trichloride-Mediated Ring-Opening and Demethylation

  • The purified 8-oxabicyclo[3.2.1]octene from the previous step is dissolved in a dry solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C).

  • A solution of boron trichloride (BCl₃) in a suitable solvent is added dropwise. The reaction mixture is stirred at low temperature for a specified time.[1]

  • The reaction is quenched by the slow addition of a protic solvent (e.g., methanol), followed by warming to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the this compound.

Chemoenzymatic Synthesis

This approach utilizes enzymes to achieve highly selective transformations under mild conditions.[3][4]

  • A whole-cell biotransformation is typically employed, using a recombinant microbial host (e.g., E. coli) expressing the desired non-heme iron (NHI)-dependent oxygenase (e.g., a TropC-like enzyme).

  • The microbial culture is grown to a suitable cell density and then induced to express the enzyme.

  • The aromatic precursor (e.g., a substituted resorcinol) is added to the culture medium.

  • The biotransformation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration.

  • After the reaction, the cells are separated by centrifugation, and the supernatant containing the this compound product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extract is dried and concentrated, and the product is purified using chromatographic techniques.

Visualizing the Synthetic Pathways

To illustrate the logical flow of these synthetic methods, the following diagrams are provided.

Oxidopyrylium_Cycloaddition_Workflow start α-Hydroxy-γ-pyrone step1 Triflic Anhydride, 2,6-Lutidine start->step1 ylide Oxidopyrylium Ylide step1->ylide cycloaddition [5+2] Cycloaddition ylide->cycloaddition alkyne Alkyne alkyne->cycloaddition intermediate 8-Oxabicyclo[3.2.1]octene cycloaddition->intermediate step2 BCl₃ intermediate->step2 product This compound step2->product

Caption: Oxidopyrylium [5+2] cycloaddition/ring-opening workflow.

Chemoenzymatic_Synthesis_Workflow start Aromatic Precursor (e.g., Resorcinol) enzyme Recombinant Microbe (expressing TropC-like enzyme) start->enzyme biotransformation Whole-cell Biotransformation enzyme->biotransformation extraction Extraction & Purification biotransformation->extraction product This compound extraction->product

Caption: Chemoenzymatic synthesis of this compound workflow.

References

A Comparative Analysis of HPLC and GC-MS for the Quantification of 7-Hydroxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical determination of 7-Hydroxytropolone, a natural product with known antibacterial and antifungal properties.

This document outlines the analytical performance of both methods, supported by experimental data found in scientific literature. It also provides detailed experimental protocols and visual workflows to aid in methodology selection and implementation.

Data Presentation: A Side-by-Side Comparison

The selection of an analytical technique is often a trade-off between various performance metrics. Below is a summary of the analytical performance of HPLC and GC-MS for this compound analysis. It is important to note that the data presented is a consolidation of findings from various studies and not from a direct head-to-head comparative study.

ParameterHPLCGC-MSReference
Limit of Detection (LOD) Method dependent, typically in the ng/mL range.[1][2]Generally offers high sensitivity, with LODs in the low ng/mL to pg/mL range.[3][1][2][3]
Limit of Quantification (LOQ) Method dependent, typically in the ng/mL to µg/mL range.[1][2]Offers low LOQs, often in the ng/mL range.[3][1][2][3]
Linearity Excellent linearity over a wide concentration range is achievable with appropriate standards.Good linearity is generally observed, but may be more limited than HPLC depending on the analyte and derivatization.
Precision High precision with Relative Standard Deviations (RSDs) typically below 5% is common.Good precision is achievable, with RSDs often below 10-15%.
Accuracy/Recovery High accuracy and recovery rates are generally attainable.Accuracy and recovery can be influenced by the efficiency of derivatization and extraction steps.
Specificity Good specificity, especially when coupled with a mass spectrometer (LC-MS). Can be prone to matrix effects.[4]Highly specific due to mass spectral data, which provides a "fingerprint" of the analyte.[4]
Sample Throughput Generally higher throughput compared to GC-MS due to shorter run times and less complex sample preparation.Typically lower throughput due to longer run times and often necessary derivatization steps.
Derivatization Requirement Not typically required for this compound.May be necessary to improve volatility and thermal stability.
Key Advantage for 7-HT Can analyze this compound directly in its native form.Found to be more reliable for quantification by detecting the non-iron complexed form, leading to better chromatographic resolution.[5][5]

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate results. The following sections outline typical methodologies for the analysis of this compound using both HPLC and GC-MS.

HPLC-MS Experimental Protocol

This protocol is based on methodologies described for the analysis of similar compounds and specific findings for this compound.[6]

1. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix (e.g., bacterial culture, biological fluid) using a suitable organic solvent such as ethyl acetate. The pH of the aqueous phase may need to be adjusted to optimize extraction efficiency.

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. HPLC-MS Conditions:

  • Instrument: A High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 25 - 40 °C.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties. For this compound, both have been used.[5]

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

GC-MS Experimental Protocol

This protocol is based on a study that found GC-MS to be a reliable technique for this compound quantification.[5]

1. Sample Preparation (with Derivatization):

  • Extraction: Similar to the HPLC protocol, extract this compound from the matrix using an appropriate solvent.

  • Solvent Evaporation: Dry the extract completely under nitrogen.

  • Derivatization: To increase volatility and thermal stability, a derivatization step is often necessary for compounds with active hydrogens like this compound. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add the derivatizing agent to the dried extract.

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete reaction.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

2. GC-MS Conditions:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 - 280 °C.

  • Injection Mode: Splitless or split injection, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: e.g., 100 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of e.g., 280-300 °C.

    • Hold at the final temperature for 5-10 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-550) for identification and SIM mode for quantification of characteristic ions.

    • Transfer Line Temperature: 280 - 300 °C.

    • Ion Source Temperature: 230 °C.

Mandatory Visualization

To better illustrate the analytical processes, the following diagrams depict the experimental workflows for both HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Analysis Data Analysis Detection->Data_Analysis

HPLC-MS experimental workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Analysis Data Analysis Detection->Data_Analysis

GC-MS experimental workflow for this compound analysis.

Conclusion

Both HPLC and GC-MS are powerful analytical techniques that can be successfully employed for the quantification of this compound. The choice between the two will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

HPLC-MS offers the advantage of analyzing this compound in its native form without the need for derivatization, potentially leading to a simpler and faster sample preparation workflow.

GC-MS , on the other hand, has been reported to provide better chromatographic resolution for this compound by detecting its non-iron complexed form, which can be crucial for accurate quantification, especially in complex matrices where this compound may form chelates with metal ions.[5] The high specificity of GC-MS due to electron ionization and the resulting fragmentation patterns is another significant advantage.

For researchers aiming for high throughput and direct analysis, HPLC-MS may be the preferred method. However, for studies requiring the highest level of specificity and potentially better resolution for the free form of this compound, GC-MS, despite the need for derivatization, could be the more reliable choice. It is recommended to perform a thorough method validation for the chosen technique to ensure it meets the specific analytical needs of the research.

References

A Comparative Analysis of the Chemical Stability of 7-Hydroxytropolone and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical stability of bioactive compounds is paramount for ensuring their efficacy, safety, and shelf-life. This guide provides a comparative overview of the stability of 7-Hydroxytropolone and its key analogs, offering insights into their degradation profiles under various stress conditions. While direct comparative studies are limited in publicly available literature, this document synthesizes existing data on individual compounds and outlines the established methodologies for comprehensive stability assessment.

This compound and its analogs, a class of compounds known for their diverse biological activities including antimicrobial and anticancer properties, are of significant interest in pharmaceutical research.[1][2][3][4] Their unique seven-membered ring structure, however, can be susceptible to degradation, impacting their therapeutic potential. This guide aims to provide a framework for evaluating and comparing their stability.

Comparative Stability Profile

Due to a lack of direct head-to-head comparative stability studies in the literature, the following table summarizes available qualitative and extrapolated stability information for this compound and its common analogs. The data is compiled from studies on individual compounds and general chemical principles of tropolone (B20159) chemistry.

CompoundStructureHydrolytic Stability (pH)PhotostabilityThermal StabilityOxidative Stability
This compound this compoundGenerally stable at neutral pH. Solubility and potential for degradation increase at higher pH.[5]Susceptible to degradation under near-UV irradiation, leading to the generation of reactive oxygen species.[6]Generally stable at ambient temperatures. High temperatures may lead to decomposition.Susceptible to oxidation, particularly in the presence of metal ions due to its chelating properties.[7]
Hinokitiol (β-Thujaplicin) HinokitiolStable in acidic and alkaline conditions, forming salts without degradation of the tropolone ring.[8] Solubility is pH-dependent, increasing with higher pH.[5]Undergoes decomposition upon near-UV irradiation.[6]Stable under normal storage conditions.Can be oxidized, though it also possesses antioxidant properties.[9]
3,7-Dihydroxytropolone (B1196482) 3,7-DihydroxytropoloneExpected to have pH-dependent stability similar to other hydroxytropolones. The additional hydroxyl group may influence its pKa and reactivity.No specific data found, but increased hydroxylation could potentially increase photosensitivity.No specific data found.The presence of multiple hydroxyl groups may increase susceptibility to oxidation.
Tropolone Methyl Ethers Tropolone Methyl Ether Generic StructureGenerally more stable to hydrolysis than tropolone esters, but can be hydrolyzed under strong acidic or basic conditions.Stability is expected to be similar to or slightly better than the parent hydroxytropolone due to the protection of the hydroxyl group.Generally stable.The ether linkage is relatively stable to oxidation compared to a free hydroxyl group.

Note: The stability of these compounds can be significantly influenced by formulation, presence of excipients, and storage conditions. The information above should be considered as a general guideline.

Experimental Protocols

To rigorously assess and compare the stability of this compound and its analogs, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.[10][11][12] This involves subjecting the compounds to forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[13]

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and demonstrating the specificity of the analytical method.[14]

  • Preparation of Stock Solutions: Prepare solutions of each compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Neutral Hydrolysis: Reflux the stock solution in water at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[15]

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified period.[6]

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation for each compound under each stress condition.

    • Identify and characterize the major degradation products using techniques like LC-MS/MS.

    • Determine the degradation kinetics and half-life for each compound.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[16][17]

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to achieve good separation of polar and non-polar compounds.[10]

  • Detection: A photodiode array (PDA) detector is recommended to monitor the elution of compounds at multiple wavelengths and to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

Visualizations

Experimental Workflow for Comparative Stability Studies

G cluster_0 Compound Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A This compound Stock D Acid Hydrolysis A->D E Base Hydrolysis A->E F Oxidation A->F G Photolysis A->G H Thermal Stress A->H B Analog 1 Stock B->D B->E B->F B->G B->H C Analog 2 Stock C->D C->E C->F C->G C->H I HPLC-PDA Analysis D->I E->I F->I G->I H->I J LC-MS/MS for Degradant ID I->J K Degradation Kinetics I->K L Half-life Calculation K->L M Comparative Stability Report L->M

Caption: Workflow for comparative stability testing of tropolones.

Signaling Pathway Inhibition and the Importance of Stability

Tropolones are known to inhibit metalloenzymes, which are critical in various cellular signaling pathways. The stability of the tropolone derivative is crucial for sustained inhibition of these pathways.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response cluster_4 Inhibition A Growth Factor B Receptor A->B C Signaling Cascade B->C D Metalloenzyme (e.g., MMP) C->D E Downstream Effector D->E F Proliferation / Migration E->F G Stable this compound Analog G->D H Degradation Products (Inactive) G->H Degradation

Caption: Importance of stability for metalloenzyme inhibition.

References

Structure-Activity Relationship (SAR) Studies of 7-Hydroxytropolone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-hydroxytropolone derivatives, focusing on their structure-activity relationships across various biological targets. The information presented is curated from recent scientific literature to aid in the ongoing development of this promising class of compounds. Quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms.

Antiviral Activity

This compound derivatives have demonstrated notable potential as antiviral agents, particularly against Human Immunodeficiency Virus (HIV). The core structure appears crucial for activity, with modifications influencing potency and specificity.

SAR Data Summary: Antiviral Activity
CompoundTargetIC50 (µM)Reference
3,7-dihydroxytropolone (B1196482)HIV-1 Replication0.3[1]
Acylated 3,7-dihydroxytropoloneHIV-1 RNase HInactive[1]
Acylated 3,7-dihydroxytropoloneHIV-1 Integrase (3' processing)Inactive[1]
Manicol (an α-hydroxytropolone)HIV-1 IntegraseSimilar to 3,7-dihydroxytropolone[1]
β-thujaplicinolHIV-1 IntegraseSimilar to 3,7-dihydroxytropolone[1]
Benzaldehyde-substituted monoaryldihydroxytropolone (4a)HIV RT polymerase0.57[1]
3,7-dihydroxytropoloneHIV RT polymerase3.2[1]

Key Findings:

  • The free hydroxyl groups on the tropolone (B20159) ring are essential for activity against HIV-1 RNase H and integrase, as their acylation leads to inactivation.[1]

  • Substitutions on the tropolone ring can significantly enhance potency against specific viral enzymes, as seen with the benzaldehyde-substituted derivative against HIV RT polymerase.[1]

Anticancer Activity

The anticancer properties of this compound derivatives have been investigated, revealing the importance of the oxygenation pattern on the tropolone ring for cytotoxic effects.

SAR Data Summary: Anticancer Activity
CompoundActivityIC50 (nM)Reference
3,7-dihydroxytropoloneAntitumor260[1]
α-hydroxytropoloneAntitumor> 2600[1]
4,7-dihydroxytropoloneAntitumor> 2600[1]
5-hydroxytropoloneAntitumor> 26000[1]

Key Findings:

  • A contiguous arrangement of oxygen atoms on the tropolone ring appears to be critical for potent antitumor activity, with 3,7-dihydroxytropolone being significantly more active than other hydroxylated analogs.[1]

  • 3,7-dihydroxytropolone has been shown to non-specifically inhibit DNA, RNA, and protein biosynthesis with IC50 values of 60, 90, and 70 µM, respectively.[1]

  • Bistropolone derivatives have been suggested to exert their antitumor effect by chelating metals essential for enzymes involved in DNA biosynthesis, such as ribonucleotide reductase.[2]

Enzyme Inhibition

This compound derivatives have been shown to inhibit various enzymes, particularly metalloenzymes, by chelating the metal ions in the active site.

SAR Data Summary: Enzyme Inhibition
CompoundTarget EnzymeIC50 (µM)Reference
α-hydroxytropoloneInositol (B14025) monophosphatase75[1]
3,7-dihydroxytropoloneInositol monophosphataseComparable to puberulonic acid[1]
α-hydroxytropoloneAlkaline phosphatase15[1]
3,7-dihydroxytropoloneAlkaline phosphatase60[1]
TropoloneDopamine (B1211576) β-oxygenase2-3[1]
α-hydroxytropoloneDopamine β-oxygenase2-3[1]
3,7-dihydroxytropoloneDopamine β-oxygenase2-3[1]
α-hydroxytropoloneANT(2”)~80% inhibition at 10 µg/mL[1]
β-thujaplicinolANT(2”)~80% inhibition at 10 µg/mL[1]
TropoloneANT(2”)No inhibition[1]
5-hydroxytropoloneANT(2”)59% inhibition at 100 µg/mL[1]

Key Findings:

  • The α-hydroxytropolone moiety is the minimal structural requirement for the inhibition of inositol monophosphatase.[1]

  • The ability to chelate divalent metal ions is a key mechanism for the inhibition of metalloenzymes like alkaline phosphatase and dopamine β-oxygenase.[1]

  • The presence and position of hydroxyl groups are critical for the inhibition of the aminoglycoside resistance enzyme ANT(2”), with the α-hydroxytropolone scaffold being essential for activity.[1]

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

experimental_workflow General Experimental Workflow for In Vitro Activity Screening cluster_prep Compound Preparation cluster_assay Biological Assay cluster_data Data Acquisition & Analysis start Synthesize/Source this compound Derivatives dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve add_compound Add serial dilutions of compounds dissolve->add_compound assay_setup Prepare assay plate with target (cells, enzyme, etc.) assay_setup->add_compound incubate Incubate under controlled conditions add_compound->incubate measure Measure activity (e.g., absorbance, fluorescence) incubate->measure calculate Calculate % inhibition measure->calculate dose_response Generate dose-response curves calculate->dose_response ic50 Determine IC50 values dose_response->ic50 end Structure-Activity Relationship ic50->end Compare SAR

Caption: A generalized workflow for screening this compound derivatives for biological activity.

enzyme_inhibition Mechanism of Metalloenzyme Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Action enzyme Metalloenzyme metal Divalent Metal Ion (e.g., Zn2+, Mg2+) enzyme->metal binds to substrate Substrate metal->substrate facilitates binding of product Product substrate->product conversion (blocked) hydroxytropolone This compound Derivative chelation Chelation of Metal Ion hydroxytropolone->chelation chelation->metal displaces substrate

Caption: Proposed mechanism of metalloenzyme inhibition by this compound derivatives.

Experimental Protocols

Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

In Vitro Enzyme Inhibition Assay (Generic)

This protocol provides a general framework for measuring the inhibition of a specific enzyme.

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, substrate, and the this compound derivatives.

  • Assay Reaction: In a 96-well plate, add the enzyme and the inhibitor (or vehicle control) to the buffer. Incubate for a pre-determined time to allow for binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a specific period.

  • Stop Reaction: Stop the reaction by adding a stop solution or by heat inactivation.

  • Detection: Measure the product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the derivative. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

HIV-1 Reverse Transcriptase (RT) Assay

This assay measures the ability of compounds to inhibit the RNA-dependent DNA polymerase activity of HIV-1 RT.

  • Reaction Mixture: Prepare a reaction mixture containing a poly(rA) template, oligo(dT) primer, reaction buffer (Tris-HCl, KCl, MgCl2, DTT), and [³H]dTTP.

  • Inhibitor Addition: Add various concentrations of the this compound derivatives to the reaction mixture.

  • Enzyme Addition: Add purified recombinant HIV-1 RT to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Precipitation: Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

  • Filtration: Collect the precipitated radiolabeled DNA on glass fiber filters and wash with TCA and ethanol.

  • Scintillation Counting: Measure the radioactivity of the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 values.

References

Bacterial Transcriptomic Responses: A Comparative Analysis of 7-Hydroxytropolone and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial research, understanding the nuanced cellular responses of bacteria to various compounds is paramount for the development of new therapeutic strategies. This guide provides a comparative transcriptomic analysis of the bacterial response to 7-Hydroxytropolone, a naturally occurring antimicrobial agent, and a selection of widely used antibiotics: Ciprofloxacin, Kanamycin, and Imipenem. While direct transcriptomic data for this compound is not yet available, this guide infers its likely transcriptomic signature based on its known mechanisms of action and compares it with the experimentally determined transcriptomic profiles of the other selected antibiotics.

Mechanisms of Action: A Diverse Arsenal Against Bacteria

The initial cellular response to an antibiotic is dictated by its mechanism of action. The compounds discussed in this guide employ distinct strategies to inhibit bacterial growth, as summarized in the table below.

AntibioticClassPrimary Mechanism of Action
This compound TropoloneDual-action: 1) Acts as an iron chelator, limiting the availability of this essential metal for key enzymatic processes. 2) Inhibits aminoglycoside-2"-O-adenylyltransferase, an enzyme that confers resistance to aminoglycoside antibiotics.[1][2]
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Kanamycin AminoglycosideBinds to the 30S ribosomal subunit, leading to mistranslation of mRNA and inhibition of protein synthesis.[3]
Imipenem Carbapenem (β-lactam)Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Comparative Transcriptomic Analysis

The following tables summarize the observed and inferred transcriptomic responses of Escherichia coli to the selected antibiotics. The data for Ciprofloxacin, Kanamycin, and Imipenem are based on a comprehensive comparative transcriptomic study.[3][4] The response to this compound is inferred from its known mechanisms.

Inferred Transcriptomic Response to this compound

Based on its function as an iron chelator and an enzyme inhibitor, exposure to this compound is expected to induce the following transcriptomic changes:

Gene Ontology (GO) Term / PathwayPredicted RegulationRationale
Iron acquisition systems (e.g., siderophore biosynthesis and transport) UpregulatedCellular response to iron starvation induced by chelation.
Genes regulated by the Fur (Ferric uptake regulator) protein UpregulatedFur-regulated genes are repressed in the presence of iron; chelation would alleviate this repression.
Ribosomal protein synthesis Potentially DownregulatedAs a secondary effect of iron limitation impacting overall metabolic activity.
Stress response pathways UpregulatedGeneral cellular stress response to nutrient limitation and enzymatic inhibition.
Aminoglycoside resistance genes (other than the inhibited adenylyltransferase) No direct change expectedThe primary effect is inhibition of an existing resistance enzyme, not induction of new ones.
Experimentally Observed Transcriptomic Responses to Comparator Antibiotics

The following table presents a summary of significantly regulated gene categories in E. coli K-12 MG1655 upon treatment with Ciprofloxacin, Kanamycin, and Imipenem at their respective IC50 concentrations.[3][4]

Gene Ontology (GO) Term / PathwayCiprofloxacinKanamycinImipenem
SOS response and DNA repair Strongly UpregulatedUpregulatedUpregulated
Ribosomal protein synthesis DownregulatedStrongly DownregulatedDownregulated
Cell wall biosynthesis DownregulatedDownregulatedStrongly Upregulated (compensatory)
Amino acid metabolism DownregulatedDownregulatedDownregulated
Carbon metabolism DownregulatedDownregulatedDownregulated
Stress response (e.g., heat shock proteins) UpregulatedUpregulatedUpregulated
Transmembrane transport DownregulatedDownregulatedDownregulated
Sulfur metabolism DownregulatedDownregulatedDownregulated

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the inferred signaling pathway for this compound and a typical experimental workflow for bacterial transcriptomics.

G Inferred Signaling Pathway of this compound cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 7HT This compound 7HT_Fe 7-HT-Fe(III) Complex 7HT->7HT_Fe Chelates Adenylyltransferase Aminoglycoside Adenylyltransferase 7HT->Adenylyltransferase Inhibits Fe3 Fe(III) Fe3->7HT_Fe Fe_Transport Iron Transporter Fe3->Fe_Transport Normal Uptake 7HT_Fe->Fe_Transport Reduced Uptake Fur Fur-Fe Complex (Active Repressor) Fe_Transport->Fur Maintains active state Ribosome Ribosome Fe_Transport->Ribosome Reduced iron for enzymes Fur_inactive Apo-Fur (Inactive) Fur->Fur_inactive Iron Depletion Iron_Genes Iron-Regulated Genes (e.g., siderophores) Fur->Iron_Genes Represses Stress_Response Stress Response Pathways Adenylyltransferase->Stress_Response Triggers Ribosome->Stress_Response Triggers G General Experimental Workflow for Bacterial Transcriptomics (RNA-Seq) Culture Bacterial Culture (e.g., E. coli K-12) Treatment Antibiotic Treatment (e.g., IC50 concentration) Culture->Treatment Control Control (No Antibiotic) Culture->Control RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction rRNA_Depletion Ribosomal RNA (rRNA) Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis QC Quality Control (e.g., FastQC) Data_Analysis->QC Alignment Read Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression (DEG) Analysis Quantification->DEG_Analysis Enrichment Pathway and GO Enrichment Analysis DEG_Analysis->Enrichment

References

Safety Operating Guide

Navigating the Disposal of 7-Hydroxytropolone: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7-Hydroxytropolone, ensuring compliance with general laboratory safety standards.

Step-by-Step Disposal Protocol for this compound

Given the potential for biological activity and environmental impact, this compound should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][2][3]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

2. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.[4][5]

  • Do not mix this compound waste with incompatible materials. While specific incompatibilities are not documented without an SDS, a conservative approach is to store it separately from strong acids, bases, and oxidizing agents.

  • Collect halogenated and non-halogenated solvent wastes in separate containers if applicable.[6]

3. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[1][4][7] The original container is often the best choice.[1][7]

  • Ensure the container is in good condition and has a secure, screw-top lid.[7] Makeshift lids like plastic wrap or foil are not acceptable.[7]

  • Keep the waste container closed at all times, except when adding waste.[2]

4. Labeling: Accurate labeling is a regulatory requirement and essential for safety.[4][8]

  • As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your institution's EHS department.[1][6]

  • The label must include:

    • The full chemical name: "this compound" (do not use abbreviations).

    • The words "Hazardous Waste".[9]

    • An accurate description of the contents, including any solvents and their approximate concentrations.

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number).[6]

    • The date when waste was first added to the container.

5. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[2][5]

  • The SAA should be a secure location away from general laboratory traffic.[1]

  • Use secondary containment, such as a tray or tub, to capture any potential leaks or spills.[1][5][7]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[1][7]

6. Arranging for Disposal:

  • Once the waste container is nearly full (about three-quarters) or has been in accumulation for a set period (e.g., six months), arrange for its collection.[3]

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This is typically done through an online system or by contacting the EHS department directly.[9][10][11][12]

  • Do not transport hazardous waste across public hallways yourself; this should be done by trained EHS personnel.[1][6]

7. Empty Container Disposal:

  • An empty container that held a hazardous chemical must be properly managed.

  • If the chemical is acutely hazardous, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][5]

  • For other hazardous chemicals, empty the container as much as possible, and deface or remove the label before disposing of it as regular trash or according to your institution's guidelines for empty chemical containers.[1]

Quantitative Data Summary
ParameterGuidelineSource
SAA Maximum Volume 55 gallons of hazardous waste[1][7]
SAA Acutely Hazardous Waste Limit 1 quart[1][7]
Opened Ether Disposal Timeframe Within 6 months[1]
Unopened Ether Disposal Timeframe Within 1 year[1]

Experimental Protocols

As this guide focuses on disposal procedures, no experimental protocols are cited. The procedures outlined are based on established safety guidelines from environmental health and safety organizations.

Mandatory Visualizations

Logical Workflow for this compound Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_decision Disposal Trigger cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Use Designated, Compatible, and Sealed Waste Container A->B C Affix EHS Hazardous Waste Label (Full Name, Date, PI Info) B->C D Store in Secondary Containment in a Designated SAA C->D E Container is >75% Full OR Approaching Storage Time Limit? D->E E->D No F Submit Chemical Waste Pickup Request to EHS E->F Yes G EHS Personnel Collects Waste for Approved Disposal F->G H DO NOT Pour Down Drain DO NOT Dispose in Regular Trash

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 7-Hydroxytropolone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 7-Hydroxytropolone, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling hazardous chemicals and should be implemented to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Double-gloved chemotherapy glovesMust meet ASTM D6978 standard. Change every 30 minutes or immediately if contaminated, punctured, or torn. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[1]
Body Protection Disposable, long-sleeved gownMust be shown to resist permeability by hazardous drugs and should close in the back. Cuffs should be tight-fitting (elastic or knit). Gowns must be changed every 2-3 hours or immediately after a spill.[1][2]
Full body coveralls ("bunny suit")Recommended for complete protection, especially during large-scale handling or spill cleanup. Should feature integrated shoe covers, a hood, and thumb loops.[2]
Eye and Face Protection Chemical safety goggles and face shieldGoggles are required to protect against splashes. A face shield offers additional protection for the entire face and should be used in conjunction with goggles.[1][2] Standard safety glasses with side shields are not sufficient.[1][2]
Respiratory Protection N95 or higher-rated respiratorA fit-tested N95 respirator is required to protect against airborne particles.[1] Surgical masks do not provide adequate respiratory protection.[3] For large spills, a chemical cartridge-type respirator may be necessary.[3]
Head and Foot Protection Head, hair, and shoe coversDisposable head and hair covers are required. Two pairs of shoe covers should be worn and removed upon exiting the handling area.[1]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and procedural consistency.

A. Receiving and Storage

  • Inspect Incoming Packages: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don Appropriate PPE: Before handling the package, put on a lab coat, safety glasses, and chemical-resistant gloves.

  • Transport to Designated Area: Immediately transport the chemical to the designated hazardous material storage area.

  • Store Securely: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] The storage area should be locked and accessible only to authorized personnel.

B. Weighing and Solution Preparation

  • Work in a Ventilated Enclosure: All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood (ventilated enclosure) to minimize inhalation exposure.[1]

  • Assemble all Materials: Before starting, gather all necessary equipment, including a calibrated scale, weighing paper/boats, spatulas, and appropriate glassware.

  • Don Full PPE: Wear all PPE as specified in the table above.

  • Weigh the Compound: Carefully weigh the desired amount of this compound. Avoid creating dust.

  • Prepare the Solution: Add the weighed compound to the solvent in the fume hood. Ensure the container is securely capped after addition.

  • Clean Up: Decontaminate all surfaces and equipment after use.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

A. Contaminated Materials

  • Segregate Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weighing paper, and pipette tips, must be considered hazardous waste.

  • Use Designated Waste Containers: Place all contaminated solid waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Dispose of unused solutions and contaminated solvents in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour any waste down the drain.[4]

B. Unused Product

  • Follow Institutional Guidelines: Dispose of any unused or expired this compound as hazardous waste according to your institution's and local regulations.

IV. Emergency Procedures

A. Spills

  • Evacuate and Secure the Area: Immediately alert others and evacuate the spill area. Restrict access to the contaminated zone.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the spill is large or generates dust.

  • Contain and Clean: Use a chemical spill kit to absorb and contain the spill. For solid spills, gently sweep up the material and place it in a designated hazardous waste container.[4] Avoid creating dust.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

B. Personal Exposure

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

V. Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency ReviewSDS Review SDS & SOPs DonPPE Don Full PPE ReviewSDS->DonPPE Weighing Weighing DonPPE->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Decontaminate Decontaminate Surfaces & Equipment SolutionPrep->Decontaminate DisposeWaste Dispose of Contaminated Waste Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE Spill Spill Occurs Spill->Decontaminate After Cleanup Exposure Personal Exposure FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for the safe handling and disposal of this compound.

References

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